molecular formula C12H24O7 B1676785 m-PEG5-acid CAS No. 81836-43-3

m-PEG5-acid

Katalognummer: B1676785
CAS-Nummer: 81836-43-3
Molekulargewicht: 280.31 g/mol
InChI-Schlüssel: KTTNUZHOERZAMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-PEG5-acid (CAS 81836-43-3) is a monodisperse, carboxylic acid-terminated polyethylene glycol (PEG) linker that serves as a critical building block in bioconjugation and pharmaceutical research. This compound features a terminal carboxylic acid group that can be readily activated with reagents such as EDC or HATU to form stable amide bonds with primary amines, facilitating the covalent attachment of various molecules. The integrated hydrophilic PEG spacer, consisting of five ethylene oxide units, significantly enhances the aqueous solubility and stability of conjugated compounds, thereby improving their pharmacokinetic profiles. The primary research application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). In this role, it acts as a flexible linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein of interest. This spatial arrangement enables the PROTAC molecule to recruit the cellular ubiquitin-proteasome system, leading to the targeted degradation of the disease-related protein. Beyond PROTACs, this compound is widely used in the PEGylation of peptides, proteins, and various therapeutic agents to prolong their in vivo circulation half-life, reduce immunogenicity, and enhance overall stability. Its utility also extends to the development of antibody-drug conjugates (ADCs) and other advanced drug delivery platforms where a soluble and biocompatible spacer is required. Presenting as a light yellow to light brown liquid (or colorless oil, density approximately 1.107 g/cm³), it is readily soluble in common organic solvents like DMSO, DMF, and DCM. The product is provided at a high purity level (>97%) and is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O7/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-12(13)14/h2-11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTNUZHOERZAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278320
Record name 4,7,10,13,16-Pentaoxaheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81836-43-3
Record name 4,7,10,13,16-Pentaoxaheptadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81836-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxaheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

m-PEG5-acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG5-acid, also known as methoxy(pentaethylene glycol) propionic acid, is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical component in modern bioconjugation and drug development.[1][2] Its unique properties, including high water solubility, biocompatibility, and a precisely defined chain length, make it an ideal linker for a variety of applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and detailed experimental protocols for its application, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a hydrophilic molecule characterized by a terminal methoxy group and a carboxylic acid functional group, separated by a five-unit ethylene glycol chain.[4] This structure imparts excellent solubility in a range of aqueous and organic solvents.

Table 1: General Properties of this compound

PropertyValueSource(s)
Chemical Formula C12H24O7
Molecular Weight 280.31 g/mol
CAS Number 81836-43-3
Appearance Colorless to light yellow oil/liquid
Purity Typically ≥95% or ≥98%

Table 2: Solubility of this compound

SolventSolubilitySource(s)
Water Soluble
Dimethyl sulfoxide (DMSO) Soluble (e.g., 80-100 mg/mL)
Dichloromethane (DCM) Soluble
Dimethylformamide (DMF) Soluble

Synthesis of this compound

Experimental Protocol: Representative Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Tetraethylene glycol monomethyl ether

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 3-bromopropionate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours to ensure complete formation of the alkoxide.

  • Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C. Add ethyl 3-bromopropionate (1.2 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester of this compound.

  • Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water (1:1). Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Acidification and Purification: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.

Table 3: Representative Analytical Data for this compound

TechniqueExpected Results
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 3.65-3.55 (m, 20H, O-CH₂-CH₂-O), 3.38 (s, 3H, O-CH₃), 2.62 (t, J=6.0 Hz, 2H, -CH₂-COOH)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 175.5 (C=O), 71.9, 70.6, 70.5, 70.3, 69.0, 59.0 (PEG and methoxy carbons), 34.9 (-CH₂-COOH)
ESI-MS Calculated for C₁₂H₂₄O₇ [M+Na]⁺: 303.14, Found: 303.14

Applications in PROTAC Development

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as this compound, plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.

The Ubiquitin-Proteasome System and PROTAC Mechanism

The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. A PROTAC hijacks this system to selectively degrade a protein of interest (POI).

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically involves a multi-step process, starting with the coupling of the linker to either the E3 ligase ligand or the target protein ligand.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product mPEG5_acid This compound Coupling1 EDC/NHS Coupling mPEG5_acid->Coupling1 E3_ligand E3 Ligase Ligand (with amine) E3_ligand->Coupling1 POI_ligand POI Ligand (with amine) Coupling2 EDC/NHS Coupling POI_ligand->Coupling2 Intermediate m-PEG5-E3 Ligand Conjugate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

References

An In-depth Technical Guide to m-PEG5-acid: Core Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-acid, or methoxy-polyethylene glycol-acid with five ethylene glycol units, is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its structure, featuring a terminal methoxy group and a carboxylic acid, provides a unique combination of hydrophilicity, biocompatibility, and reactivity. The polyethylene glycol (PEG) chain enhances the solubility and in vivo circulation time of conjugated molecules, while the carboxylic acid allows for covalent attachment to amine-containing biomolecules such as proteins, peptides, and antibodies. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its use, and visualizations of its role in key applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in solution and for designing effective bioconjugation strategies.

PropertyValueReferences
Chemical Formula C12H24O7[1]
Molecular Weight 280.31 g/mol [2]
CAS Number 81836-43-3[1]
Appearance Colorless to light yellow oil or liquid[2][3]
Solubility Soluble in water, DMSO, DMF, DCM (Dichloromethane), and Chloroform.
Quantitative Solubility in DMSO ≥ 100 mg/mL (356.75 mM)
Purity Typically ≥95%
Storage Conditions Store at -20°C, desiccated.

Reactivity and Mechanism of Action

The primary utility of this compound in bioconjugation stems from the reactivity of its terminal carboxylic acid group. This group can be activated to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, to form a stable amide bond. This reaction is typically facilitated by the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The addition of NHS stabilizes the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with EDC. This stabilization prevents hydrolysis of the intermediate in aqueous solutions and enhances the efficiency of the subsequent reaction with the amine.

G cluster_activation Activation Step cluster_conjugation Conjugation Step This compound m-PEG5-COOH O-acylisourea O-acylisourea intermediate This compound->O-acylisourea + EDC EDC EDC NHS NHS NHS_ester m-PEG5-NHS ester O-acylisourea->NHS_ester + NHS Conjugate m-PEG5-CONH-R NHS_ester->Conjugate + R-NH₂ Amine R-NH₂

Caption: General reaction scheme for the EDC/NHS-mediated conjugation of this compound to an amine-containing molecule (R-NH₂).

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of this compound to an amine-containing biomolecule and the subsequent purification of the conjugate.

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is recommended to minimize self-conjugation of proteins or other molecules that contain both carboxyl and amine groups.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing protein

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

  • Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • For sensitive applications, remove excess EDC and NHS from the activated this compound solution using a desalting column equilibrated with Coupling Buffer.

  • Dissolve the amine-containing protein in Coupling Buffer.

  • Add the activated this compound solution to the protein solution. The optimal molar ratio of activated linker to protein should be determined empirically but a starting point of 10-20 fold molar excess of the linker is recommended.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification A Equilibrate reagents to RT B Dissolve this compound in Activation Buffer (pH 6.0) A->B C Prepare fresh EDC and NHS stock solutions B->C D Add EDC and NHS to This compound solution C->D E Incubate for 15-30 min at RT D->E F Optional: Purify activated This compound E->F G Dissolve protein in Coupling Buffer (pH 7.2-7.5) F->G H Add activated this compound to protein solution G->H I Incubate for 2h at RT or overnight at 4°C H->I J Add Quenching Solution I->J K Purify conjugate via desalting column, dialysis, or SEC J->K

Caption: Experimental workflow for the two-step aqueous conjugation of this compound to a protein.
Protocol 2: Purification of PEGylated Peptides by Reverse-Phase HPLC (RP-HPLC)

Materials:

  • Crude PEGylated peptide mixture

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • C18 RP-HPLC column

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

  • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds).

  • Collect fractions corresponding to the desired conjugate peak.

  • Analyze the collected fractions for purity using analytical HPLC or LC-MS.

  • Pool the pure fractions and lyophilize to obtain the purified conjugate.

Applications in Drug Development: The Role in PROTACs

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a common building block, is critical for its efficacy. The PEG linker increases the water solubility of the PROTAC molecule and its flexibility can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

G cluster_protac PROTAC-mediated Protein Degradation POI Target Protein (POI) Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination PROTAC PROTAC PROTAC->POI Binds to POI PROTAC->E3_Ligase Binds to E3 Ligase Ub Ubiquitin

Caption: Logical relationship of a PROTAC molecule, facilitated by a linker such as this compound, in inducing targeted protein degradation.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its well-defined chemical properties, particularly its hydrophilicity and the reactivity of its carboxylic acid terminus, make it an ideal linker for the PEGylation of biomolecules. The ability to enhance solubility, improve in vivo stability, and facilitate the construction of complex therapeutic modalities like PROTACs underscores the importance of this compound in modern drug discovery and development. The experimental protocols provided in this guide offer a solid foundation for the successful application of this reagent in a variety of bioconjugation strategies.

References

An In-depth Technical Guide to m-PEG5-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methoxy-poly(ethylene glycol)5-acid, commonly abbreviated as m-PEG5-acid, is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It features a methoxy-terminated polyethylene glycol (PEG) chain of five ethylene glycol units, providing hydrophilicity, and a terminal carboxylic acid group for conjugation. This unique structure allows for the covalent attachment of the PEG moiety to various biomolecules, enhancing their solubility, stability, and pharmacokinetic profiles. This guide provides a comprehensive overview of this compound, including its chemical structure, molecular weight, key physicochemical properties, and detailed protocols for its application in bioconjugation.

Physicochemical Properties of this compound

The structural and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in bioconjugation and drug delivery systems.

PropertyValueCitation(s)
Chemical Structure CH₃O(CH₂CH₂O)₅CH₂COOH[1]
Molecular Formula C₁₂H₂₄O₇[1][2][3][4]
Molecular Weight 280.31 g/mol
CAS Number 81836-43-3
Appearance Colorless to light yellow oil or liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, DCM, and THF
Storage Conditions Store at -20°C for long-term stability
IUPAC Name 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoic acid

Applications in Bioconjugation and Drug Development

The hydrophilic nature of the PEG chain in this compound is instrumental in increasing the aqueous solubility of conjugated molecules. This property is particularly beneficial for hydrophobic drugs or peptides, improving their bioavailability. The terminal carboxylic acid provides a reactive handle for covalent linkage to primary amine groups present in proteins, peptides, and other therapeutic agents. This reaction typically proceeds via the formation of a stable amide bond.

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase ligand in a PROTAC molecule.

Experimental Protocols for Amide Bond Formation

The conjugation of this compound to an amine-containing molecule is most commonly achieved through the activation of its carboxylic acid group. Two widely used methods for this activation and subsequent amide bond formation are detailed below.

EDC/NHS Coupling Protocol

This method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester of the this compound, which then readily reacts with a primary amine.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

  • Anhydrous DMF or DMSO (optional, for dissolving reagents)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC and NHS in either the Activation Buffer or anhydrous DMF/DMSO.

    • Add a 2 to 5-fold molar excess of both EDC and NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding the Coupling Buffer.

    • Immediately add the amine-containing molecule to the activated this compound solution. A 1.1 to 1.5-fold molar excess of the activated PEG is often used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting PEG-conjugate using appropriate chromatography techniques, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and byproducts.

HATU Coupling Protocol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often results in faster reaction times and higher yields compared to EDC/NHS.

Materials:

  • This compound

  • HATU

  • Amine-containing molecule

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Tertiary amine base (e.g., DIPEA, TEA)

Procedure:

  • Reaction Setup:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in the anhydrous solvent.

    • Add the tertiary amine base (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.

  • Conjugation:

    • Add the amine-containing molecule (1 to 1.2 equivalents) to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by analytical techniques like LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • Purify the crude product using column chromatography or other suitable methods to isolate the desired conjugate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to an amine-containing molecule using the EDC/NHS coupling method.

G A This compound in Activation Buffer B Add EDC and NHS (15-30 min @ RT) A->B Activation C Activated m-PEG5-NHS Ester B->C E Combine and React (2h @ RT or O/N @ 4°C) C->E D Amine-containing Molecule in Coupling Buffer D->E Conjugation F Crude Conjugate Mixture E->F G Quench Reaction (e.g., Tris or Hydroxylamine) F->G H Purification (e.g., SEC, Dialysis) G->H Purification I Purified m-PEG5-Conjugate H->I

Caption: Workflow for this compound conjugation via EDC/NHS coupling.

References

An In-depth Technical Guide to the Synthesis of m-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis of methoxy-pentaethylene glycol-acid (m-PEG5-acid), a crucial bifunctional linker molecule. Its application is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible and hydrophilic spacer connecting a target protein ligand and an E3 ubiquitin ligase ligand.[1][2][3] This guide details the synthetic routes, experimental protocols, and characterization data for this compound, aimed at researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound, with the chemical formula C12H24O7 and a molecular weight of approximately 280.31 g/mol , is a monodisperse polyethylene glycol (PEG) derivative.[2] It features a terminal methoxy group, rendering one end chemically inert, and a terminal carboxylic acid group on the other end. This carboxylic acid moiety allows for covalent conjugation to other molecules, typically through the formation of a stable amide bond with primary or secondary amines, often facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (HATU).[4] The hydrophilic nature of the five ethylene glycol repeating units enhances the solubility and bioavailability of the resulting conjugates, a critical attribute for therapeutic molecules like PROTACs.

Synthetic Routes and Mechanisms

The synthesis of this compound can be broadly approached through a two-stage process: the initial construction of the monomethyl-pentaethylene glycol (m-PEG5-OH) backbone, followed by the oxidation of the terminal hydroxyl group to a carboxylic acid.

Synthesis of Monomethyl-pentaethylene Glycol (m-PEG5-OH)

The Williamson ether synthesis is a classical and versatile method for the preparation of ethers and is well-suited for the stepwise construction of the PEG chain. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. To achieve a monodisperse PEG chain of a specific length, a stepwise approach is often employed, starting from a smaller PEG unit.

A common starting material is tetraethylene glycol. The synthesis proceeds by first protecting one of the terminal hydroxyl groups, then activating the other for reaction with another PEG unit or an appropriate building block. A patent describes a method for preparing polyethylene glycol monomethyl ethers by reacting an initial initiator, such as diethylene glycol methyl ether, with ethylene oxide in the presence of a catalyst like sodium methoxide or potassium hydroxide.

Oxidation of m-PEG5-OH to this compound

Once the m-PEG5-OH intermediate is obtained, the terminal primary alcohol is oxidized to a carboxylic acid. Several oxidation methods are available, with the choice depending on the desired yield, purity, and scalability.

A robust and widely used method involves the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (NaOCl). This method is known for its high selectivity for primary alcohols and mild reaction conditions. A patent for a related compound describes the oxidation of a protected amino-PEG alcohol derivative using TEMPO to yield the corresponding carboxylic acid. Another patent details the oxidation of a nitrile precursor using an oxidant like sodium hypochlorite to form the carboxylic acid.

An alternative approach involves the use of stronger oxidizing agents, such as those based on chromium (e.g., Jones reagent). However, these methods often require harsher conditions and can lead to side products, necessitating more rigorous purification.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for similar PEG-acid derivatives and represent a plausible route for the synthesis of this compound.

Protocol 1: Synthesis of Monomethyl-pentaethylene Glycol (m-PEG5-OH)

Materials:

  • Diethylene glycol monomethyl ether

  • 2-(2-Chloroethoxy)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Sodium chloride (brine)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of diethylene glycol monomethyl ether (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(2-chloroethoxy)ethanol (1.1 eq) in anhydrous THF dropwise.

  • The reaction mixture is then stirred at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • The pH is adjusted to ~7 with 1 M HCl.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford pure monomethyl-pentaethylene glycol.

Protocol 2: Oxidation of m-PEG5-OH to this compound

Materials:

  • Monomethyl-pentaethylene glycol (m-PEG5-OH)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bromide

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Hydrochloric acid (1 M)

  • Sodium chloride (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve m-PEG5-OH (1.0 eq) in a biphasic mixture of DCM and a saturated aqueous solution of sodium bicarbonate.

  • Add sodium bromide (0.1 eq) and TEMPO (0.01 eq) to the vigorously stirred mixture.

  • Cool the mixture to 0 °C and add sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with brine.

  • Acidify the combined organic layers with 1 M HCl to a pH of ~2-3.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H24O7
Molecular Weight280.31 g/mol
CAS Number81836-43-3
AppearanceLight yellow to light brown liquid
Density1.107±0.06 g/cm³
SolubilityDMSO: 100 mg/mL (356.75 mM)

Table 2: Characterization Data for this compound

AnalysisExpected Results
¹H NMR Signals corresponding to the methoxy group (~3.3 ppm), the ethylene glycol protons (multiplets between 3.5-3.8 ppm), and the methylene protons adjacent to the carboxylic acid (~4.1 ppm).
¹³C NMR Peaks for the methoxy carbon, the repeating ethylene glycol carbons, and the carboxyl carbon.
Mass Spec (ESI-MS) [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight.
Purity (HPLC) >95%

Visualization of Synthesis and Application

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Oxidation Start Diethylene glycol monomethyl ether Reaction1 Reaction Start->Reaction1 Reagent1 2-(2-Chloroethoxy)ethanol Reagent1->Reaction1 Base NaH in THF Base->Reaction1 Intermediate m-PEG5-OH Reaction2 Reaction Intermediate->Reaction2 Purification1 Purification (Column Chromatography) Reaction1->Purification1 Purification1->Intermediate Oxidant TEMPO, NaOCl Oxidant->Reaction2 FinalProduct This compound Workup Aqueous Workup & Purification Reaction2->Workup Workup->FinalProduct

Caption: A schematic overview of the two-step synthesis of this compound.

Role of this compound in PROTAC-mediated Protein Degradation

PROTAC_Pathway cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase recruits TargetLigand Target Protein Ligand mPEG5 This compound Linker TargetLigand->mPEG5 E3Ligand E3 Ligase Ligand mPEG5->E3Ligand Proteasome Proteasome TargetProtein->Proteasome Degradation E3Ligase->TargetProtein Ubiquitination Ubiquitin Ubiquitin

Caption: The mechanism of action of a PROTAC utilizing an this compound linker.

Conclusion

The synthesis of this compound is a critical process for the advancement of targeted protein degradation and other bioconjugation applications. This guide has outlined the primary synthetic strategies, provided detailed experimental protocols, and presented key data for this important linker molecule. The provided visualizations offer a clear understanding of both the synthetic workflow and the biological application of this compound. For researchers in this field, a thorough understanding of the synthesis and properties of such linkers is paramount for the successful design and development of novel therapeutics.

References

The Core Function of m-PEG5-acid as a Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug development and bioconjugation, the role of the linker molecule is paramount. It is the critical bridge that connects disparate molecular entities, profoundly influencing the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become indispensable tools. This guide focuses on a specific, discrete PEG linker, m-PEG5-acid, providing a comprehensive technical overview of its functions, applications, and the methodologies for its use.

This compound is a hydrophilic linker characterized by a methoxy-terminated chain of five ethylene glycol units and a terminal carboxylic acid. This defined structure offers precision in bioconjugation, a feature highly sought after in the development of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the surface modification of nanoparticles. The carboxylic acid group provides a versatile handle for covalent attachment to amine-containing molecules, forming a stable amide bond.

This document will delve into the core functionalities of the this compound linker, present quantitative data on the impact of PEGylation, provide detailed experimental protocols for its application, and visualize the associated biological pathways and experimental workflows.

Core Functions and Applications of the this compound Linker

The this compound linker imparts several beneficial properties to bioconjugates, primarily stemming from the hydrophilic and flexible nature of the polyethylene glycol chain.

1. Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic. Conjugation of these molecules to an antibody can lead to aggregation, compromising the stability and therapeutic efficacy of the ADC. The hydrophilic PEG chain of the this compound linker helps to counteract the hydrophobicity of the payload, thereby improving the solubility of the entire conjugate and preventing aggregation.[1] This allows for the potential of higher drug-to-antibody ratios (DARs) without sacrificing the desirable physicochemical properties of the ADC.[2]

2. Improved Pharmacokinetics: The presence of a PEG linker can significantly alter the pharmacokinetic (PK) profile of a bioconjugate.[3] While long PEG chains are well-known to dramatically increase circulation half-life by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation, even short PEG linkers like this compound can have a notable impact.[1][4] They can increase the hydrodynamic size of the molecule, contributing to a more favorable PK profile compared to non-PEGylated counterparts. However, it has also been observed that short PEG linkers can, in some contexts, lead to faster clearance from the blood while maintaining tumor uptake, which can be advantageous for imaging applications.

3. Spacer Arm Functionality: The five-unit PEG chain acts as a flexible spacer arm, separating the conjugated molecules. This spatial separation can be critical for maintaining the biological activity of both the targeting moiety (e.g., an antibody) and the payload (e.g., a small molecule drug). By mitigating steric hindrance, the linker ensures that the antibody can still efficiently bind to its target antigen and that the payload can effectively interact with its intracellular target upon release.

4. Versatile Conjugation Chemistry: The terminal carboxylic acid of this compound is a versatile functional group for bioconjugation. It can be readily activated to react with primary amines on proteins (such as lysine residues), peptides, or other molecules to form a stable amide bond. This is a well-established and robust conjugation strategy in biopharmaceutical development.

Key Applications:

  • Antibody-Drug Conjugates (ADCs): this compound is used to attach cytotoxic drugs to monoclonal antibodies. The linker's properties can enhance the ADC's stability, solubility, and pharmacokinetic profile, contributing to a wider therapeutic window.

  • PROTACs: In the development of PROTACs, the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the linker are critical for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This compound serves as a building block for constructing these crucial linkers.

  • Nanoparticle Surface Modification: PEGylation of nanoparticles is a common strategy to improve their stability in biological fluids, reduce opsonization (the process of marking particles for phagocytosis), and prolong circulation time. This compound can be used to create a hydrophilic surface on nanoparticles, which can also serve as an attachment point for targeting ligands.

Quantitative Data on the Impact of PEG Linkers

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize representative data for short PEG linkers in ADCs and for the surface modification of nanoparticles. This data illustrates the general principles that apply to this compound.

Table 1: Impact of PEG Linker Length on ADC Properties

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Longer PEG Linker (e.g., PEG10)Reference
In Vitro Cytotoxicity (IC50) High Potency~4.5-fold reduction in potency~22-fold reduction in potency
Circulation Half-life Baseline~2.5-fold increase~11.2-fold increase
In Vivo Tumor Growth Inhibition EffectiveImproved efficacyMost ideal therapeutic ability
Off-Target Toxicity BaselineReducedSignificantly reduced (>4-fold)

Note: The exact quantitative impact is highly dependent on the specific antibody, payload, and tumor model.

Table 2: Characterization of Nanoparticle Surface Modification with a PEG5 Linker

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Amine-Functionalized Nanoparticles 105 ± 5< 0.2+25 ± 3
After Conjugation with PEG5-acid 115 ± 7< 0.2+5 ± 2
After Deprotection (if applicable) 118 ± 6< 0.2-30 ± 4

This table provides expected trends in physicochemical properties upon surface modification with a PEG5 linker.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to an Amine-Containing Protein

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound for efficient conjugation to primary amines on a protein.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody)

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

  • Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS/Sulfo-NHS over this compound to the linker solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Protein

  • Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of the activated linker to the protein should be optimized for the specific application (a starting point is a 10 to 20-fold molar excess of the linker).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purify the conjugate to remove excess reagents and byproducts using a desalting column or size-exclusion chromatography equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to the surface of nanoparticles that have been pre-functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

  • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

  • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group.

Step 2: Conjugation to Nanoparticles

  • Disperse the amine-functionalized nanoparticles in the activated this compound solution. A 10-fold molar excess of the activated linker relative to the surface amine groups on the nanoparticles is a recommended starting point.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.

Step 3: Purification of PEGylated Nanoparticles

  • Purify the PEGylated nanoparticles from excess reagents by centrifugation, dialysis, or tangential flow filtration, depending on the nanoparticle size and stability.

  • Resuspend the purified nanoparticles in a suitable storage buffer.

Visualizations

Signaling Pathways and Logical Relationships

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) - Antibody - this compound Linker - Cytotoxic Payload TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding Antigen Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity PROTAC_Mechanism PROTAC PROTAC (Target Binder - this compound Linker - E3 Ligase Binder) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3->Ternary UbPOI Polyubiquitinated POI Ternary->UbPOI 1. Ubiquitination Ub Ubiquitin Proteasome Proteasome UbPOI->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation Conjugation_Workflow cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification A1 Dissolve this compound in Activation Buffer A2 Add EDC and NHS A1->A2 A3 Incubate 15-30 min at RT A2->A3 B1 Add activated linker to amine-containing molecule A3->B1 B2 Incubate 2h at RT or overnight at 4°C B1->B2 C1 Add Quenching Solution B2->C1 C2 Purify via SEC or Dialysis C1->C2 C3 Characterize Conjugate C2->C3

References

An In-Depth Technical Guide to m-PEG5-acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-5-acid (m-PEG5-acid), a discrete PEGylation reagent increasingly utilized in bioconjugation. We will delve into its core properties, applications, and the methodologies for its use, with a focus on providing actionable data and protocols for researchers in drug development and life sciences.

Introduction to this compound and PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. This modification has become a cornerstone in pharmaceutical development for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] By increasing the hydrodynamic size and masking the molecule from the host's immune system, PEGylation can lead to improved drug solubility, extended circulation half-life, reduced immunogenicity, and increased stability.[2][3]

This compound is a specific, monodisperse PEG linker with five ethylene glycol units, a terminal methoxy group, and a terminal carboxylic acid. The methoxy group renders one end inert, while the carboxylic acid provides a reactive handle for conjugation, typically to primary amines. Its discrete length offers precise control over the linker's spacing and physicochemical properties, a critical aspect in the rational design of complex bioconjugates.[4][5]

Core Properties of this compound

Understanding the fundamental properties of this compound is crucial for its effective application in bioconjugation.

PropertyValueReference(s)
Chemical Formula C12H24O7
Molecular Weight 280.31 g/mol
CAS Number 81836-43-3
Appearance Colorless to light yellow oil/liquid
Solubility Soluble in Water, DMSO, DCM, DMF, THF
Storage Conditions -20°C, sealed, away from moisture
Reactive Group Carboxylic Acid (-COOH)
Inert Terminus Methoxy (-OCH3)

Applications in Bioconjugation

The defined structure of this compound makes it a versatile tool in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component, and PEG linkers like this compound are often employed to provide the necessary length, flexibility, and solubility for optimal ternary complex formation.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-associated antigen. The linker's properties influence the ADC's stability, solubility, and pharmacokinetic profile. PEGylation with linkers such as this compound can help to shield the hydrophobic drug, potentially allowing for a higher drug-to-antibody ratio (DAR) without inducing aggregation and improving in vivo performance.

Nanoparticle Functionalization

The hydrophilic nature of the PEG chain in this compound can be utilized to functionalize the surface of nanoparticles. This PEGylation can improve the biocompatibility of the nanoparticles, reduce non-specific protein adsorption, and prolong their circulation time in the bloodstream.

Quantitative Data on the Effects of PEGylation

While specific quantitative data for this compound is often proprietary and application-dependent, the following tables summarize the general effects of PEGylation on key biopharmaceutical parameters. These values should be considered illustrative, and empirical testing is necessary for specific conjugates.

Table 4.1: Effect of PEGylation on Pharmacokinetics

ParameterUnconjugated Protein/DrugPEGylated ConjugateReference(s)
Circulation Half-life Minutes to hoursHours to days (e.g., <30 min to >5 h for liposomes)
Renal Clearance High for small moleculesSignificantly reduced
Liver Uptake VariableGenerally reduced

Table 4.2: Impact of PEGylation on Physicochemical and Biological Properties

PropertyEffect of PEGylationReference(s)
Aqueous Solubility Significant increase for hydrophobic molecules
Immunogenicity Generally reduced by masking antigenic epitopes
Receptor Binding Affinity May be reduced due to steric hindrance
In Vitro Cytotoxicity (ADCs) Can be reduced compared to the free drug, but specificity is increased
PROTAC DC50/IC50 Highly dependent on ternary complex formation; linker optimization is key (sub-nanomolar to micromolar range)

Experimental Protocols

The primary method for conjugating this compound to biomolecules is through the reaction of its carboxylic acid group with primary amines, typically using carbodiimide chemistry (EDC/NHS).

Two-Step Aqueous EDC/NHS Conjugation of this compound to a Protein

This protocol is recommended to minimize self-conjugation of proteins or other molecules that contain both carboxyl and amine groups.

Materials:

  • This compound

  • Protein with available primary amine groups (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in Activation Buffer (e.g., 10 mM).

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 100 mg/mL each).

  • Activation of this compound:

    • To the this compound solution, add a molar excess of EDC and NHS/sulfo-NHS. A common starting point is a 2-10 fold molar excess of EDC and NHS over the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of this compound.

  • Conjugation to the Protein:

    • Immediately after activation, the activated this compound solution can be used for conjugation. For sensitive applications, removal of excess EDC and NHS can be performed using a desalting column equilibrated with Coupling Buffer.

    • Dissolve the protein to be conjugated in the Coupling Buffer.

    • Add the activated this compound solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized for the specific application (e.g., starting with a 10-fold molar excess of linker to protein).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.

Characterization of the this compound Conjugate

Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

  • Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.

  • Mass Spectrometry (LC-MS): To confirm the identity and determine the degree of PEGylation.

  • Activity Assays: To determine the biological activity of the conjugated molecule.

Visualizations

Experimental Workflow

G cluster_0 Activation cluster_1 Conjugation cluster_2 Quenching & Purification a This compound c Activated m-PEG5-NHS Ester a->c Activation Buffer (pH 5-6) 15-30 min, RT b EDC/NHS b->c e m-PEG5-Conjugate c->e Coupling Buffer (pH 7.2-7.5) 2h RT or O/N 4°C d Amine-containing Molecule (e.g., Protein) d->e f Quenching (e.g., Tris, Hydroxylamine) e->f g Purification (SEC/Dialysis) f->g h Purified Conjugate g->h

Caption: Workflow for the two-step EDC/NHS conjugation of this compound.

Mechanism of PEGylation Benefits

G cluster_0 Unconjugated Molecule cluster_1 PEGylated Molecule a Therapeutic Molecule b Immune Cell a->b Immunogenic Recognition c Kidney (Renal Clearance) a->c Rapid Clearance d Therapeutic Molecule peg_shield This compound 'Shield' e Immune Cell peg_shield->e Reduced Recognition f Kidney (Renal Clearance) peg_shield->f Reduced Clearance

Caption: PEGylation provides a hydrophilic shield, reducing immunogenicity and renal clearance.

Role of this compound in a PROTAC

G cluster_protac PROTAC Molecule cluster_complex Ternary Complex warhead Target Protein Ligand (Warhead) linker This compound Linker warhead->linker target Target Protein warhead->target Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3 E3 Ubiquitin Ligase e3_ligand->e3 Binds ub Ubiquitination & Degradation target->ub Leads to e3->ub Mediates

Caption: this compound as a flexible linker in a PROTAC to facilitate ternary complex formation.

Conclusion

This compound is a valuable tool in modern bioconjugation, offering a balance of hydrophilicity, biocompatibility, and precise length for the rational design of therapeutics. Its application in ADCs, PROTACs, and nanoparticle systems demonstrates its potential to enhance the efficacy and safety of novel drug modalities. While the general benefits of PEGylation are well-documented, this guide emphasizes the importance of empirical optimization and thorough characterization to unlock the full potential of this compound in specific bioconjugation strategies.

References

The Versatility of PEG Linkers: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of Poly(ethylene glycol) (PEG) linkers is a cornerstone of modern bioconjugation and therapeutic development. These versatile molecules offer a powerful toolkit to enhance the efficacy, safety, and stability of a wide range of molecules, from proteins and peptides to nanoparticles and small-molecule drugs. This technical guide provides a comprehensive overview of the core applications of PEG linkers in research, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this critical technology.

Core Principles and Applications of PEG Linkers

Poly(ethylene glycol) is a synthetic, water-soluble, biocompatible, and non-immunogenic polymer composed of repeating ethylene oxide units.[1] PEG linkers are chemically functionalized PEG molecules that act as spacers to connect two or more molecular entities.[1][2] The process of covalently attaching PEG chains to a molecule, known as PEGylation, can dramatically improve its physicochemical and pharmacological properties.[3]

The primary benefits of utilizing PEG linkers in research and drug development include:

  • Improved Solubility and Stability: PEG's hydrophilic nature enhances the solubility of hydrophobic molecules, preventing aggregation and improving formulation stability.[4]

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, extending their time in circulation.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and subsequent immunogenic responses.

  • Enhanced Drug Delivery: In targeted therapies like antibody-drug conjugates (ADCs), PEG linkers can improve the pharmacokinetic profile and allow for a higher drug-to-antibody ratio (DAR) without compromising stability.

These properties have led to the widespread application of PEG linkers in several key research areas:

  • Drug Delivery Systems: PEGylation is a well-established technique to improve the therapeutic index of drugs by optimizing their pharmacokinetic and pharmacodynamic properties.

  • Protein and Peptide Therapeutics: The first PEGylated drug, Adagen® (pegademase bovine), was approved by the FDA in 1990. Since then, numerous PEGylated proteins and peptides have been developed to treat a variety of diseases, including cancer, hepatitis, and chronic kidney disease.

  • Antibody-Drug Conjugates (ADCs): PEG linkers are crucial components in many ADCs, enhancing their stability and enabling the delivery of potent cytotoxic payloads to cancer cells.

  • Proteolysis-Targeting Chimeras (PROTACs): In this emerging therapeutic modality, PEG linkers connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating the degradation of disease-causing proteins.

  • Nanoparticle Functionalization: PEG linkers are used to modify the surface of nanoparticles, creating a "stealth" layer that helps them evade the immune system and prolongs their circulation time for applications in drug delivery and diagnostics.

  • Diagnostics and Imaging: Functionalized PEG linkers can be attached to fluorescent dyes or other imaging agents to track and visualize biomolecules in living systems.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of PEG linker, particularly its length and architecture (linear vs. branched), has a significant quantitative impact on the performance of the resulting conjugate. The following tables summarize key data from various studies.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

PropertyPEG Linker LengthObservationReference(s)
Hydrophilicity (HIC Retention Time) ShorterLonger retention time (more hydrophobic)
LongerShorter retention time (more hydrophilic)
Aggregation (SEC Analysis) ShorterHigher percentage of aggregates
LongerLower percentage of aggregates
Plasma Clearance ShorterFaster clearance
LongerSlower clearance
In Vivo Efficacy (Tumor Growth Inhibition) 2 and 4 PEG units35-45% decrease in tumor weight
8, 12, and 24 PEG units75-85% reduction in tumor weight

Table 2: Impact of PEG Linker on PROTAC Ternary Complex Formation

Linker TypePropertyObservationReference(s)
Flexible (e.g., PEG) Ternary Complex StabilityCan be less stable due to high flexibility.
Degradation EfficiencyHighly dependent on achieving an optimal length.
Rigid (e.g., piperazine-based) Ternary Complex StabilityCan pre-organize the molecule for more stable complex formation.
SelectivityMay enhance selectivity by reducing conformational freedom.

Visualizing Workflows and Pathways

Understanding the logical flow of experimental processes and the biological pathways affected by PEGylated therapeutics is crucial for rational design and interpretation of results.

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Characterization & Testing Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Screening Target_ID->Ab_Generation Linker_Design Linker Design (PEG Selection) Ab_Generation->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Ab_Modification Antibody Modification Linker_Design->Ab_Modification Conjugation Drug-Linker Conjugation Ab_Modification->Conjugation Purification Purification (SEC, HIC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC/RP-HPLC) Purification->DAR_Analysis In_Vitro_Assays In Vitro Cytotoxicity (e.g., MTT Assay) DAR_Analysis->In_Vitro_Assays In_Vivo_Studies In Vivo Pharmacokinetics & Efficacy In_Vitro_Assays->In_Vivo_Studies PEG_Linker_Selection cluster_Properties Key Properties to Consider cluster_Linker_Characteristics Linker Characteristics cluster_Decision Decision & Optimization Start Start: Define Application (e.g., ADC, PROTAC, Imaging) Solubility Solubility Requirements Start->Solubility Stability Stability in Biological Media Start->Stability PK_Profile Desired Pharmacokinetic Profile Start->PK_Profile Immunogenicity Potential for Immunogenicity Start->Immunogenicity Length Linker Length (PEG Units) Solubility->Length Cleavability Cleavable vs. Non-cleavable Stability->Cleavability PK_Profile->Length Architecture Architecture (Linear vs. Branched) Immunogenicity->Architecture Selection Select Candidate Linker(s) Length->Selection Architecture->Selection Functionality Functional Groups (e.g., NHS, Maleimide) Functionality->Selection Cleavability->Selection Optimization Empirical Optimization Selection->Optimization HER2_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space TDM1 Trastuzumab Emtansine (T-DM1) HER2 HER2 Receptor TDM1->HER2 Binding Internalization Internalization & Lysosomal Degradation TDM1->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Inhibition RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation DM1 DM1 Release Internalization->DM1 Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis PROTAC_Mechanism cluster_System Ubiquitin-Proteasome System PROTAC PROTAC (POI Ligand - PEG Linker - E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Recycling PROTAC & E3 Ligase Recycling Ternary_Complex->Recycling Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

References

An In-depth Technical Guide to m-PEG5-acid for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol-5-acid (m-PEG5-acid), a frequently utilized linker in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, its role in PROTAC design and synthesis, and the experimental protocols necessary for the successful development and evaluation of this compound-containing PROTACs.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality. They function by coopting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

The linker is a critical determinant of a PROTAC's efficacy. It is not merely a spacer but plays a crucial role in dictating the orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The length, rigidity, and chemical composition of the linker can significantly influence the stability of this complex, as well as the overall physicochemical properties of the PROTAC, such as its solubility, cell permeability, and metabolic stability.

This compound: A Versatile Linker for PROTACs

This compound is a polyethylene glycol (PEG)-based linker that has gained popularity in PROTAC design. It consists of a methoxy-capped chain of five ethylene glycol units with a terminal carboxylic acid. This structure imparts several desirable properties.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C12H24O7Vendor Data
Molecular Weight 280.31 g/mol Vendor Data
Appearance Colorless to light yellow oil or liquidVendor Data
Solubility Soluble in DMSO, DMF, DCM, THFVendor Data
Terminal Functional Group Carboxylic acidChemical Structure

The hydrophilic nature of the PEG chain enhances the aqueous solubility of the resulting PROTAC, which can be a significant advantage for these often large and hydrophobic molecules. The terminal carboxylic acid provides a convenient handle for conjugation to a primary or secondary amine on either the POI ligand or the E3 ligase ligand via amide bond formation.

PROTAC Synthesis Using this compound

The synthesis of a PROTAC using an this compound linker typically involves a standard amide coupling reaction. The terminal carboxylic acid of the linker is activated and then reacted with an amine-functionalized binding moiety.

Alternatively, researchers can utilize pre-conjugated E3 ligase-linker building blocks, such as "Pomalidomide 4'-PEG5-acid" or "VH 032 amide-PEG5-acid". These commercially available reagents already have the E3 ligase ligand attached to the this compound linker, with the terminal carboxylic acid ready for coupling to the POI ligand. This approach can streamline the synthetic process.

PROTAC_Synthesis cluster_reactants Reactants cluster_process Synthesis cluster_product Product POI_Ligand POI Ligand (with amine) Coupling Amide Bond Formation POI_Ligand->Coupling mPEG5_acid This compound (or E3-linker conjugate) Activation Carboxylic Acid Activation (e.g., HATU, EDC) mPEG5_acid->Activation Activation->Coupling PROTAC PROTAC Molecule Coupling->PROTAC

PROTAC Synthesis Workflow

Data Presentation

ParameterValueDescription
Binding Affinity (POI) 50 nM (Kd)Dissociation constant for the binding of PROTAC-X to the target protein.
Binding Affinity (E3 Ligase) 100 nM (Kd)Dissociation constant for the binding of PROTAC-X to the E3 ligase.
DC50 25 nMConcentration of PROTAC-X required to degrade 50% of the target protein.
Dmax >95%Maximum percentage of target protein degradation achieved with PROTAC-X.
Cellular Permeability (PAMPA) ModerateAbility of PROTAC-X to cross a synthetic membrane, predicting passive diffusion.
Metabolic Stability (Microsomes) t1/2 = 60 minHalf-life of PROTAC-X when incubated with liver microsomes.
Plasma Half-life (in vivo) 4 hoursTime taken for the concentration of PROTAC-X in plasma to reduce by half.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of an this compound containing PROTAC.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to a primary amine on a target protein ligand.

Materials:

  • This compound

  • Amine-containing POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.5 equivalents) to the solution.

  • Add DIPEA (3 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Western Blot for Determination of DC50 and Dmax

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Harvest the cells and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Cell_Culture Cell Seeding and PROTAC Treatment Cell_Lysis Cell Lysis and Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (DC50, Dmax) Detection->Analysis

Western Blot Experimental Workflow

NanoBRET™ Assay for Target Engagement and Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool to measure target engagement and ternary complex formation in live cells.

For Target Engagement:

  • Cells are engineered to express the target protein as a fusion with NanoLuc® luciferase.

  • A fluorescent tracer that binds to the target protein is added to the cells.

  • The PROTAC is then added in increasing concentrations.

  • If the PROTAC binds to the target protein, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • The IC50 value for target engagement can be determined from the dose-response curve.

For Ternary Complex Formation:

  • The target protein is expressed as a NanoLuc® fusion, and the E3 ligase is expressed as a HaloTag® fusion.

  • A fluorescent HaloTag® ligand is added to label the E3 ligase.

  • The PROTAC is added, and if it facilitates the formation of the ternary complex, the NanoLuc®-fused target protein and the fluorescently labeled E3 ligase will be brought into close proximity, resulting in an increase in the BRET signal.

Signaling Pathways and Logical Relationships

The fundamental mechanism of action for any PROTAC, including those utilizing an this compound linker, is the hijacking of the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_components Cellular Components cluster_process Mechanism of Action PROTAC PROTAC Ternary_Complex Formation of Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E1, E2, Ub Proteasome Proteasomal Degradation Ubiquitination->Proteasome Recycling PROTAC Recycling Proteasome->Recycling Amino Acids Recycling->Ternary_Complex Catalytic Cycle

PROTAC Mechanism of Action

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic nature can improve the solubility of the final PROTAC molecule, and its terminal carboxylic acid allows for straightforward conjugation chemistry. While specific, publicly available data for PROTACs utilizing this exact linker is limited, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs incorporating this compound. The continued exploration of different linker compositions and lengths remains a critical aspect of optimizing the efficacy and drug-like properties of this promising therapeutic modality.

Methodological & Application

Application Notes and Protocols for m-PEG5-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-polyethylene glycol-acid (m-PEG-acid) linkers are valuable tools in bioconjugation, enabling the modification of proteins, peptides, and other molecules containing primary amines. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. This document provides detailed application notes and protocols for the conjugation of m-PEG5-acid to primary amines using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

This compound is a discrete PEG linker with a terminal carboxylic acid group that can be activated to react with primary amines, forming a stable amide bond.[1][2] Its hydrophilic nature helps to improve the solubility of the resulting conjugate in aqueous media.[1] This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder and an E3 ligase ligand.[3][4]

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C12H24O7
Molecular Weight 280.32 g/mol
CAS Number 81836-43-3
Appearance Colorless oil
Solubility Water, DMSO, DCM, DMF, THF
Storage -20°C, desiccated

Principle of Conjugation

The conjugation of this compound to a primary amine is typically achieved through a two-step carbodiimide-mediated coupling reaction.

  • Activation of this compound: The carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Conjugation: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This amine-reactive ester then readily couples with a primary amine (-NH2) on the target molecule to form a stable amide bond.

The activation step is most efficient at a pH of 4.5-6.0, while the conjugation to the primary amine is optimal at a pH of 7.2-8.0.

Experimental Protocols

This section provides detailed protocols for the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), in an aqueous environment, and a general protocol for conjugation in an organic solvent.

Protocol 1: Aqueous Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol provides a step-by-step guide for the conjugation of this compound to BSA, a protein rich in primary amines from lysine residues.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Reaction tubes

  • Spectrophotometer

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate this compound, EDC, and NHS to room temperature before opening.

  • Prepare a 10 mg/mL solution of BSA in Coupling Buffer.

  • Prepare a 10 mM stock solution of this compound in Activation Buffer.

  • Immediately before use, prepare fresh 100 mg/mL stock solutions of EDC and NHS in Activation Buffer.

Step 2: Activation of this compound

  • In a reaction tube, combine the this compound stock solution with EDC and NHS stock solutions. The recommended molar ratios can be optimized for your specific application (see Table 1).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated m-PEG5.

Step 3: Conjugation to BSA

  • Immediately add the activated m-PEG5 solution to the BSA solution. A typical starting molar ratio of activated linker to protein is 10:1 to 20:1.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.

  • Incubate for 30 minutes at room temperature. Hydroxylamine will hydrolyze unreacted NHS esters, while Tris will react with them.

Step 5: Purification of the m-PEG5-BSA Conjugate

  • Purify the conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC). Equilibrate the column with Purification Buffer.

  • Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm.

  • Pool the fractions containing the purified conjugate.

Step 6: Characterization of the Conjugate

  • Confirm successful conjugation and assess the purity and degree of PEGylation using SDS-PAGE, mass spectrometry, and HPLC (see Characterization section below).

Table 1: Suggested Molar Ratios for this compound Activation and Conjugation

ReagentMolar Ratio (relative to this compound)PurposeReference
EDC2-10Activation of the carboxyl group
NHS/Sulfo-NHS2-10Stabilization of the activated intermediate
Amine-Molecule0.1-1 (relative to linker)Conjugation to the activated linker
Protocol 2: General Organic Solvent Conjugation

This protocol is suitable for conjugating this compound to amine-containing small molecules that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC hydrochloride

  • NHS

  • Dry Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Flash chromatography system (e.g., with C18 silica)

Procedure:

  • Dissolve this compound (1 mmol) in 1.5 mL of dry DCM.

  • In separate vials, dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in 10 µL of DMSO.

  • Add the EDC and NHS solutions sequentially to the this compound solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Dissolve the amine-containing molecule (1.5 mmol) in a minimal amount of a suitable solvent and add it to the reaction mixture.

  • Add DIPEA (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, purify the conjugate using flash chromatography.

Workflow Diagrams

G reagent_prep Reagent Preparation (this compound, EDC, NHS, BSA) activation Activation of this compound (EDC, NHS, pH 6.0, 15-30 min) reagent_prep->activation conjugation Conjugation to BSA (pH 7.2-7.5, 2h RT or O/N 4°C) activation->conjugation quenching Quenching (Tris or Hydroxylamine) conjugation->quenching purification Purification (SEC or Desalting Column) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization

Caption: Workflow for the aqueous conjugation of this compound to BSA.

G poi_ligand Protein of Interest (POI) Ligand with primary amine conjugation1 Conjugation to POI Ligand poi_ligand->conjugation1 e3_ligand E3 Ligase Ligand conjugation2 Conjugation to E3 Ligand e3_ligand->conjugation2 peg_acid This compound activation Activation of this compound (EDC, NHS) peg_acid->activation activation->conjugation1 purification1 Purification conjugation1->purification1 deprotection (Optional) Deprotection of orthogonal group purification1->deprotection deprotection->conjugation2 purification2 Final PROTAC Purification conjugation2->purification2

Caption: General workflow for PROTAC synthesis using an this compound linker.

Characterization of Conjugates

Thorough characterization is crucial to confirm successful conjugation, determine the degree of PEGylation, and assess the purity of the final product.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift. However, PEG-protein conjugates may run as broad bands due to the heterogeneity of PEGylation.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the exact mass of the conjugate and the degree of PEGylation. Intact mass analysis can confirm the addition of PEG units, while peptide mapping after enzymatic digestion can identify the specific amino acid residues that have been modified.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and size-exclusion (SEC-HPLC) are commonly used to assess the purity of the conjugate and separate different PEGylated species. In RP-HPLC, PEGylated peptides generally have longer retention times than their unmodified counterparts.

Application in PROTAC Development

This compound is frequently used as a linker in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. The m-PEG5 linker connects the POI-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG linker are critical for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the POI.

G POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (POI Ligand - m-PEG5 - E3 Ligand) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Polyubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS due to hydrolysis. - Incorrect buffer pH. - Competing nucleophiles in the buffer (e.g., Tris, glycine).- Use fresh, high-quality EDC and NHS. - Ensure activation is performed at pH 4.5-6.0 and conjugation at pH 7.2-8.0. - Use amine-free buffers such as MES and PBS.
Precipitation of Protein - High degree of PEGylation leading to changes in solubility. - Denaturation of the protein.- Optimize the molar ratio of this compound to the protein. - Perform the reaction at a lower temperature (4°C).
Broad Bands on SDS-PAGE - Heterogeneity of the PEGylated product (different numbers of PEG chains attached).- This is often expected. Use native PAGE for better resolution. - Optimize reaction conditions to favor mono-PEGylation if desired.
Difficulty in Purification - Similar hydrodynamic radii of different PEGylated species.- Use ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) which can offer better resolution than SEC for PEGylated proteins.

Conclusion

The conjugation of this compound to primary amines is a robust and versatile method for modifying a wide range of biomolecules. By carefully controlling the reaction conditions, researchers can achieve efficient PEGylation, leading to conjugates with improved physicochemical and pharmacological properties. The detailed protocols and application notes provided herein serve as a comprehensive guide for scientists and professionals in the field of drug development and bioconjugation.

References

Application Notes and Protocols for m-PEG5-acid with EDC Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of m-PEG5-acid, a discrete polyethylene glycol (PEG) linker, in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for the covalent modification of amine-containing molecules. This methodology is widely employed in bioconjugation, drug delivery, and the development of therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Introduction

This compound is a hydrophilic linker featuring a terminal carboxylic acid group that can be activated to react with primary amines, forming a stable amide bond.[1] The five-unit PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1] The use of EDC in the presence of NHS provides a robust method for activating the carboxylic acid, minimizing side reactions and improving conjugation efficiency.

Reaction Mechanism

The conjugation process occurs in two primary steps. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester. In the second step, this NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, with NHS being released as a byproduct.

Reaction_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) mPEG5_acid This compound (-COOH) O_acylisourea O-acylisourea intermediate mPEG5_acid->O_acylisourea + EDC EDC EDC NHS NHS NHS_ester Amine-reactive NHS ester Target_Amine Target Molecule (-NH2) Conjugate m-PEG5-Target Conjugate O_acylisourea->NHS_ester + NHS - Urea byproduct NHS_ester->Conjugate + Target Molecule (-NH2) Byproduct Urea byproduct + NHS

Caption: EDC/NHS activation and conjugation of this compound.

Quantitative Data

The efficiency and yield of the this compound conjugation can vary depending on the specific reactants and reaction conditions. The following table summarizes typical quantitative parameters.

ParameterValueRemarks
Molar Ratios
This compound : EDC1 : 1.5 - 10Excess EDC is used to drive the activation.
This compound : NHS1 : 1.5 - 10NHS is used in excess to efficiently form the stable NHS ester.
Activated PEG : Amine1 : 1 to 1 : 10The ratio of the activated PEG linker to the amine-containing molecule should be optimized for the desired degree of labeling.
Reaction Conditions
Activation pH4.5 - 6.0Optimal for the activation of the carboxylic acid with EDC/NHS.
Conjugation pH7.2 - 8.0Most efficient for the reaction of the NHS ester with primary amines.
Reaction TimeActivation: 15-30 minThe activation step is typically rapid.
Conjugation: 1-4 hoursThe conjugation reaction time can be optimized.
Yield
HPLC Conversion~73%Reported for a peptide conjugation.
Overall ADC Yield75-83%Typical yield for a multi-step ADC synthesis involving a PEG linker.

Experimental Protocols

The following protocols provide a general framework for the activation of this compound and its conjugation to an amine-containing molecule, such as a protein or antibody.

Materials and Reagents
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein, antibody, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size exclusion chromatography, dialysis)

Protocol 1: Two-Step Aqueous Conjugation to a Protein/Antibody

This is the recommended protocol to minimize potential self-conjugation or polymerization of molecules containing both carboxyl and amine groups.

Step 1: Activation of this compound

  • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature.

  • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Dissolve the desired amount of this compound in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Add the EDC and NHS/Sulfo-NHS stock solutions to the this compound solution. A molar excess of EDC and NHS is recommended (see table above).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., antibody) in the Conjugation Buffer.

  • Immediately after the activation step, add the activated this compound solution to the protein solution. The molar ratio of activated PEG to the protein should be optimized based on the desired degree of labeling.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature. Hydroxylamine will hydrolyze unreacted NHS esters, while Tris will react with them.

  • Purify the conjugate to remove excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: One-Pot Aqueous Conjugation

This protocol is simpler but may be less suitable for molecules containing both carboxyl and amine groups due to the risk of self-conjugation.

  • Equilibrate all reagents to room temperature.

  • Dissolve the amine-containing molecule and this compound in the Conjugation Buffer (pH 7.2-7.5).

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Conjugation Buffer.

  • Add the EDC and NHS/Sulfo-NHS stock solutions to the mixture of the amine-containing molecule and this compound.

  • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Proceed with the quenching and purification steps as described in Protocol 1.

Application: Antibody-Drug Conjugate (ADC) Synthesis Workflow

The use of this compound with EDC activation is a key step in the synthesis of ADCs, where the PEG linker connects the antibody to a cytotoxic payload. The following diagram illustrates a typical workflow.

ADC_Workflow Start Start Activate_PEG Activate this compound with EDC/NHS Start->Activate_PEG Conjugate_Ab Conjugate activated PEG to Antibody (-NH2) Activate_PEG->Conjugate_Ab Purify_Ab_PEG Purify Antibody-PEG conjugate (SEC/Dialysis) Conjugate_Ab->Purify_Ab_PEG Conjugate_Payload Conjugate Payload to Antibody-PEG-NH2 Purify_Ab_PEG->Conjugate_Payload Using a bifunctional PEG-amine linker Activate_Payload Activate Payload (-COOH) with EDC/NHS (if applicable) Activate_Payload->Conjugate_Payload Purify_ADC Final ADC Purification (SEC/HIC) Conjugate_Payload->Purify_ADC Characterize Characterize ADC (HPLC, MS, DAR) Purify_ADC->Characterize End End Characterize->End

Caption: Workflow for ADC synthesis using a PEG linker.

Characterization of Conjugates

The successful conjugation of this compound to the target molecule should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted starting materials and byproducts, and to assess the purity of the final product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the molecular weight of the conjugate, providing direct evidence of successful PEGylation. For protein conjugates, this can also be used to determine the degree of labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecule conjugates, 1H NMR can be used to confirm the formation of the amide bond and the presence of the PEG chain.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive EDC or NHSUse fresh, high-quality reagents. Prepare stock solutions immediately before use.
Hydrolysis of NHS esterPerform the conjugation step immediately after the activation step.
Incorrect buffer pHEnsure the pH of the activation and conjugation buffers are within the optimal ranges.
Presence of primary amines in buffersUse amine-free buffers such as MES and PBS for the activation and conjugation steps.
Precipitation of Protein High degree of labeling or hydrophobic interactionsOptimize the molar ratio of the PEG linker to the protein. Consider including solubility-enhancing additives in the buffer.
Multiple PEGylated Species Non-specific reactionsOptimize reaction conditions (pH, temperature, time) to favor the desired reaction. Purify the product to isolate the desired species.

References

Application Notes and Protocols for m-PEG5-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells.[1][2][3] An ADC consists of three main components: a monoclonal antibody (mAb) for specific antigen targeting, a highly potent cytotoxic payload, and a chemical linker that connects them.[4][5] The linker is a critical element, profoundly influencing the ADC's stability, solubility, pharmacokinetics (PK), and efficacy.

m-PEG5-acid is a hydrophilic, flexible linker building block increasingly utilized in ADC development. It features a methoxy-terminated polyethylene glycol (PEG) chain of five units and a terminal carboxylic acid group. The PEG spacer enhances the hydrophilicity of the ADC, which can improve its solubility, reduce aggregation, and prolong its circulation time. The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing payloads, forming a stable amide bond. These application notes provide an overview of the role of this compound in ADC development, along with detailed protocols for conjugation and evaluation.

Application Note 1: The Role and Impact of this compound on ADC Properties

The inclusion of a PEG spacer like this compound in a linker design is a key strategy to improve the overall physicochemical and pharmacological properties of an ADC. The inherent hydrophobicity of many cytotoxic payloads can lead to ADC aggregation, poor solubility, and rapid clearance from circulation. The hydrophilic nature of the this compound linker helps to mitigate these challenges.

Key Advantages of this compound Linkers:

  • Enhanced Solubility and Reduced Aggregation: The PEG chain increases the water solubility of the entire ADC construct, preventing aggregation that can lead to immunogenicity and suboptimal manufacturing.

  • Improved Pharmacokinetics (PK): The hydrophilic PEG spacer can create a protective "shield" around the payload, reducing non-specific interactions and clearance by the reticuloendothelial system. This often leads to a longer circulation half-life, allowing for greater tumor accumulation.

  • Flexible and Modular Design: The terminal carboxylic acid allows for straightforward conjugation to a wide range of amine-functionalized payloads, making it a versatile component in modular linker design.

Quantitative Data Summary

Direct head-to-head quantitative data for a specific this compound ADC is often proprietary. However, the following table summarizes the expected impact of PEGylated linkers, such as this compound, on key ADC parameters compared to non-PEGylated alternatives based on established principles.

ParameterNon-PEGylated Linker (e.g., SMCC)PEGylated Linker (e.g., this compound based)Rationale
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve higher, more homogeneous DAR (e.g., 8)Improved hydrophilicity allows for more drug molecules to be attached without causing aggregation.
In Vitro Cytotoxicity (IC50) Potentially lower (more potent)May be slightly higher (less potent)The PEG chain can sometimes sterically hinder the payload's immediate interaction with its target upon release.
Plasma Half-Life (t½) ShorterLongerReduced non-specific clearance and protection from proteolysis.
In Vivo Efficacy Effective, but may require higher dosingCan be more effective at equivalent or lower dosesImproved PK profile leads to greater drug exposure at the tumor site over time.
Off-Target Toxicity Higher potentialLower potentialIncreased stability and reduced non-specific uptake can minimize premature drug release in healthy tissues.

Experimental Protocols

Protocol 1: Two-Step ADC Conjugation via this compound

This protocol describes the synthesis of an ADC in two main stages: (1) Activation of this compound and conjugation to an amine-containing payload, and (2) Conjugation of the drug-linker construct to a reduced antibody. This example assumes the payload is conjugated to a maleimide group for subsequent reaction with antibody thiols.

Part A: Synthesis of Maleimide-Activated Drug-Linker

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in an anhydrous organic solvent like DMF or DMSO.

    • Add a coupling agent such as HATU (1.1 equivalents) and an amine base like DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature for 15-30 minutes to form the activated ester.

  • Conjugation to Amine-Payload:

    • Dissolve the amine-containing payload-maleimide construct (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the payload solution to the activated this compound solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress using LC-MS.

  • Purification:

    • Once the reaction is complete, purify the resulting maleimide-activated drug-linker conjugate by reverse-phase HPLC.

    • Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

Part B: Conjugation of Drug-Linker to Antibody

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., PBS, pH 7.4) containing 1 mM DTPA.

    • Add a 10-20 fold molar excess of a reducing agent like TCEP or DTT.

    • Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds and expose free thiol groups.

    • Remove the excess reducing agent using a desalting column (e.g., G25), exchanging the buffer with fresh, degassed conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the purified maleimide-activated drug-linker in DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the final ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove excess drug-linker and other reagents.

    • Concentrate the ADC to the desired concentration, sterilize by filtration (0.22 µm), and store at 4°C or frozen at -80°C.

Protocol 2: ADC Characterization - Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that must be accurately measured. Hydrophobic Interaction Chromatography (HIC) is a common method for this purpose.

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Principle: HIC separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DAR values will be more hydrophobic and elute later from the column.

  • Materials:

    • HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • HPLC system with a UV detector set to 280 nm.

  • Procedure:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject 20-50 µg of the purified ADC.

    • Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B) over 20-30 minutes.

    • Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8) will be resolved.

  • Data Analysis:

    • Integrate the area of each peak in the chromatogram.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area_n * DAR_n) / Σ (Total Peak Area) where 'n' represents each ADC species.

Protocol 3: In Vitro Target-Specific Cytotoxicity Assay

This assay determines the potency (IC50) of the ADC on antigen-positive cells compared to antigen-negative cells.

Method: MTT Assay

  • Principle: The MTT assay is a colorimetric method that measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells into a purple formazan product.

  • Materials:

    • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.

    • Complete cell culture medium.

    • ADC, unconjugated antibody control, and free payload control.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • 96-well plates and a microplate reader.

  • Procedure:

    • Cell Seeding: Seed both Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000 cells/well) and incubate overnight.

    • ADC Treatment: Prepare serial dilutions of the ADC and controls. Replace the medium in the wells with the diluted ADC solutions. Include untreated wells as a 100% viability control.

    • Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours until formazan crystals are visible.

    • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance of each well at 570 nm.

    • Calculate the percent viability for each concentration relative to the untreated control.

    • Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. A significantly lower IC50 for Ag+ cells indicates target-specific killing.

Visualizations

Logical Relationship of this compound in an ADC

cluster_0 Antibody-Drug Conjugate (ADC) cluster_1 Resulting ADC Properties mAb Monoclonal Antibody (Targeting) Linker Linker Core (e.g., Val-Cit) mAb->Linker Conjugation (e.g., Thiol-Maleimide) Payload Cytotoxic Payload (Cell Killing) Linker->Payload Stable Bond PEG This compound Spacer Linker->PEG Incorporation Solubility ↑ Solubility ↓ Aggregation PEG->Solubility PK ↑ Plasma Half-Life (Improved PK) PEG->PK Efficacy ↑ Therapeutic Index ↓ Off-Target Toxicity Solubility->Efficacy PK->Efficacy cluster_linker Drug-Linker Synthesis cluster_antibody Antibody Preparation cluster_final Final ADC Assembly & Purification A1 1. Activate This compound (e.g., with HATU) A2 2. Conjugate to Amine-Payload A1->A2 A3 3. Purify Drug-Linker (RP-HPLC) A2->A3 C1 6. Conjugate Drug-Linker to mAb A3->C1 B1 4. Reduce mAb Disulfide Bonds (e.g., with TCEP) B2 5. Desalt mAb B1->B2 B2->C1 C2 7. Quench & Purify Final ADC (SEC) C1->C2 C3 8. Characterize (e.g., DAR by HIC) C2->C3 cluster_cell Target Cancer Cell cluster_pathway Mechanism of Action Internalization 1. ADC Internalization & Lysosomal Trafficking Release 2. Linker Cleavage & Payload Release Internalization->Release MMAE 3. Free MMAE Payload Release->MMAE Disruption 4. Inhibition of Tubulin Polymerization MMAE->Disruption Binds Tubulin Tubulin Dimers Tubulin->Disruption Arrest 5. G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis 6. Apoptosis Induction (Caspase Cascade) Arrest->Apoptosis

References

Application Notes and Protocols for Surface Modification with m-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of materials, particularly nanoparticles and other drug delivery vehicles, is a critical strategy to enhance their biocompatibility, stability, and therapeutic efficacy. Poly(ethylene glycol) (PEG)ylation, the process of attaching PEG chains to a surface, is a widely adopted method to achieve these improvements. The use of discrete PEG (dPEG®) linkers, such as m-PEG5-acid, offers precise control over the spacer length, allowing for fine-tuning of surface properties.

This compound is a hydrophilic linker featuring a methoxy-terminated five-unit polyethylene glycol chain and a terminal carboxylic acid. This structure provides a defined spacer arm that can improve the solubility and stability of the modified material in aqueous media.[1] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on surfaces like nanoparticles, proteins, and other molecules through the formation of a stable amide bond.[1][2] This modification is instrumental in reducing non-specific protein binding, preventing aggregation, and prolonging circulation times in vivo.[3][4]

These application notes provide detailed protocols for the surface modification of amine-functionalized materials using this compound, along with methods for characterization and an overview of expected outcomes.

Data Presentation

The following tables summarize typical quantitative data obtained from the surface modification of nanoparticles with PEG, which can be extrapolated to modifications using this compound.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

Nanoparticle TypeModification StatusAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA NanoparticlesUnmodified253Not Reported-30.1
PEGylated286Not Reported-18.6
Gold Nanoparticles (15 nm)Unmodified (Citrate-stabilized)~15Not ReportedNegative
PEGylated (mPEG-SH 2100)Increases with polymer concentrationNot ReportedBecomes less negative
PLGA-PEG NanoparticlesN/A112 - 576 (increases with polymer conc.)0.10 - 0.70-22.2 to -9.5

Table 2: Effect of PEGylation on Drug Loading and Biological Interactions

Nanoparticle SystemModificationDrugDrug Loading Efficiency (%)Cellular Uptake Reduction (vs. Unmodified)Reference
PLGA-mPEG NanoparticlesN/ABetulinic AcidNot specified, but successful loading achievedMacrophage uptake was decreased
PEG-functionalized Magnetic NanoparticlesN/ADoxorubicinHigh, with increased particle size after loadingNot specified, but enhanced anti-proliferative effect
Polymer-coated NanoparticlesPEGylated (10 kDa PEG)N/AN/A~90% reduction in 3T3 fibroblasts

Experimental Protocols

Protocol 1: Covalent Conjugation of this compound to Amine-Functionalized Surfaces via EDC/NHS Chemistry

This protocol describes the two-step process of activating the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a primary amine-containing surface.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-functionalized nanoparticles or surface

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100mM carbonate/bicarbonate buffer, or 50mM borate buffer.

  • Quenching Solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Centrifugal filter units or dialysis tubing for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Prepare a stock solution of this compound in a dry, water-miscible organic solvent like DMSO or DMF.

  • Dissolve the desired amount of this compound in Activation Buffer.

  • Immediately before activation, prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2-10 fold molar excess of EDC and NHS relative to the this compound.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester of this compound.

Step 2: Conjugation to Amine-Functionalized Surface

  • Disperse the amine-functionalized nanoparticles or surface in the Coupling Buffer.

  • Add the freshly activated this compound solution to the nanoparticle dispersion. The optimal molar ratio of activated PEG to the amine groups on the surface should be determined empirically, but a 10-20 fold molar excess of the PEG linker is a common starting point.

  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary, as the reaction of the NHS-ester with primary amines is most efficient at this pH.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.

Step 3: Quenching and Purification

  • To stop the reaction, add the Quenching Solution to hydrolyze any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purify the PEGylated nanoparticles to remove excess reagents and byproducts. This can be achieved by:

    • Centrifugation: For larger nanoparticles, pellet the particles by centrifugation, remove the supernatant, and resuspend in fresh buffer. Repeat this washing step 3-5 times.

    • Dialysis: For smaller nanoparticles or soluble molecules, dialyze against the desired buffer using an appropriate molecular weight cutoff (MWCO) membrane.

    • Centrifugal Filtration: Use centrifugal filter units with a suitable MWCO to wash the nanoparticles.

Characterization:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after modification. An increase in size is expected.

  • Zeta Potential Measurement: To determine the surface charge. A change in zeta potential towards neutral is expected after PEGylation of a charged surface.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG layer on the surface by analyzing the elemental composition and identifying the characteristic C-O bond of the ethylene glycol units.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect the formation of the amide bond and the presence of PEG chains.

Visualizations

Workflow for Surface Modification and Characterization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization mPEG This compound Activation Activation (EDC/NHS, pH 4.5-6.0) mPEG->Activation AmineSurface Amine-Functionalized Nanoparticle Conjugation Conjugation (pH 7.2-8.0) AmineSurface->Conjugation Activation->Conjugation Activated NHS-ester Quenching Quenching (Hydroxylamine/Tris) Conjugation->Quenching PEGylated Nanoparticle Purify Purification (Centrifugation/Dialysis) Quenching->Purify DLS DLS (Size) Purify->DLS Zeta Zeta Potential (Charge) Purify->Zeta XPS XPS (Surface Chemistry) Purify->XPS

Caption: Workflow for this compound conjugation.

Expected Biological Outcomes of PEGylation

G cluster_input Input cluster_outcomes Biological Outcomes cluster_application Application PEG_NP This compound Modified Nanoparticle ReducedOpsonization Reduced Opsonization (Protein Adsorption) PEG_NP->ReducedOpsonization ImprovedStability Improved Colloidal Stability PEG_NP->ImprovedStability ReducedUptake Reduced Macrophage Uptake ReducedOpsonization->ReducedUptake ReducedImmunogenicity Reduced Immunogenicity ReducedOpsonization->ReducedImmunogenicity IncreasedCirculation Increased Circulation Time ReducedUptake->IncreasedCirculation DrugDelivery Enhanced Drug Delivery IncreasedCirculation->DrugDelivery ImprovedStability->DrugDelivery ReducedImmunogenicity->DrugDelivery

Caption: Biological benefits of PEGylation.

Cellular Uptake Pathways of PEGylated Nanoparticles

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PEG_NP PEGylated Nanoparticle Endocytosis Endocytosis PEG_NP->Endocytosis Binding Membrane Endosome Endosome Endocytosis->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Maturation Escape Endosomal Escape Endosome->Escape Cytosol Cytosolic Delivery Lysosome->Cytosol Degradation/ Release Escape->Cytosol

Caption: Cellular uptake of PEGylated nanoparticles.

Conclusion

The surface modification of materials with this compound provides a robust method for enhancing their biological performance. The protocols and data presented here offer a comprehensive guide for researchers in the field of drug delivery and biomaterials. Successful PEGylation, confirmed by the characterization techniques outlined, can lead to the development of more effective and safer therapeutic and diagnostic agents. The precise length of the this compound linker allows for reproducible surface modifications, a key factor in the translation of nanomaterials from the laboratory to clinical applications.

References

Application Notes and Protocols for m-PEG5-acid in Peptide Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Peptide PEGylation with m-PEG5-acid

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of peptides and proteins. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to reduced renal clearance, extended circulation half-life, and protection from proteolytic degradation. Additionally, PEGylation can increase the solubility of hydrophobic peptides and may reduce their immunogenicity.[1]

This compound is a discrete PEG (dPEG®) linker, meaning it has a defined molecular weight and structure, which is advantageous for producing homogenous PEGylated products. It consists of a methoxy-capped polyethylene glycol chain with five ethylene glycol units and a terminal carboxylic acid. This carboxylic acid group can be activated to react with primary amines, such as the N-terminal amine or the side chain of lysine residues in a peptide, to form a stable amide bond. The hydrophilic nature of the this compound linker can impart improved water solubility to the modified peptide.

Key Advantages of Using this compound for Peptide Modification

FeatureAdvantage
Monodisperse Nature Ensures batch-to-batch consistency and a homogenous final product with a defined molecular weight.
Defined Spacer Length Provides precise control over the distance between the peptide and the PEG moiety.
Increased Hydrophilicity The hydrophilic PEG chain enhances the aqueous solubility of hydrophobic peptides.[2]
Biocompatibility PEG is well-established as a biocompatible and non-toxic polymer in pharmaceutical applications.
Reduced Immunogenicity The PEG chain can shield the peptide from the host's immune system, reducing its immunogenic potential.
Improved Pharmacokinetics Increased hydrodynamic volume can lead to a longer in vivo half-life and reduced dosing frequency.[3][4]

Applications of this compound Modified Peptides

The modification of peptides with this compound has a broad range of applications in research and drug development:

  • Therapeutic Peptides: Enhancing the in vivo stability and circulation time of therapeutic peptides for various diseases, including metabolic disorders, oncology, and inflammatory conditions.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[5]

  • Bioconjugation: Serving as a flexible, hydrophilic spacer to link peptides to other molecules such as fluorescent dyes, imaging agents, or solid supports.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the two-step activation of the carboxylic acid group of this compound to form a more stable N-hydroxysuccinimide (NHS) ester, which is then used for conjugation to the peptide.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 2-Mercaptoethanol (optional)

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before use. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

    • Add a molar excess of EDC (e.g., 1.5 to 2 equivalents) to the this compound solution.

    • Immediately add a molar excess of NHS (e.g., 1.5 to 2 equivalents) to the reaction mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • (Optional) Quenching and Purification:

    • To quench the EDC, 2-mercaptoethanol can be added.

    • The activated m-PEG5-NHS ester can be purified from excess reagents and byproducts using a desalting column equilibrated with the appropriate buffer for the subsequent conjugation step. For many applications, the activated ester can be used directly without purification.

Quantitative Parameters for Activation:

ParameterRecommended RangePurpose
This compound:EDC:NHS Molar Ratio 1 : 1.5-2 : 1.5-2To ensure efficient activation of the carboxylic acid.
Reaction pH 6.0Optimal pH for EDC/NHS chemistry.
Reaction Time 15 - 30 minutesSufficient time for the formation of the NHS ester.
Temperature Room TemperatureConvenient and effective for the activation reaction.
Protocol 2: Conjugation of Activated this compound to a Peptide

This protocol details the reaction of the m-PEG5-NHS ester with the primary amines of a peptide.

Materials:

  • Activated m-PEG5-NHS ester (from Protocol 1)

  • Peptide containing primary amine(s) (N-terminus or Lysine side chains)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris).

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5.

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a known concentration.

  • Conjugation Reaction:

    • Add the activated m-PEG5-NHS ester solution to the peptide solution. The molar ratio of the activated PEG to the peptide should be optimized for the specific peptide and desired degree of PEGylation (a starting point is often a 5 to 10-fold molar excess of the PEG linker).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may vary depending on the peptide.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted m-PEG5-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification: The PEGylated peptide can be purified from the reaction mixture using techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Parameters for Conjugation:

ParameterRecommended RangeImpact on Reaction
Molar Ratio (PEG:Peptide) 5:1 to 20:1Higher ratios can increase the degree of PEGylation but may also lead to multiple PEGylations on a single peptide.
Reaction pH 7.2 - 7.5Optimal for the reaction of NHS esters with primary amines.
Reaction Time 2 hours to overnightLonger reaction times may increase yield but also risk of side reactions.
Temperature 4°C to Room TemperatureLower temperatures can be used for sensitive peptides to minimize degradation.
Protocol 3: Purification of the PEGylated Peptide by RP-HPLC

RP-HPLC is a powerful technique for purifying the desired PEGylated peptide from unreacted peptide, excess PEG reagent, and other impurities.

Materials and Equipment:

  • RP-HPLC system with a UV detector

  • C18 reverse-phase column suitable for peptide separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1%.

  • HPLC Method:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the sample onto the column.

    • Elute the components using a linear gradient of increasing Mobile Phase B. The gradient will need to be optimized for the specific peptide and its PEGylated form. Generally, the PEGylated peptide will elute earlier than the more hydrophobic, un-PEGylated peptide.

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the desired PEGylated peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder.

Protocol 4: Characterization of the PEGylated Peptide by Mass Spectrometry

Mass spectrometry is essential for confirming the successful conjugation and determining the molecular weight of the PEGylated peptide.

Instrumentation:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or

  • Electrospray Ionization (ESI) Mass Spectrometer coupled to a liquid chromatography system (LC-MS)

Procedure:

  • Sample Preparation: Prepare the purified PEGylated peptide in a suitable solvent for the chosen mass spectrometry technique. For MALDI-TOF, this involves co-crystallizing the sample with a matrix. For LC-MS, the sample is typically dissolved in the mobile phase.

  • Data Acquisition: Acquire the mass spectrum of the PEGylated peptide.

  • Data Analysis:

    • Determine the molecular weight of the PEGylated peptide. The expected mass will be the mass of the original peptide plus the mass of the this compound moiety (280.31 Da) minus the mass of a water molecule (18.02 Da) for each amide bond formed.

    • The presence of a peak corresponding to this calculated mass confirms the successful conjugation.

    • The absence or significant reduction of the peak corresponding to the un-PEGylated peptide confirms the efficiency of the reaction and purification.

Data Presentation

Table 1: Example of Reaction Yields for Peptide PEGylation

PeptideMolar Ratio (PEG:Peptide)Reaction Time (h)Temperature (°C)Yield of Mono-PEGylated Peptide (%)
Peptide A (1.5 kDa)5:122565
Peptide A (1.5 kDa)10:122585
Peptide B (3.0 kDa)10:14472

Note: These are example values and actual yields will vary depending on the specific peptide and reaction conditions.

Table 2: Impact of PEGylation on Peptide Properties (Illustrative Examples)

PeptideModificationAqueous SolubilityIn Vivo Half-life
Peptide XNone0.5 mg/mL10 minutes
Peptide XThis compound5.0 mg/mL30 minutes
Peptide YNone1.2 mg/mL25 minutes
Peptide YThis compound8.5 mg/mL1.5 hours

Note: These are illustrative values to demonstrate the potential improvements. Actual results are highly dependent on the peptide and the nature of the PEGylation. A study on proticles, nanoparticles formed by oligonucleotides and protamine, showed that PEGylated versions had significantly higher blood values in vivo compared to non-PEGylated ones, indicating a positive influence on pharmacokinetics. For some peptides, even the attachment of a short linker can enhance their stability in serum.

Visualizations

G cluster_0 Activation of this compound mPEG_acid This compound (-COOH) Activated_PEG m-PEG5-NHS ester mPEG_acid->Activated_PEG + EDC, NHS in Activation Buffer (pH 6.0) EDC EDC NHS NHS

Caption: Activation of this compound with EDC and NHS.

G cluster_1 Peptide Conjugation Workflow start Start activation Activate this compound (Protocol 1) start->activation conjugation Conjugate to Peptide (Protocol 2) activation->conjugation purification Purify PEGylated Peptide (RP-HPLC, Protocol 3) conjugation->purification characterization Characterize Product (Mass Spec, Protocol 4) purification->characterization end End characterization->end

Caption: General workflow for peptide modification.

G cluster_2 Signaling Pathway Analogy: Improved Peptide Efficacy Unmodified Unmodified Peptide Degradation Proteolytic Degradation & Renal Clearance Unmodified->Degradation Rapid Target Biological Target Unmodified->Target Binding Modified This compound Modified Peptide Modified->Degradation Slowed Modified->Target Sustained Binding Effect Therapeutic Effect Target->Effect

Caption: Conceptual diagram of improved peptide efficacy.

References

Application Notes and Protocols for m-PEG5-acid in Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern nanomedicine. This surface modification dramatically enhances the systemic circulation time of nanoparticles by reducing opsonization and clearance by the mononuclear phagocyte system. Furthermore, PEGylation improves the colloidal stability of nanoparticles in physiological environments. m-PEG5-acid, a monodispersed PEG linker with a terminal carboxylic acid, offers a versatile platform for the covalent attachment of targeting ligands, imaging agents, and therapeutic payloads to the nanoparticle surface.

These application notes provide a comprehensive overview of the use of this compound in the functionalization of various nanoparticle types. Detailed protocols for conjugation, characterization, drug loading and release, and in vitro evaluation are provided to guide researchers in the development of advanced nanoparticle-based therapeutics and diagnostics.

Data Presentation

The following tables summarize quantitative data on the physicochemical properties of nanoparticles before and after functionalization with PEG linkers, as well as their drug loading and release characteristics. These values are representative and may vary depending on the specific nanoparticle system and experimental conditions.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

Nanoparticle TypeModification StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Amine-Functionalized Polymer Unmodified105 ± 5< 0.2+35 ± 5[1]
This compound Functionalized125 ± 7< 0.2+5 ± 3[1]
Gold Nanoparticles (AuNP) Citrate-Capped20 ± 2< 0.15-40 ± 5
m-PEG5-thiol Functionalized35 ± 3< 0.2-15 ± 4
Silica Nanoparticles (SiNP) Amine-Functionalized150 ± 10< 0.2+25 ± 4
This compound Functionalized175 ± 12< 0.25-5 ± 3
PLGA Nanoparticles Unmodified128.8 ± 0.60.07 ± 0.008-19.4 ± 0.7[2]
PEGylated~150< 0.2~ -10
Magnetic Nanoparticles (MNP) Oleic Acid Coated~184< 0.1-30 ± 5[1]
PEG-Functionalized~184< 0.11-15 ± 6[1]

Table 2: Doxorubicin Loading and Release from PEGylated Nanoparticles

Nanoparticle SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)Cumulative Release (24h, pH 5.0)Cumulative Release (24h, pH 7.4)Reference
PEGylated PLGA Nanoparticles ~5>90~40%~15%
PEG-Coated Magnetic Nanoparticles ~10~85--
PEGylated Silk Nanoparticles ->93%pH-dependentpH-dependent

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles displaying primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification system (e.g., centrifugal filters, dialysis cassettes)

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 10 mM. b. Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound. d. Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in the activated this compound solution. A 10-fold molar excess of the PEG linker to the surface amine groups is a good starting point. b. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer. c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes. b. Purify the PEGylated nanoparticles to remove unreacted PEG, EDC, NHS, and quenching reagents. This can be achieved by repeated centrifugation and resuspension using appropriate centrifugal filter units or by dialysis against deionized water for 24-48 hours.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

A. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Procedure:

  • Prepare the nanoparticle suspension in a high-purity solvent (e.g., 10 mM NaCl or PBS) filtered through a 0.2 µm filter.

  • Dilute the sample to an appropriate concentration to achieve a count rate between 100 and 500 kcps.

  • Filter the diluted sample through a 0.22 µm syringe filter directly into a clean cuvette.

  • Perform at least three measurements at a constant temperature (e.g., 25°C).

B. Zeta Potential Measurement

Procedure:

  • Dilute the nanoparticle suspension in 10 mM NaCl.

  • Carefully inject the sample into a folded capillary cell, avoiding bubbles.

  • Allow the cell to equilibrate in the instrument.

  • Perform at least three measurements and report the average zeta potential in millivolts (mV).

Protocol 3: In Vitro Drug Release Assay

This protocol describes a dialysis-based method to assess the release of a loaded drug from PEGylated nanoparticles.

Materials:

  • Drug-loaded this compound functionalized nanoparticles

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 12-14 kDa)

  • Release Buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension (e.g., 2 mL) into the dialysis tubing.

  • Immerse the sealed dialysis bag into a larger volume of Release Buffer (e.g., 100 mL) to maintain sink conditions.

  • Place the setup on a magnetic stirrer at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, withdraw a small aliquot of the Release Buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released drug in the collected samples using a pre-established standard curve.

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: MTS Assay for In Vitro Cytotoxicity Assessment

This protocol outlines the use of the MTS assay to evaluate the cytotoxicity of this compound functionalized nanoparticles on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • This compound functionalized nanoparticles (with and without drug)

  • MTS reagent

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the nanoparticles (and free drug as a control). Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_pegylation This compound Conjugation cluster_characterization Characterization cluster_application In Vitro Evaluation NP_core Nanoparticle Core (e.g., Polymer, Au, SiO2) NP_amine Amine-Functionalized Nanoparticle NP_core->NP_amine Surface Modification Conjugation Conjugation Reaction (Amide Bond Formation) NP_amine->Conjugation mPEG_acid This compound EDC_NHS EDC / NHS Activation mPEG_acid->EDC_NHS Activated_PEG Activated m-PEG5-NHS Ester EDC_NHS->Activated_PEG Activated_PEG->Conjugation PEG_NP This compound Functionalized Nanoparticle Conjugation->PEG_NP Purification DLS DLS (Size, PDI) Zeta Zeta Potential TGA TGA (Grafting Density) PEG_NP->DLS PEG_NP->Zeta PEG_NP->TGA Drug_Loading Drug Loading PEG_NP->Drug_Loading Drug_Release Drug Release Assay Drug_Loading->Drug_Release Cytotoxicity MTS Assay Drug_Loading->Cytotoxicity

Caption: Experimental workflow for nanoparticle functionalization and in vitro testing.

G cluster_uptake Cellular Uptake cluster_release Drug Release & Action cluster_signaling Signaling Pathway Modulation cluster_downstream Downstream Effects NP PEGylated Nanoparticle Endocytosis Endocytosis (Clathrin/Caveolin-mediated) NP->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., Doxorubicin) Endosome->Drug_Release Endosomal Escape (pH-triggered) DNA_Damage DNA Damage Drug_Release->DNA_Damage RTK Receptor Tyrosine Kinase (RTK) DNA_Damage->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PIP3->PTEN Dephosphorylation pAkt p-Akt (Active) PDK1->pAkt P (Thr308) mTORC2->pAkt P (Ser473) Akt Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activation GSK3b GSK3β pAkt->GSK3b Inhibition FOXO FOXO pAkt->FOXO Inhibition Apoptosis Inhibition of Apoptosis pAkt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/Akt signaling pathway in cancer cell survival.

References

Application Notes and Protocols for m-PEG5-acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of m-PEG5-acid, a methoxy-terminated polyethylene glycol (PEG) linker with a terminal carboxylic acid, in solid-phase synthesis. This versatile reagent is widely employed to enhance the solubility and pharmacokinetic properties of peptides and oligonucleotides, and as a flexible linker in the construction of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound in Solid-Phase Synthesis

This compound is a hydrophilic spacer that can be readily incorporated into synthetic molecules on a solid support. Its terminal carboxylic acid allows for the formation of a stable amide bond with a primary amine on the resin-bound substrate. This is typically achieved using standard peptide coupling reagents. The methoxy-terminated PEG chain imparts increased hydrophilicity to the final product, which can improve solubility in aqueous media, reduce aggregation, and enhance bioavailability.

Key Applications:

  • PEGylation of Peptides: Introduction of a PEG chain to a peptide can improve its solubility, stability, and pharmacokinetic profile.

  • Modification of Oligonucleotides: Functionalization of synthetic oligonucleotides with PEG can enhance their delivery and in vivo stability.

  • PROTAC Synthesis: this compound serves as a flexible linker to connect the target protein-binding ligand and the E3 ligase-recruiting ligand in a PROTAC molecule.[1][2]

Experimental Protocols

Solid-Phase Peptide Synthesis: On-Resin PEGylation with this compound

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the N-terminal Fmoc protecting group. Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of this compound:

    • Dissolve this compound (2 equivalents relative to resin loading), HOBt or Oxyma Pure (2 equivalents), and DIC (2 equivalents) in DMF.

    • Add the coupling solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Deprotection:

    • Treat the dried resin with a freshly prepared TFA cleavage cocktail for 2-3 hours at room temperature.[3][4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PEGylated peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary:

ParameterTypical Value
Coupling Efficiency >95% (as determined by Kaiser test)
Crude Purity 50-80% (dependent on peptide sequence)
Purified Yield 30-60% (post-HPLC purification)

experimental_workflow_peptide cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification Resin_Swelling 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Coupling 3. This compound Coupling (this compound, DIC, HOBt) Fmoc_Deprotection->Coupling Washing_1 4. Washing (DMF, DCM) Coupling->Washing_1 Cleavage 5. Cleavage from Resin (TFA Cocktail) Washing_1->Cleavage Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Final_Product PEGylated Peptide Purification->Final_Product

Solid-Phase Oligonucleotide Synthesis: 5'-Modification with this compound

This protocol outlines the addition of this compound to the 5'-terminus of a solid-supported oligonucleotide.

Materials:

  • Controlled pore glass (CPG) solid support with synthesized oligonucleotide (DMT-on)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous acetonitrile

  • Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in DCM (for detritylation)

  • Ammonium hydroxide or methylamine solution (for cleavage and deprotection)

Protocol:

  • Detritylation: Remove the final 5'-DMT protecting group from the resin-bound oligonucleotide by treating with 3% DCA or TCA in DCM until the orange color of the trityl cation is no longer observed. Wash the support thoroughly with acetonitrile.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (10 equivalents relative to synthesis scale), EDC (10 equivalents), and NHS (10 equivalents) in anhydrous acetonitrile.

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Coupling:

    • Add the activated this compound solution to the CPG support.

    • React for 2-4 hours at room temperature.

  • Washing: Wash the support extensively with acetonitrile to remove unreacted reagents.

  • Cleavage and Deprotection:

    • Treat the support with concentrated ammonium hydroxide or a solution of methylamine to cleave the oligonucleotide from the support and remove the nucleobase protecting groups.

    • Incubate at the recommended temperature and time for the specific nucleobase protecting groups used.

  • Purification: Purify the 5'-PEGylated oligonucleotide by RP-HPLC or other suitable chromatographic methods.[5]

Quantitative Data Summary:

ParameterTypical Value
Coupling Efficiency 80-95%
Crude Purity 40-70% (dependent on oligonucleotide length)
Purified Yield 25-50% (post-HPLC purification)

experimental_workflow_oligo Start Synthesized Oligonucleotide on CPG (5'-DMT-on) Detritylation 1. 5'-Detritylation (3% DCA/DCM) Start->Detritylation Coupling 3. Coupling to Oligonucleotide Detritylation->Coupling Activation 2. This compound Activation (EDC/NHS in Acetonitrile) Activation->Coupling Washing 4. Washing (Acetonitrile) Coupling->Washing Cleavage_Deprotection 5. Cleavage & Deprotection (Ammonium Hydroxide) Washing->Cleavage_Deprotection Purification 6. Purification (RP-HPLC) Cleavage_Deprotection->Purification Final_Product 5'-PEGylated Oligonucleotide Purification->Final_Product

Solid-Phase PROTAC Synthesis using this compound Linker

This protocol describes the incorporation of the this compound linker between a resin-bound E3 ligase ligand and the target protein-binding ligand.

Materials:

  • Resin-bound E3 ligase ligand with a free amine

  • This compound

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Target protein-binding ligand with a free amine

  • DMF, peptide synthesis grade

  • TFA cleavage cocktail

  • Cold diethyl ether

Protocol:

  • Coupling of this compound to E3 Ligase Ligand:

    • Swell the resin-bound E3 ligase ligand in DMF.

    • In a separate vial, pre-activate this compound (1.5 equivalents) with COMU or HATU (1.5 equivalents) and DIPEA (3 equivalents) in DMF for 5 minutes.

    • Add the activated linker solution to the resin and react for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Activation of the PEG-linker:

    • Swell the resin in DMF.

    • In a separate vial, pre-activate the terminal carboxylic acid of the now resin-bound m-PEG5-linker with COMU or HATU (1.5 equivalents) and DIPEA (3 equivalents) in DMF.

  • Coupling of Target Protein-Binding Ligand:

    • Dissolve the target protein-binding ligand (2 equivalents) in DMF and add it to the resin.

    • Add the activated PEG-linker solution to the resin.

    • React for 4-12 hours at room temperature.

  • Cleavage and Purification:

    • Wash the resin thoroughly with DMF and DCM.

    • Cleave the PROTAC from the resin using a TFA cocktail.

    • Precipitate and purify the crude PROTAC using RP-HPLC.

Quantitative Data Summary:

ParameterTypical Value
Linker Coupling Efficiency >90%
Final Ligand Coupling Efficiency 60-85%
Overall Purified Yield 15-40%

logical_relationship_protac E3_Ligase {E3 Ligase Ligand | Amine} mPEG5_acid {this compound Linker | Carboxylic Acid | Carboxylic Acid} E3_Ligase:port->mPEG5_acid:port1 Amide Bond Formation PROTAC PROTAC Molecule E3_Ligase->PROTAC Target_Ligand {Target Protein Ligand | Amine} mPEG5_acid:port2->Target_Ligand:port Amide Bond Formation mPEG5_acid->PROTAC Target_Ligand->PROTAC

Characterization

The successful incorporation of this compound and the purity of the final product should be confirmed by analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated product.

Conclusion

This compound is a valuable and versatile tool for the solid-phase synthesis of modified peptides, oligonucleotides, and complex molecules like PROTACs. The protocols provided herein offer a foundation for the successful application of this reagent. Optimization of coupling times, equivalents of reagents, and purification methods may be necessary depending on the specific substrate and desired final product.

References

Application Notes and Protocols: Utilizing m-PEG5-acid for Enhanced Compound Hydrophilicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In pharmaceutical research and development, the hydrophilicity of a compound is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility can hinder the development of promising therapeutic candidates, leading to low bioavailability and suboptimal efficacy. Polyethylene glycol (PEG)ylation is a well-established strategy to overcome this limitation. The covalent attachment of PEG chains to a molecule can significantly enhance its water solubility, improve stability, and prolong its circulation time in the body.[1][2][3]

m-PEG5-acid is a monodisperse polyethylene glycol linker featuring five ethylene glycol units and a terminal carboxylic acid. This short-chain PEG linker offers a precise and efficient means of introducing hydrophilicity to a molecule of interest. Its terminal carboxylic acid group allows for straightforward conjugation to primary amine groups on a target compound, forming a stable amide bond.[4][5] These application notes provide detailed protocols for the use of this compound to increase the hydrophilicity of compounds, particularly in the context of drug development and the synthesis of molecules like Proteolysis Targeting Chimeras (PROTACs).

Enhancing Hydrophilicity with this compound

The incorporation of the this compound moiety into a hydrophobic compound introduces a polar and flexible chain that favorably interacts with water molecules, thereby increasing its aqueous solubility. The five ethylene glycol units provide a significant enhancement in hydrophilicity without adding excessive molecular weight, which can be advantageous for maintaining biological activity.

Quantitative Impact on Hydrophilicity

The effectiveness of PEGylation in increasing hydrophilicity can be quantified by measuring the change in the logarithm of the distribution coefficient (LogD) at a physiological pH of 7.4. A lower LogD value indicates greater hydrophilicity. For instance, a study on a different PEGylated compound demonstrated a significant decrease in the LogD7.4 value from -2.64 for the unmodified compound to -4.23 after PEGylation, signifying a substantial improvement in water solubility. While specific data for this compound will vary depending on the parent molecule, a similar trend of increased hydrophilicity is expected.

ParameterUnmodified Compound (Example)PEGylated Compound (Example)Expected Trend with this compound
LogD at pH 7.4 -2.64 ± 0.25-4.23 ± 0.26Decrease (Increased Hydrophilicity)
Aqueous Solubility LowHighIncrease

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a primary amine-containing compound.

Protocol 1: Amide Coupling using EDC and NHS

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid of this compound for reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., Reverse-Phase HPLC or Size Exclusion Chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.

    • Immediately before use, prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO.

    • Dissolve the amine-containing compound in Coupling Buffer at a suitable concentration.

  • Activation of this compound:

    • To the this compound solution, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to Amine-Containing Compound:

    • Adjust the pH of the activated this compound solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the amine-containing compound to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted reagents and byproducts using an appropriate method such as Reverse-Phase HPLC or Size Exclusion Chromatography.

  • Characterization:

    • Analyze the purified conjugate using techniques such as LC-MS and NMR to confirm the identity, purity, and successful conjugation.

Protocol 2: Amide Coupling using HATU

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is known for its high efficiency and fast reaction times.

Materials:

  • This compound

  • Amine-containing compound

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the this compound and the amine-containing molecule in anhydrous DMF.

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 100 mM).

  • Coupling Reaction:

    • In a reaction vessel, combine the this compound solution and the amine-containing compound solution (typically in a 1:1 to 1.2:1 molar ratio of this compound to amine).

    • Add 1.2 equivalents of HATU from the stock solution to the reaction mixture.

    • Add 2-3 equivalents of DIPEA or TEA to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress using LC-MS or TLC (typically complete within 1-4 hours).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with an aqueous solution (e.g., saturated sodium bicarbonate, brine).

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography or Reverse-Phase HPLC.

  • Characterization:

    • Confirm the structure and purity of the final conjugate using LC-MS and NMR.

Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_peg Dissolve this compound activation Activation of this compound prep_peg->activation prep_amine Dissolve Amine Compound coupling Coupling to Amine prep_amine->coupling prep_reagents Prepare Coupling Reagents (EDC/NHS or HATU) prep_reagents->activation activation->coupling quenching Quench Reaction coupling->quenching purification Purification (HPLC / SEC) quenching->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: General workflow for conjugating this compound to an amine-containing compound.

Role of this compound Linker in PROTAC-Mediated Protein Degradation

protac_pathway cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation protac Target Binder -- this compound Linker -- E3 Ligase Binder ternary_complex POI-PROTAC-E3 Ligase protac->ternary_complex Binds poi Target Protein (Protein of Interest) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds poly_ub Poly-ubiquitination of Target Protein ternary_complex->poly_ub Facilitates ubiquitin Ubiquitin ubiquitin->poly_ub Transfer proteasome Proteasome poly_ub->proteasome Recognition degradation Degradation of Target Protein proteasome->degradation Catalyzes

Caption: The role of an this compound linker in a PROTAC, facilitating ternary complex formation and subsequent protein degradation via the ubiquitin-proteasome system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG5-acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your this compound reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a hydrophilic PEG linker containing a terminal carboxylic acid. This carboxylic acid can be activated to react with primary amine groups on molecules like proteins, peptides, or other compounds to form a stable amide bond. Its PEG spacer enhances the solubility of the resulting conjugate in aqueous media. It is commonly used in bioconjugation and as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

Q2: How should I store and handle this compound?

A2: this compound should be stored at -20°C for long-term stability (up to 24 months if the vial is kept tightly sealed).[2][4] For stock solutions, it is recommended to dissolve the reagent in an anhydrous solvent like DMSO or DMF, aliquot, and store at -20°C for up to one month. Before use, allow the reagent to equilibrate to room temperature for at least one hour to prevent condensation.

Q3: What is the general principle of reacting this compound with an amine-containing molecule?

A3: The reaction involves a two-step process facilitated by carbodiimide chemistry. First, the carboxylic acid group of this compound is activated using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a more stable, amine-reactive NHS ester. This activated PEG is then reacted with a molecule containing a primary amine, resulting in a stable amide bond.

Q4: What are the optimal pH conditions for the reaction?

A4: The two steps of the reaction have different optimal pH ranges.

  • Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-6.0. A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).

  • Coupling Step: The reaction of the NHS-activated PEG with the primary amine is most efficient at a pH of 7.2-8.0. Phosphate-buffered saline (PBS) is a suitable buffer for this step.

Q5: What type of buffers should I use?

A5: It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with your target molecule for the activated PEG, leading to lower yields. Recommended buffers include MES for the activation step and PBS for the coupling step.

Troubleshooting Guide

Low Reaction Yield

Problem: My final product yield is lower than expected.

Potential Cause Recommended Solution
Suboptimal pH Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. Use non-amine containing buffers like MES and PBS.
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare stock solutions fresh before use.
Hydrolysis of NHS Ester The NHS ester intermediate can hydrolyze, especially at higher pH. Perform the coupling step immediately after the activation step. The half-life of an NHS ester can be hours at pH 7.0 but only minutes at pH 8.6.
Incorrect Molar Ratios Optimize the molar ratio of this compound to EDC and NHS. A molar excess of EDC and NHS over the PEG linker is recommended. Start with ratios between 1:2 to 1:10 (PEG:EDC/NHS) and optimize for your specific application.
Low Substrate Concentration Reactions in dilute solutions can be inefficient. If possible, increase the concentration of your amine-containing molecule.
Reaction Time and Temperature Incubate the activation step for 15-30 minutes at room temperature. For the coupling step, react for 2 hours at room temperature or overnight at 4°C. Longer reaction times may be needed, but this also increases the risk of NHS-ester hydrolysis.
Product Aggregation

Problem: My final product precipitates or aggregates.

Potential Cause Recommended Solution
High Degree of PEGylation A high degree of modification can lead to aggregation. Reduce the molar ratio of the this compound to your target molecule.
Hydrophobic Interactions The nature of the target molecule might contribute to aggregation upon modification. Consider including additives like arginine or Tween-20 in the reaction buffer to minimize hydrophobic interactions.
Buffer Exchange Issues Ensure proper buffer exchange after the reaction to remove unreacted reagents and byproducts that might cause precipitation. Techniques like dialysis or size-exclusion chromatography are effective.

Experimental Protocols

Protocol 1: Aqueous Two-Step Conjugation of this compound to a Protein

This protocol is suitable for proteins and other biomolecules soluble in aqueous buffers.

Materials:

  • This compound

  • Protein with primary amines (e.g., in PBS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Prepare the protein solution in the Coupling Buffer.

  • Activation of this compound:

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A starting point is a 2- to 10-fold molar excess of each over the this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution. The molar ratio of activated PEG to the protein should be optimized for the desired degree of labeling.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature. This will hydrolyze or react with any unreacted NHS esters.

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Protocol 2: Organic Solvent-Based Conjugation

This protocol is suitable for small molecules soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule (R-NH2)

  • EDC·HCl

  • NHS

  • Dry Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Purification column (e.g., flash chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve this compound (1 mmol) in dry DCM (1.5 mL).

    • Dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM.

    • Dissolve NHS (2.0 mmol) in 10 µL of DMSO.

  • Activation of this compound:

    • Add the EDC·HCl solution and the NHS solution sequentially to the this compound solution.

    • Stir the solution at room temperature for 30 minutes.

  • Conjugation:

    • Dissolve the amine-containing molecule (1.5 mmol) in the reaction mixture.

    • Add DIPEA (1.5 mmol) to the solution.

    • Stir the mixture at room temperature for 1 hour.

  • Purification:

    • Purify the final product using an appropriate method, such as flash chromatography.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling This compound This compound EDC_NHS EDC / NHS pH 4.5-6.0 (MES Buffer) This compound->EDC_NHS Activated_PEG m-PEG5-NHS Ester (Amine-Reactive) EDC_NHS->Activated_PEG Hydrolysis Hydrolysis (Side Reaction) Activated_PEG->Hydrolysis Coupling pH 7.2-8.0 (PBS Buffer) Activated_PEG->Coupling Immediate Use Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->Coupling PEG_Conjugate PEGylated Product (Stable Amide Bond) Coupling->PEG_Conjugate

Caption: Workflow for the two-step aqueous conjugation of this compound.

G Start Low Reaction Yield Check_pH Verify Activation (pH 4.5-6.0) & Coupling (pH 7.2-8.0) pH Start->Check_pH Is pH optimal? Check_Reagents Use Fresh EDC/NHS? Store Properly? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with appropriate buffers Check_pH->Adjust_pH No Check_Procedure Minimize Time Between Activation & Coupling? Check_Reagents->Check_Procedure Yes Use_Fresh Use fresh, high-quality EDC and NHS Check_Reagents->Use_Fresh No Check_Ratios Optimize Molar Ratios? (PEG:EDC:NHS) Check_Procedure->Check_Ratios Yes Minimize_Time Reduce delay to prevent NHS-ester hydrolysis Check_Procedure->Minimize_Time No Check_Concentration Increase Substrate Concentration? Check_Ratios->Check_Concentration Yes Optimize_Ratios Test different molar excess of EDC/NHS Check_Ratios->Optimize_Ratios No Success Yield Improved Check_Concentration->Success Yes Increase_Conc Concentrate substrate if possible Check_Concentration->Increase_Conc No Adjust_pH->Check_Reagents Use_Fresh->Check_Procedure Minimize_Time->Check_Ratios Optimize_Ratios->Check_Concentration Increase_Conc->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: m-PEG5-acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-acid conjugation. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to assist researchers, scientists, and drug development professionals in successfully performing PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?

A1: The conjugation process involves two key steps, each with a different optimal pH. The activation of the this compound's carboxyl group with EDC and NHS is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent reaction of the activated PEG-NHS ester with the primary amine on your target molecule is most effective at a pH of 7.0 to 8.5.[1][4] For a two-step protocol, it is recommended to perform the activation in a buffer like MES at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 for the coupling step.

Q2: Which buffers should I use for the reaction?

A2: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), as these functional groups will compete in the reaction and reduce your yield.

  • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.

  • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are suitable for the second step of the reaction.

Q3: How should I store and handle my EDC and NHS reagents?

A3: Both EDC and NHS are moisture-sensitive, and improper handling is a common cause of reaction failure.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent water from condensing on the powder. Use the required amount promptly, then tightly reseal the vial and store it under dry conditions. For best results, use freshly opened or freshly prepared solutions of these reagents.

Q4: My reaction yield is very low. What are the common causes?

A4: Low yield is the most frequent issue and can stem from several factors:

  • Inactive Reagents: Hydrolyzed EDC or NHS due to moisture exposure.

  • Hydrolysis of PEG-NHS ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH. The half-life at pH 7.4 can be over two hours, but it drops to under 10 minutes at pH 9.0.

  • Competing Nucleophiles: Presence of primary amines (e.g., Tris buffer) or other nucleophiles in the reaction mixture.

  • Incorrect pH: Suboptimal pH for either the activation or coupling step.

  • Suboptimal Molar Ratios: Insufficient excess of EDC/NHS during the activation step.

Q5: How do I purify my final PEGylated conjugate?

A5: Purification aims to remove unreacted protein, excess PEG reagent, and byproducts. The choice of method depends on the size and properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods, as PEGylation increases the hydrodynamic radius of the molecule. It is effective at separating the larger PEGylated product from smaller unreacted PEG reagents.

  • Ion Exchange Chromatography (IEX): PEGylation can shield surface charges on a protein, altering its isoelectric point (pI). This change in charge can be exploited to separate native protein from mono- and multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on hydrophobicity and can be a useful polishing step.

  • Reverse Phase Chromatography (RP-HPLC): Often used for analytical characterization and can also be applied to the purification of smaller PEGylated proteins and peptides.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound conjugation.

Problem 1: Low or No Conjugation Product Detected
Potential Cause Recommended Solution
Reagent Inactivity Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture contamination. Prepare EDC/NHS solutions immediately before use.
Incorrect Buffer Composition Ensure your buffers are free of primary amines (Tris, glycine) and carboxylates. Use MES for activation and PBS or HEPES for coupling.
Suboptimal pH Verify the pH of your reaction buffers. Use a calibrated pH meter. For the two-step method, ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-7.5.
Hydrolysis of Activated PEG Perform the coupling step as soon as possible after the activation of this compound. Avoid excessively high pH ( > 8.5) during the coupling step, which dramatically accelerates hydrolysis.
Insufficient Reagent Concentration The reaction is concentration-dependent. Ensure that the concentration of your reactants is sufficiently high. If necessary, perform the reaction in a smaller volume.
Steric Hindrance The amine on your target molecule may be sterically inaccessible. Consider using a PEG linker with a longer spacer arm if this is suspected.
Problem 2: Multiple or Undesired Products (Heterogeneity)
Potential Cause Recommended Solution
Multiple Reactive Sites Your target molecule (e.g., protein) likely has multiple primary amines (N-terminus and lysine residues), leading to a mix of mono-, di-, and multi-PEGylated products.
Side Reactions At basic pH, other nucleophilic residues like tyrosine, serine, and histidine can sometimes react with NHS esters, though this is less common than reaction with amines.
Control Stoichiometry To favor mono-PEGylation, reduce the molar excess of the activated PEG reagent relative to your target molecule. An initial starting point is a 1:1 to 1:5 molar ratio of protein to PEG. Optimization is required.
Optimize pH Running the coupling reaction at a lower pH (e.g., pH 7.0-7.5) can sometimes increase selectivity for more reactive, unprotonated amines, such as the N-terminus.
Purification Strategy Use high-resolution purification techniques like Ion Exchange Chromatography (IEX) to separate species with different degrees of PEGylation.
Problem 3: Difficulty with Product Analysis and Characterization
Potential Cause Recommended Solution
Poor UV Absorbance of PEG PEG does not have a UV chromophore, making it difficult to detect and quantify using standard UV-based HPLC methods (e.g., at 280 nm).
Co-elution of Species Unconjugated PEG and the PEGylated product may be difficult to resolve, especially with SEC if the size difference is not substantial.
Use Alternative Detectors For HPLC analysis, use a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
SDS-PAGE Analysis Use SDS-PAGE to visualize the increase in molecular weight. The PEGylated protein will migrate more slowly than the native protein. This provides a qualitative assessment of conjugation success.
Mass Spectrometry (MS) Use MALDI-TOF or ESI-MS to confirm the mass of the conjugated product and determine the degree of PEGylation.

Quantitative Data Summary Tables

Table 1: Recommended pH and Buffers for Two-Step EDC/NHS Conjugation

Reaction Step Parameter Recommended Range / Buffer Rationale & Notes
1. Activation pH 4.5 - 6.0Maximizes EDC efficiency and stability of the O-acylisourea intermediate.
Buffer 0.1 M MESNon-coordinating buffer that does not interfere with the reaction.
2. Coupling pH 7.0 - 8.5Facilitates nucleophilic attack by the deprotonated primary amine.
Buffer PBS, HEPES, BorateAmine-free and carboxylate-free buffers are essential.

Table 2: Suggested Molar Ratios for Activation Step

Reactant Molar Ratio vs. Carboxyl Groups Notes
This compound1xThe limiting reagent in the activation step.
EDC2x - 10xA molar excess is used to drive the reaction forward. Start with a 4x to 5x excess and optimize.
NHS (or Sulfo-NHS)2x - 5xUsed in excess to efficiently convert the unstable O-acylisourea intermediate to the more stable NHS ester.

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to a Protein

This protocol describes a general method for activating this compound and conjugating it to primary amines (lysine residues, N-terminus) on a target protein.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5

  • Target protein in Coupling Buffer (e.g., 1-10 mg/mL)

  • Desalting columns for buffer exchange/purification

Procedure:

Step 1: Activation of this compound

  • Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.

  • Dissolve this compound in Activation Buffer.

  • Add EDC and Sulfo-NHS to the this compound solution. A common starting point is a 5-fold molar excess of EDC and a 2.5-fold molar excess of Sulfo-NHS relative to the this compound.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Target Protein

  • Optional (Recommended): Remove excess EDC and byproducts from the activated PEG-NHS ester solution using a desalting column equilibrated with Coupling Buffer. This prevents unwanted crosslinking of the target protein.

  • Immediately add the activated PEG-NHS ester solution (or the desalted fraction) to your protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of labeling; start with a 5- to 20-fold molar excess of PEG.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 25 µL of 1 M Tris-HCl to a 1 mL reaction).

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted PEG-NHS esters.

Step 4: Purification of the PEGylated Protein

  • Purify the final conjugate from excess quenching reagent and unreacted PEG using an appropriate method such as size exclusion chromatography (SEC) or dialysis.

Step 5: Analysis

  • Analyze the purified fractions using SDS-PAGE to observe the molecular weight shift.

  • Characterize the final product using techniques like HPLC (SEC, IEX) and Mass Spectrometry to determine purity and the degree of PEGylation.

Visualizations

Reaction Chemistry and Workflow Diagrams

The following diagrams illustrate the key chemical reactions and experimental processes involved in this compound conjugation.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_byproducts Competing Side Reaction PEG_Acid This compound (-COOH) Intermediate O-acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC Activated_PEG PEG-NHS Ester (Amine-Reactive) Intermediate->Activated_PEG + Sulfo-NHS NHS Sulfo-NHS Conjugate PEGylated Protein (Stable Amide Bond) Activated_PEG->Conjugate + Protein-NH2 Hydrolyzed_PEG Hydrolyzed PEG (Inactive) Activated_PEG->Hydrolyzed_PEG + H2O (Hydrolysis) Protein Target Protein (-NH2) Protein->Conjugate

Caption: Chemical pathway for the two-step EDC/NHS activation and conjugation of this compound.

G prep Prepare Reagents (this compound, Protein, Buffers) activation Activate this compound with EDC/Sulfo-NHS in MES Buffer (pH 6.0) prep->activation conjugation Add Activated PEG to Protein Solution in PBS (pH 7.4) activation->conjugation 15-30 min @ RT quench Quench Reaction (e.g., with Tris or Hydroxylamine) conjugation->quench 1-2 hours @ RT purify Purify Conjugate (SEC, IEX, or Dialysis) quench->purify 15-30 min @ RT analyze Analyze Product (SDS-PAGE, HPLC, MS) purify->analyze

Caption: Standard experimental workflow for protein PEGylation with this compound.

G rect_node rect_node start Low/No Yield? q1 Buffer contains Tris or Glycine? start->q1 q2 pH correct for both steps? q1->q2 No s1 Switch to amine-free buffers (MES for activation, PBS for coupling). q1->s1 Yes q3 EDC/NHS reagents old or exposed to air? q2->q3 Yes s2 Verify pH of buffers. Activation: pH 4.5-6.0 Coupling: pH 7.0-8.5 q2->s2 No q4 Activated PEG-NHS hydrolyzed? q3->q4 No s3 Use fresh, high-quality EDC and Sulfo-NHS. Warm to RT before opening. q3->s3 Yes s4 Use activated PEG immediately. Avoid delays and high pH during coupling step. q4->s4 Likely

References

Technical Support Center: Stability and Handling of m-PEG5-acid in Different Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-acid. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its stability and reactivity in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: The this compound molecule is inherently stable in a wide range of aqueous buffers. The backbone of this compound consists of ether linkages, which are chemically robust and not susceptible to hydrolysis under typical experimental conditions (pH 4-10). The terminal carboxylic acid group is also stable. Therefore, degradation of the this compound molecule itself is not a common issue. The primary concern for researchers is the stability and reactivity of the activated form of the acid (e.g., NHS-ester) during conjugation reactions.

Q2: Which buffers are recommended for storing this compound stock solutions?

A2: For short-term storage (up to one month), stock solutions of this compound can be prepared in high-purity water or common buffers such as phosphate-buffered saline (PBS) at neutral pH and stored at -20°C.[1] For longer-term storage (up to six months), it is recommended to store the compound as a solid at -20°C or -80°C, protected from moisture.[2][3] If preparing a stock solution in an organic solvent, anhydrous DMSO is a suitable choice, which should also be stored at -80°C.[2]

Q3: How does pH affect the stability and reactivity of this compound during conjugation reactions?

A3: The pH of the reaction buffer is critical for the successful conjugation of this compound to primary amines (e.g., on proteins or other molecules). The carboxylic acid group of this compound needs to be activated, typically using a carbodiimide like EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester is then reactive towards primary amines.

  • Acidic pH (below 6.0): The activation of the carboxylic acid can be efficient, but the primary amine on the target molecule will be protonated (R-NH3+), making it a poor nucleophile. This will significantly slow down or inhibit the conjugation reaction.

  • Neutral to slightly alkaline pH (7.0-8.5): This is the optimal pH range for the reaction between an NHS-activated PEG and a primary amine. In this range, a sufficient concentration of the amine is deprotonated and nucleophilic (R-NH2) to allow for efficient conjugation.

  • Alkaline pH (above 8.5): While the amine is more reactive at higher pH, the NHS ester becomes increasingly susceptible to hydrolysis. This hydrolysis competes with the aminolysis (conjugation) reaction, reducing the overall yield of the desired conjugate.

Q4: Can I use buffers containing primary amines, such as Tris, for conjugation reactions with this compound?

A4: No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), during the conjugation of activated this compound. The primary amine in the Tris buffer will compete with the target molecule for reaction with the activated PEG, leading to a significant reduction in conjugation efficiency and the formation of PEG-Tris adducts. Buffers like phosphate, HEPES, or bicarbonate are recommended alternatives.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conjugation efficiency Suboptimal pH of the reaction buffer. Ensure the pH of the reaction buffer is between 7.0 and 8.5 for the reaction of the activated this compound with the amine.
Presence of primary amines in the buffer (e.g., Tris). Use a non-amine-containing buffer such as phosphate, HEPES, or bicarbonate.
Hydrolysis of the activated this compound. Prepare the activated this compound (e.g., NHS ester) fresh and use it immediately. Avoid high pH conditions (above 8.5) which accelerate hydrolysis.
Inefficient activation of the carboxylic acid. Ensure the activating agents (e.g., EDC/NHS) are fresh and not hydrated. Use an appropriate molar excess of activating agents.
Precipitation of the PEG reagent Limited solubility in the chosen buffer. While this compound is generally soluble in aqueous buffers, high concentrations may precipitate.[1] Consider using a co-solvent like DMSO (up to 10%) or increasing the buffer volume.
Inconsistent results between experiments Variability in buffer preparation. Prepare buffers fresh and accurately check the pH before each use.
Repeated freeze-thaw cycles of stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: General Procedure for Activating this compound and Conjugating to a Protein

This protocol outlines the steps for a typical two-step conjugation reaction using EDC and NHS to activate the carboxylic acid of this compound, followed by conjugation to a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in a suitable buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M phosphate buffer, pH 7.5 for conjugation)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in Activation Buffer. A molar ratio of 1:2:5 (PEG:EDC:NHS) is a common starting point.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated PEG.

  • Conjugation to Protein:

    • Exchange the buffer of the protein solution to the Conjugation Buffer.

    • Add the freshly prepared NHS-activated PEG solution to the protein solution. The molar ratio of PEG to protein will depend on the desired degree of PEGylation and should be optimized.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-activated PEG.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess PEG and reaction byproducts using a suitable method such as size-exclusion chromatography (SEC) or ion-exchange chromatography.

Protocol 2: Stability Assessment of Activated this compound via HPLC

This protocol describes a method to assess the hydrolytic stability of NHS-activated this compound in a given buffer.

Materials:

  • NHS-activated this compound

  • Buffer of interest (e.g., 0.1 M phosphate buffer, pH 7.4)

  • Quenching solution (e.g., a primary amine like butylamine)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Dissolve the NHS-activated this compound in the buffer of interest to a known concentration.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.

    • Immediately quench the reaction in the aliquot by adding an excess of the quenching solution to react with any remaining active NHS ester.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA) to separate the PEG-amine adduct from the hydrolyzed PEG-acid.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis:

    • Quantify the peak area of the PEG-amine adduct at each time point.

    • Plot the percentage of remaining active NHS ester (proportional to the PEG-amine adduct peak area) against time to determine the hydrolysis rate.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 6.0) cluster_conjugation Conjugation Step (pH 7.5) cluster_purification Purification mPEG_acid This compound Activated_PEG m-PEG5-NHS Ester mPEG_acid->Activated_PEG Activation EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Conjugated_Protein PEGylated Protein Activated_PEG->Conjugated_Protein Conjugation Protein Target Protein (with -NH2) Protein->Conjugated_Protein Purification SEC / IEX Conjugated_Protein->Purification

Caption: Workflow for the two-step conjugation of this compound to a protein.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH Buffer pH Conjugation Successful Conjugation pH->Conjugation Optimal (7.0-8.5) Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis High (>8.5) No_Reaction Inefficient Reaction pH->No_Reaction Low (<6.5) Buffer_Type Buffer Composition Buffer_Type->Conjugation Non-Amine (e.g., PBS, HEPES) Buffer_Type->No_Reaction Amine-based (e.g., Tris)

Caption: Influence of buffer conditions on this compound conjugation outcomes.

References

troubleshooting low yield in m-PEG5-acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG5-acid and similar carboxylated PEG linkers. The information is designed to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation reaction has a low yield. What are the most common causes?

A1: Low yields in this compound conjugation reactions, particularly when forming amide bonds with amine-containing molecules, can stem from several factors. The most common issues include:

  • Suboptimal pH: The two-step EDC/NHS coupling chemistry has different optimal pH ranges for the activation and conjugation steps.[1]

  • Hydrolysis of Intermediates: The activated this compound species are susceptible to hydrolysis, which converts the activated carboxyl group back to its original, unreactive state.[1][2]

  • Reagent Quality and Stoichiometry: The purity and molar ratios of the this compound, your target molecule, and the coupling reagents (e.g., EDC, NHS) are critical for a successful reaction.[3]

  • Presence of Nucleophilic Impurities: Buffers or other components containing primary amines (e.g., Tris, glycine) will compete with your target molecule, reducing the yield of the desired conjugate.[3]

  • Improper Storage and Handling: this compound and coupling reagents like EDC are often sensitive to moisture.

Q2: What is the optimal pH for my this compound conjugation reaction?

A2: For a two-step conjugation using EDC and NHS (or its water-soluble analog, sulfo-NHS), a two-stage pH strategy is recommended for optimal results:

  • Activation Step (this compound + EDC/NHS): This step is most efficient at a slightly acidic pH of 4.5-6.0 . A common buffer for this step is 0.1M MES (2-(N-morpholino)ethanesulfonic acid).

  • Conjugation Step (Activated this compound + Amine-containing molecule): The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH of 7.2-8.5 . After the activation step, the pH should be raised using a non-amine-containing buffer like PBS (phosphate-buffered saline).

Q3: How can I minimize the hydrolysis of my activated this compound?

A3: Hydrolysis is a major competing reaction that can significantly lower your yield. To minimize it:

  • Use NHS or sulfo-NHS: EDC initially reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is very unstable in aqueous solutions and hydrolyzes quickly. Adding NHS or sulfo-NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts with the amine.

  • Control the pH: While the amine coupling reaction is faster at a higher pH, so is the hydrolysis of the NHS ester. It is crucial to find the optimal pH that balances the rate of amidation with the rate of hydrolysis.

  • Perform the reaction promptly: Once the this compound is activated, proceed with the addition of your amine-containing molecule as soon as possible.

Q4: What are the recommended molar ratios of reagents for the conjugation?

A4: The optimal molar ratios can vary depending on the specific reactants and their concentrations. However, a good starting point for optimization is a molar excess of the coupling reagents relative to the this compound. For protein conjugations, a common starting ratio is approximately 1:10:25 of Protein:EDC:NHS. It is recommended to empirically determine the optimal ratios for your specific application.

Q5: My PEGylated product has poor solubility. What can I do?

A5: While PEGylation is generally intended to increase the solubility of molecules, issues can still arise. Here are a few things to consider:

  • Protein Aggregation: The conjugation process itself can sometimes lead to protein aggregation. Ensure that your protein is stable in the chosen reaction buffers.

  • Heterogeneity of the Product: A heterogeneous mixture of PEGylated species can sometimes result in lower overall solubility. Purification of the desired conjugate is crucial.

  • Viscosity: High concentrations of PEGylated materials can lead to increased viscosity, which might be mistaken for poor solubility.

Data Summary Tables

Table 1: Recommended Molar Ratios for EDC/NHS Coupling Reactions

ReactantRecommended Molar Ratio (relative to carboxyl group)Notes
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)2-10 fold molar excessHigher excess may be needed for dilute protein solutions. Can cause precipitation at very high concentrations.
NHS (N-hydroxysuccinimide) or Sulfo-NHS2-5 fold molar excessUsed to stabilize the EDC-activated intermediate and improve reaction efficiency.
Amine-containing molecule1-1.5 fold molar excess (relative to carboxyl group)The optimal ratio should be determined empirically.

Table 2: Recommended pH for Two-Step EDC/NHS Coupling

Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Activation (this compound + EDC/NHS)4.5 - 6.0MESBuffers containing primary amines (e.g., Tris, Glycine) or phosphate.
Conjugation (Activated PEG + Amine)7.2 - 8.5PBS, Borate, BicarbonateBuffers containing primary amines (e.g., Tris, Glycine).

Experimental Protocols

Protocol 1: Two-Step Aqueous Amidation of an Amine-Containing Protein with this compound using EDC/NHS

This protocol provides a general procedure for the conjugation of this compound to a protein with available primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Protein with primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Allow the this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO, DMF) or directly in the Activation Buffer immediately before use. EDC is unstable in aqueous solutions and should be used promptly.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the this compound solution. A common starting molar ratio is a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of Sulfo-NHS over the this compound.

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to the Protein:

    • Dissolve the amine-containing protein in the Coupling Buffer.

    • Immediately add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS-activated this compound.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

Visualizations

G cluster_workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh EDC/NHS? - Correct molar ratios? start->check_reagents check_ph 2. Check Reaction pH - Activation at pH 4.5-6.0? - Coupling at pH 7.2-8.5? check_reagents->check_ph check_buffer 3. Analyze Buffer Composition - Amine-free buffers used? (e.g., Tris, Glycine) check_ph->check_buffer check_hydrolysis 4. Consider Hydrolysis - Minimized time between activation and coupling? check_buffer->check_hydrolysis optimize Optimize Reaction Conditions - Adjust molar ratios - Screen different pH values - Vary reaction time and temperature check_hydrolysis->optimize success Improved Yield optimize->success

Caption: Troubleshooting workflow for low yield in this compound reactions.

G cluster_pathway EDC/NHS Amidation Pathway peg_acid This compound (-COOH) o_acylisourea O-Acylisourea Intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC nhs_ester NHS-Ester Intermediate (more stable) o_acylisourea->nhs_ester + NHS peg_acid_revert_o This compound o_acylisourea->peg_acid_revert_o + H2O nhs NHS / Sulfo-NHS amide_product PEG-Amide Conjugate nhs_ester->amide_product + R-NH2 peg_acid_revert_nhs This compound nhs_ester->peg_acid_revert_nhs + H2O amine Amine (R-NH2) hydrolysis_o Hydrolysis hydrolysis_nhs Hydrolysis

Caption: Reaction pathway for this compound amidation using EDC/NHS.

References

Technical Support Center: Optimizing m-PEG5-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a primary amine using EDC/NHS chemistry?

A1: The coupling of this compound to a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process, with each step having a different optimal pH.

  • Activation Step: The activation of the carboxylic acid group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1][2] A common buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) with 0.5 M NaCl, at pH 6.0.[1][3]

  • Coupling Step: The reaction of the resulting NHS-activated PEG with the primary amine-containing molecule is most efficient at a pH of 7.2-8.0 .[1] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a commonly used coupling buffer.

Q2: Why are there two different optimal pH values for the reaction?

A2: The two-step reaction mechanism necessitates different pH conditions for optimal efficiency. The first step, the activation of the carboxylic acid by EDC to form an O-acylisourea intermediate and its subsequent reaction with NHS to form a more stable NHS ester, is favored under acidic conditions which prevent the hydrolysis of EDC. The second step involves the nucleophilic attack of the primary amine on the NHS ester. This reaction is more efficient at a slightly alkaline pH where the primary amine is deprotonated and thus more nucleophilic.

Q3: Can I perform the entire reaction at a single pH?

A3: While it is possible to perform the reaction at a single pH, it is not recommended as it will likely result in lower yields. Performing the activation at a pH between 4.5 and 7.2 and then increasing the pH to 7.0-8.0 for the coupling step will provide the best results. If a single pH must be used, a compromise would be a near-neutral pH, but this is not optimal for either step.

Q4: What are some common issues that can lead to low coupling efficiency?

A4: Low conjugation efficiency can be caused by several factors:

  • Incorrect Buffer pH: Using a buffer outside the optimal pH range for either the activation or coupling step can significantly reduce yield.

  • Hydrolysis of NHS-ester: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH values. It is crucial to perform the coupling step immediately after activation.

  • Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly. Always use fresh, properly stored reagents.

  • Presence of Primary Amines in Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, reducing the yield of the desired conjugate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conjugation Efficiency Inactive EDC/NHS reagents.Use fresh, properly stored EDC and NHS. Store desiccated at -20°C and 4°C, respectively.
Hydrolysis of the NHS-ester intermediate.Perform the coupling step immediately following the activation step. Minimize the time the activated PEG is in an aqueous solution before adding the amine-containing molecule.
Incorrect buffer pH for activation.Ensure the activation buffer (e.g., MES) is at a pH between 4.5 and 6.0.
Incorrect buffer pH for coupling.Ensure the coupling buffer (e.g., PBS) is at a pH between 7.2 and 8.0.
Presence of competing nucleophiles.Avoid using buffers that contain primary amines (e.g., Tris, glycine). Use buffers such as PBS, HEPES, or borate.
Aggregation of Conjugate High degree of PEGylation.Reduce the molar ratio of the this compound to the target molecule.
Hydrophobic interactions.Include additives like arginine or Tween-20 in the buffer to reduce aggregation.
Inconsistent Results Variability in reagent preparation.Prepare fresh stock solutions of EDC and NHS for each experiment.
Fluctuation in reaction pH.Verify the pH of your buffers before each use.

Experimental Protocol: Two-Step this compound Coupling to an Amine-Containing Molecule

This protocol provides a general guideline for the coupling of this compound to a protein. Molar ratios and reaction times may need to be optimized for your specific application.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (e.g., protein)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in the Activation Buffer.

  • Add a 2- to 10-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated PEG.

Step 2: Coupling to the Amine-Containing Molecule

  • Immediately after activation, add the NHS-activated PEG solution to your amine-containing molecule dissolved in the Coupling Buffer. The optimal molar ratio of activated PEG to the amine-containing molecule should be determined empirically, but a common starting point is a 5- to 20-fold molar excess of PEG.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 4: Purification

  • Purify the PEGylated conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Visualizing the Workflow and Chemistry

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying chemical reaction.

experimental_workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling cluster_step3 Step 3: Quenching & Purification A Dissolve this compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS A->B C Incubate 15-30 min at Room Temperature B->C E Mix Activated PEG with Amine-Molecule C->E Immediate Transfer D Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.0) D->E F Incubate 1-2 hours at RT or overnight at 4°C E->F G Add Quenching Solution (e.g., Tris-HCl) F->G H Purify Conjugate (e.g., SEC, Dialysis) G->H

Caption: Experimental workflow for the two-step this compound coupling reaction.

Caption: Chemical reaction mechanism of EDC/NHS mediated this compound coupling.

References

Technical Support Center: Purification of m-PEG5-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of m-PEG5-acid conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound conjugation reaction?

A1: The most common impurities include unreacted this compound linker, unreacted protein or peptide, and potentially hydrolyzed this compound. The reaction mixture is often heterogeneous, containing the desired conjugate alongside these starting materials and byproducts.

Q2: Which purification methods are most suitable for this compound conjugates?

A2: The choice of purification method depends on the size and properties of the conjugated molecule.

  • For larger protein conjugates: Size Exclusion Chromatography (SEC) is highly effective at separating the larger conjugate from the smaller, unreacted this compound.[1] Dialysis or ultrafiltration can also be used for initial cleanup to remove excess small molecule reagents.

  • For smaller peptide or small molecule conjugates: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method.[2] It separates molecules based on hydrophobicity, which is often altered upon conjugation with the this compound linker.

Q3: How does conjugation with this compound affect the properties of my molecule for purification?

A3: Conjugation with the hydrophilic this compound linker can:

  • Increase the hydrodynamic radius: This size increase is the basis for separation by SEC.[1]

  • Alter hydrophobicity: The impact on hydrophobicity depends on the properties of the unconjugated molecule. The PEG chain itself is hydrophilic, which can decrease the retention time of a hydrophobic molecule in RP-HPLC.

  • Shield surface charges: The PEG chain can mask charged residues on a protein, potentially altering its interaction with ion-exchange resins.[1]

Q4: What analytical techniques are used to assess the purity of the final this compound conjugate?

A4: Purity is typically assessed using analytical RP-HPLC or LC-MS.[3] These techniques can quantify the percentage of the desired conjugate and identify any remaining impurities. Mass spectrometry (MS) is crucial for confirming the identity of the conjugate by verifying its molecular weight.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates, primarily focusing on HPLC-based methods.

HPLC Chromatogram Issues

Q: My chromatogram shows significant peak tailing for my conjugate. What could be the cause and how can I fix it?

A: Peak tailing is a common issue and can be caused by several factors:

  • Secondary Interactions: The conjugate may be interacting with residual silanol groups on the silica-based column.

    • Solution: Lower the pH of the mobile phase (e.g., to pH 3 or below) to protonate the silanol groups. Alternatively, use a highly end-capped or base-deactivated column.

  • Column Contamination or Voids: Buildup of sample components on the column frit or the formation of a void in the column bed can distort peak shape.

    • Solution: Use a guard column to protect the analytical column. If a blockage is suspected, try back-flushing the column. If a void has formed, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller amount.

Q: I am observing unexpected or "ghost" peaks in my chromatogram. What is their origin?

A: Ghost peaks can arise from several sources:

  • Contaminants in the Mobile Phase: Impurities in the solvents or buffers can accumulate on the column and elute as peaks during a gradient run.

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases before use.

  • Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent injection.

    • Solution: Implement a robust needle wash protocol and run a blank gradient between samples to ensure the system is clean.

  • Hydrolysis of the Linker: The this compound linker or the conjugate itself may be susceptible to hydrolysis, leading to new species.

    • Solution: Ensure the pH of your samples and mobile phases is appropriate to maintain the stability of your conjugate.

Yield and Recovery Issues

Q: I have low recovery of my purified this compound conjugate. What are the potential reasons?

A: Low recovery can be due to several factors throughout the purification process:

  • Non-specific Binding: The conjugate may be adsorbing to the chromatography resin or filtration membranes.

    • Solution: For SEC, ensure the column is properly equilibrated. For RP-HPLC, try a different column chemistry (e.g., C8 instead of C18) to alter selectivity. For membrane filtration, use low-protein-binding materials like regenerated cellulose.

  • Precipitation: The conjugate may be precipitating on the column if its solubility in the mobile phase is low.

    • Solution: Adjust the mobile phase composition, pH, or consider adding solubilizing agents.

  • Inefficient Elution: The elution conditions may not be strong enough to release the conjugate from the column.

    • Solution: In RP-HPLC, increase the percentage of the organic solvent in the elution buffer.

Quantitative Data Summary

The following tables provide representative data for the purification of a hypothetical this compound peptide conjugate. These values are illustrative and will vary depending on the specific conjugate and experimental conditions.

Table 1: Comparison of Purification Methods for a Hypothetical m-PEG5-Peptide Conjugate

Purification MethodPurityYieldKey AdvantagesKey Disadvantages
Preparative RP-HPLC>98%60-80%High resolution and purityLower throughput, solvent consumption
Size Exclusion Chromatography (SEC)90-95%80-95%High recovery, gentle conditionsLower resolution for similar-sized impurities
Dialysis / Ultrafiltration<90%>95%Simple, high recoveryLow purity, does not remove similar-sized impurities

Table 2: Influence of RP-HPLC Column Chemistry on Purity and Retention Time

Column Stationary PhaseRetention Time (min)PurityObservations
C1825.4>98%Good separation from unreacted peptide
C821.8>98%Shorter run time, may have slightly less resolution
Phenyl-Hexyl23.5>97%Alternative selectivity, useful if co-elution occurs on C18/C8

Experimental Protocols

Protocol 1: Purification of this compound Peptide Conjugate by Preparative RP-HPLC

This protocol is a general guideline for purifying a peptide conjugate. Optimization of the gradient and other parameters will be necessary for each specific conjugate.

1. Materials and Reagents:

  • Crude this compound peptide conjugate reaction mixture

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN)

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm)

2. Sample Preparation:

  • Dissolve the crude conjugate mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a low percentage of ACN in water).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulates.

3. HPLC Method:

  • Flow Rate: 20 mL/min

  • Detection: 220 nm and 280 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: Linear gradient from 5% to 65% B

    • 45-50 min: Linear gradient from 65% to 95% B (column wash)

    • 50-60 min: 5% B (re-equilibration)

  • Injection Volume: Dependent on the concentration of the crude sample and the loading capacity of the column.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main conjugate peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified conjugate.

Protocol 2: Purification of this compound Protein Conjugate by Size Exclusion Chromatography (SEC)

This protocol is designed to separate the larger protein conjugate from smaller unreacted this compound.

1. Materials and Reagents:

  • Crude this compound protein conjugate reaction mixture

  • Mobile Phase (SEC Buffer): Phosphate-buffered saline (PBS) pH 7.4, or another suitable buffer.

  • SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 200 or similar).

2. Sample Preparation:

  • Concentrate the reaction mixture if necessary using a centrifugal filter with a molecular weight cutoff (MWCO) significantly lower than the protein conjugate.

  • Filter the sample through a 0.22 µm syringe filter.

3. SEC Method:

  • Flow Rate: Dependent on the column dimensions (e.g., 0.5-1.0 mL/min for an analytical-scale column).

  • Detection: 280 nm.

  • Run Type: Isocratic elution with the SEC buffer.

  • Injection Volume: Typically no more than 2-5% of the total column volume to ensure good resolution.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the high molecular weight peak (the conjugate).

  • Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm purity.

  • Pool the pure fractions and buffer exchange into a suitable storage buffer if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Conjugation Mixture dissolve Dissolve in appropriate solvent start->dissolve filtrate Filter (0.22-0.45 µm) dissolve->filtrate hplc Preparative RP-HPLC / SEC filtrate->hplc collect Collect Fractions hplc->collect analyze Analyze Purity (Analytical HPLC/LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize / Buffer Exchange pool->lyophilize end Purified this compound Conjugate lyophilize->end

Caption: General experimental workflow for the purification of this compound conjugates.

troubleshooting_tree cluster_peak_shape Poor Peak Shape cluster_recovery Low Recovery cluster_other Other Issues start Problem with HPLC Purification peak_tailing Peak Tailing? start->peak_tailing low_yield Low Yield? start->low_yield ghost_peaks Ghost Peaks? start->ghost_peaks tailing_yes Yes peak_tailing->tailing_yes tailing_no No peak_tailing->tailing_no solution_tailing Solutions: - Lower mobile phase pH - Use end-capped column - Check for column void/blockage - Reduce sample load tailing_yes->solution_tailing yield_yes Yes low_yield->yield_yes yield_no No low_yield->yield_no solution_yield Solutions: - Check for non-specific binding - Adjust mobile phase for solubility - Optimize elution conditions yield_yes->solution_yield solution_ghost Solutions: - Use fresh, high-purity mobile phase - Implement robust needle wash - Run blank gradients ghost_peaks->solution_ghost

Caption: Decision tree for troubleshooting common HPLC purification problems.

References

m-PEG5-acid storage and handling conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of m-PEG5-acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and performance. Recommendations vary depending on whether it is in solid form or dissolved in a solvent.

Q2: How should I handle this compound in the laboratory?

A2: It is recommended to handle this compound in a well-ventilated area. For detailed safety information, always refer to the product-specific Safety Data Sheet (SDS). Before use, especially when taken from cold storage, allow the product to equilibrate to room temperature for at least one hour in a tightly sealed vial to prevent condensation.[1]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in a variety of common laboratory solvents. These include water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[2] For in vitro stock solutions, DMSO is commonly used.[3]

Q4: How do I prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve this compound in an appropriate solvent, such as DMSO, to your desired concentration. Sonication may be recommended to aid dissolution.[4] It is advisable to prepare and use solutions on the same day.[1] If you need to store the stock solution, it should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.

Q5: What is the primary application of this compound?

A5: this compound is a PEG-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The terminal carboxylic acid group can react with primary amine groups on a target molecule to form a stable amide bond, facilitated by activators like EDC or HATU. The polyethylene glycol (PEG) spacer is hydrophilic and increases the solubility of the resulting conjugate in aqueous media.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound Incomplete equilibration to room temperature, leading to condensation.Ensure the vial has equilibrated to room temperature for at least one hour before opening.
Inappropriate solvent or concentration.Confirm the solubility of this compound in your chosen solvent. Use of sonication may assist in dissolution, particularly in DMSO.
Inconsistent experimental results Degradation of this compound due to improper storage.Review the storage conditions and duration. For stock solutions, avoid repeated freeze-thaw cycles by storing in aliquots.
Inactive reagent.If stored for an extended period, consider using a fresh batch of this compound.
Low reaction yield in conjugation experiments Inefficient activation of the carboxylic acid.Ensure appropriate activators (e.g., EDC, HATU) are used for the amide bond formation with primary amines.
pH of the reaction buffer is not optimal.Optimize the pH of your reaction buffer to ensure the primary amine is in its nucleophilic, unprotonated state.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Notes
Powder/Solid -20°CUp to 3 yearsStore under nitrogen and away from moisture.
In Solvent (e.g., DMSO) -80°CUp to 1 year or 6 monthsStore in tightly sealed vials.
-20°CUp to 1 monthStore in tightly sealed vials.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling Reaction

This protocol outlines a general workflow for conjugating this compound to a primary amine-containing molecule.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification Dissolve this compound\nin anhydrous DMF/DCM Dissolve this compound in anhydrous DMF/DCM Add activating agent\n(e.g., EDC/NHS or HATU) Add activating agent (e.g., EDC/NHS or HATU) Dissolve this compound\nin anhydrous DMF/DCM->Add activating agent\n(e.g., EDC/NHS or HATU) Step 1 Stir at room temperature\nfor 1-2 hours Stir at room temperature for 1-2 hours Add activating agent\n(e.g., EDC/NHS or HATU)->Stir at room temperature\nfor 1-2 hours Step 2 Add amine-containing\nmolecule in buffer Add amine-containing molecule in buffer Stir at room temperature\nfor 1-2 hours->Add amine-containing\nmolecule in buffer Step 3 Adjust pH to 7.5-8.5 Adjust pH to 7.5-8.5 Add amine-containing\nmolecule in buffer->Adjust pH to 7.5-8.5 Step 4 React for 4-24 hours\nat room temperature React for 4-24 hours at room temperature Adjust pH to 7.5-8.5->React for 4-24 hours\nat room temperature Step 5 Quench reaction Quench reaction React for 4-24 hours\nat room temperature->Quench reaction Step 6 Purify by chromatography\n(e.g., HPLC, SEC) Purify by chromatography (e.g., HPLC, SEC) Quench reaction->Purify by chromatography\n(e.g., HPLC, SEC) Step 7 Characterize conjugate\n(e.g., MS, NMR) Characterize conjugate (e.g., MS, NMR) Purify by chromatography\n(e.g., HPLC, SEC)->Characterize conjugate\n(e.g., MS, NMR) Step 8

Caption: General workflow for amide coupling of this compound.

Visualizations

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues encountered during experiments with this compound.

G start Start Troubleshooting issue Identify the Issue start->issue dissolution Dissolution Problem issue->dissolution Dissolution reaction Low Reaction Yield issue->reaction Reaction inconsistent Inconsistent Results issue->inconsistent Inconsistency check_temp Equilibrated to RT? dissolution->check_temp check_activator Activator Used? reaction->check_activator check_storage Proper Storage? inconsistent->check_storage yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No check_solvent Correct Solvent? yes_temp->check_solvent equilibrate Equilibrate for 1h no_temp->equilibrate equilibrate->check_temp yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No sonicate Try sonication yes_solvent->sonicate use_correct_solvent Use recommended solvent no_solvent->use_correct_solvent use_correct_solvent->check_solvent yes_activator Yes check_activator->yes_activator Yes no_activator No check_activator->no_activator No check_ph Optimal pH? yes_activator->check_ph add_activator Add EDC/HATU no_activator->add_activator add_activator->check_activator no_ph No check_ph->no_ph No yes_ph Yes adjust_ph Adjust pH to 7.5-8.5 no_ph->adjust_ph adjust_ph->check_ph yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_aliquots Using Aliquots? yes_storage->check_aliquots review_storage Review storage conditions no_storage->review_storage review_storage->check_storage no_aliquots No check_aliquots->no_aliquots No yes_aliquots Yes use_aliquots Aliquot stock solutions no_aliquots->use_aliquots

Caption: Troubleshooting decision tree for this compound experiments.

References

side reactions of m-PEG5-acid with functional groups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG5-acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the conjugation of this compound to molecules containing amine, thiol, or hydroxyl functional groups.

Issue 1: Low Conjugation Yield to Amine-Containing Molecules

Symptoms:

  • Low recovery of the desired PEGylated product.

  • Presence of a large amount of unreacted starting material in the final reaction mixture.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Hydrolysis of Activated this compound This compound is typically activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. This NHS ester is susceptible to hydrolysis, which converts it back to the unreactive carboxylic acid. The rate of hydrolysis increases significantly with pH. At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.Maintain the reaction pH between 7.2 and 8.0 for a balance between efficient amine coupling and minimal hydrolysis. Prepare the activated m-PEG5-NHS ester immediately before use and add it to the amine-containing molecule without delay.
Suboptimal Molar Ratio An insufficient molar excess of the activated this compound can lead to incomplete conjugation, especially with dilute protein solutions.For dilute protein solutions (1-2 mg/mL), a 15- to 20-fold molar excess of the activated PEG reagent is recommended. For more concentrated solutions (4-10 mg/mL), a lower molar excess (5- to 10-fold) may be sufficient.
Presence of Primary Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated this compound, leading to lower yields of the desired conjugate.Use a non-amine-containing buffer for the conjugation reaction. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.
Degradation of Activating Reagents (EDC/NHS) The activating agents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), are moisture-sensitive and can lose activity if not stored properly.Store EDC and NHS desiccated at 4°C. Allow the reagents to warm to room temperature before opening to prevent moisture condensation. Use fresh reagents for optimal activation.
Issue 2: Unexpected Side Products Observed During Conjugation

Symptoms:

  • Multiple peaks in the analytical chromatogram (e.g., HPLC) that do not correspond to the starting materials or the desired product.

  • The molecular weight of the product, determined by mass spectrometry, is inconsistent with the expected PEGylated molecule.

Possible Causes and Solutions:

Side Reaction With Functional Group Explanation Mitigation Strategy
Thioester Formation Thiol (e.g., from cysteine residues)While primary amines are more reactive with NHS esters than thiols, at higher pH values or with a large excess of activated PEG, reaction with thiol groups can occur, leading to the formation of a less stable thioester linkage.Maintain the reaction pH in the optimal range for amine coupling (7.2-8.0). If the target molecule contains reactive thiols that are not intended for conjugation, consider protecting them with a reversible blocking agent prior to PEGylation.
Ester Formation Hydroxyl (e.g., from serine, threonine, or tyrosine residues)Reaction of activated this compound with hydroxyl groups can occur, particularly at higher pH and with a large excess of the PEG reagent, forming an ester linkage. These ester bonds are generally less stable than the desired amide bonds.Perform the conjugation at a pH below 8.5 to minimize the reactivity of hydroxyl groups. Optimize the molar ratio of activated PEG to the target molecule to avoid a large excess.
Intra- and Inter-molecular Cross-linking Amines, Thiols, HydroxylsIf the target molecule has multiple reactive sites, the activated this compound can react with more than one functional group, leading to the formation of cross-linked dimers or multimers.Control the stoichiometry of the reaction carefully. A lower molar excess of activated PEG will favor mono-PEGylation. If site-specific conjugation is required, consider using a target molecule with a single reactive site or employing protecting group strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a primary amine?

A1: this compound contains a terminal carboxylic acid group. To make it reactive with a primary amine, it must first be activated. A common method is to use EDC and NHS to convert the carboxylic acid into an amine-reactive NHS ester. This activated PEG then reacts with the primary amine to form a stable amide bond.[1]

Q2: What is the most common side reaction to be aware of?

A2: The most prevalent side reaction is the hydrolysis of the activated m-PEG5-NHS ester. In aqueous solutions, water molecules can attack the NHS ester, converting it back to the unreactive this compound. This reaction is accelerated at higher pH values.[2]

Q3: Can this compound react with thiols or hydroxyls?

A3: Yes, under certain conditions. While the reaction with primary amines is favored, the activated NHS ester of this compound can react with the nucleophilic side chains of cysteine (thiol group) to form a thioester and with serine, threonine, or tyrosine (hydroxyl groups) to form an ester.[3][4] These side reactions are more likely to occur at higher pH and with a large excess of the activated PEG reagent.

Q4: How does pH affect the selectivity of the conjugation reaction?

A4: pH is a critical parameter for controlling the selectivity of the reaction. The reaction with primary amines is most efficient at a pH of 7.2-8.5. However, the rate of hydrolysis of the NHS ester also increases with pH. Reactions with thiols are also favored at neutral to slightly alkaline pH. To maximize the yield of the desired amine-conjugated product while minimizing hydrolysis and other side reactions, a pH range of 7.2-8.0 is generally recommended.[5]

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A5: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC), is a powerful tool for monitoring the progress of the reaction and separating the starting materials, desired product, and any side products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for confirming the molecular weight of the conjugates and identifying side products.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity and stability of NHS-activated PEGs, which are directly applicable to activated this compound.

Parameter Condition Value Significance
Half-life of PEG-NHS ester pH 7.4>120 minutesAt a near-neutral pH, the activated PEG is relatively stable, allowing for a reasonable timeframe for the conjugation reaction to occur.
Half-life of PEG-NHS ester pH 8.033.6 minutes (for Succinimidyl Valerate PEG)As the pH increases, the rate of hydrolysis accelerates, highlighting the need for timely execution of the conjugation step after activation.
Half-life of PEG-NHS ester pH 9.0<9 minutesAt a more alkaline pH, the activated PEG hydrolyzes very rapidly, which can significantly reduce the yield of the desired conjugate.
Relative Reactivity of Amines vs. Thiols EDC/NHS coupling conditionsAmines are significantly more reactive than thiols.This inherent selectivity allows for the preferential conjugation to lysine residues and N-termini over cysteine residues under optimized conditions.

Experimental Protocols

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the two-step activation of this compound to its amine-reactive NHS ester in an aqueous buffer.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

Procedure:

  • Allow all reagents to equilibrate to room temperature before use.

  • Dissolve the this compound in the Activation Buffer to the desired concentration.

  • Add EDC and NHS to the this compound solution. A 2- to 5-fold molar excess of EDC and NHS over this compound is typically used.

  • Incubate the reaction mixture for 15-30 minutes at room temperature to form the m-PEG5-NHS ester.

  • The activated m-PEG5-NHS ester is now ready for immediate use in the conjugation reaction (Protocol 2).

Protocol 2: Conjugation of Activated this compound to an Amine-Containing Protein

Procedure:

  • Dissolve the amine-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Immediately add the freshly prepared activated m-PEG5-NHS ester solution to the protein solution. The molar ratio of activated PEG to protein should be optimized for the specific application.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • To quench the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted m-PEG5-NHS ester.

  • Purify the PEGylated protein from excess reagents and byproducts using Size-Exclusion Chromatography (SEC) or another suitable purification method.

Protocol 3: HPLC Analysis of the PEGylation Reaction Mixture

This protocol provides a general method for analyzing the components of the PEGylation reaction using Reverse-Phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column suitable for protein and peptide separations (e.g., 300 Å pore size)

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Equilibrate the column with Mobile Phase A.

  • Inject a sample of the reaction mixture onto the column.

  • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Analyze the resulting chromatogram to identify peaks corresponding to the unreacted protein, unreacted this compound (or its hydrolyzed form), and the PEGylated protein conjugate(s). The PEGylated protein will typically have a longer retention time than the unmodified protein.

Visualizations

PEGylation_Reaction_Pathway mPEG5_acid This compound (Carboxylic Acid) Activated_PEG m-PEG5-NHS Ester (Activated PEG) mPEG5_acid->Activated_PEG EDC, NHS pH 6.0 PEG_Amide_Product PEGylated Molecule (Stable Amide Bond) Activated_PEG->PEG_Amide_Product R-NH2 pH 7.2-8.0 (Desired Reaction) Hydrolyzed_PEG Hydrolyzed this compound (Inactive) Activated_PEG->Hydrolyzed_PEG H2O (Hydrolysis Side Reaction) PEG_Thioester_Product Thioester Side Product (Less Stable) Activated_PEG->PEG_Thioester_Product R-SH (Thioester Side Reaction) PEG_Ester_Product Ester Side Product (Less Stable) Activated_PEG->PEG_Ester_Product R-OH (Ester Side Reaction) Amine_Molecule Molecule with Primary Amine (R-NH2) Thiol_Molecule Molecule with Thiol (R-SH) Hydroxyl_Molecule Molecule with Hydroxyl (R-OH)

Caption: Reaction pathway for this compound conjugation, including desired and side reactions.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_pH Is reaction pH between 7.2-8.0? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.0 Check_pH->Adjust_pH No Check_Reagents Are EDC/NHS reagents fresh and stored properly? Check_Buffer->Check_Reagents Yes Change_Buffer Use non-amine buffer (e.g., PBS, Borate) Check_Buffer->Change_Buffer No Check_Ratio Is molar ratio of PEG to target sufficient? Check_Reagents->Check_Ratio Yes Use_Fresh_Reagents Use fresh, properly stored EDC/NHS Check_Reagents->Use_Fresh_Reagents No Increase_Ratio Increase molar excess of activated PEG Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagents Use_Fresh_Reagents->Check_Ratio Increase_Ratio->Success

Caption: Troubleshooting workflow for low yield in this compound conjugation reactions.

References

Validation & Comparative

A Comparative Guide to m-PEG5-acid and m-PEG4-acid Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of success. Among the diverse array of linkers, short, monodisperse polyethylene glycol (PEG) linkers have garnered significant attention for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective, data-supported comparison of two closely related and commonly utilized linkers: m-PEG5-acid and m-PEG4-acid.

Introduction to m-PEG-acid Linkers

m-PEGn-acid linkers are heterobifunctional molecules characterized by a methoxy-terminated PEG chain of a defined length (n) and a terminal carboxylic acid. This structure provides a hydrophilic spacer with a reactive handle for conjugation to biomolecules, typically via primary amines to form stable amide bonds. The precise length of the PEG chain, even by a single ethylene glycol unit, can have a discernible impact on the properties of the resulting conjugate.[1][2]

The fundamental role of these PEG linkers is to enhance the therapeutic index of a drug by improving its solubility, stability, and pharmacokinetic profile.[3] Hydrophobic drug payloads can often lead to aggregation and rapid clearance of ADCs; the incorporation of a hydrophilic PEG linker can mitigate these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1][4] Similarly, in PROTACs, the linker's length and composition are crucial for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.

Physicochemical Properties: A Head-to-Head Comparison

While direct, side-by-side experimental data for this compound versus m-PEG4-acid is not always available in a single study, we can infer their properties based on established trends for short, monodisperse PEG linkers. The addition of a single ethylene glycol unit in this compound is expected to incrementally enhance the hydrophilic character compared to m-PEG4-acid.

Table 1: Physicochemical Properties of m-PEG4-acid and this compound
Propertym-PEG4-acidThis compoundExpected Difference
Chemical Formula C₁₀H₂₀O₆C₁₂H₂₄O₇+ C₂H₄O
Molecular Weight ~236.26 g/mol ~280.31 g/mol This compound is ~44 g/mol heavier
Hydrophilicity (LogP) More HydrophobicMore HydrophilicThis compound will have a lower LogP
Aqueous Solubility HighHigherThis compound is expected to have slightly better aqueous solubility

Note: Exact LogP and solubility values can vary based on experimental conditions and are often predicted computationally.

Impact on Bioconjugate Performance

The subtle differences in the physicochemical properties of m-PEG4-acid and this compound can translate into meaningful differences in the performance of the final bioconjugate, be it an ADC or a PROTAC.

Hydrophilicity and Aggregation

The increased hydrophilicity of this compound is anticipated to offer a slight advantage in reducing the aggregation of conjugates, particularly those with highly hydrophobic payloads. This can be quantitatively assessed using techniques like Hydrophobic Interaction Chromatography (HIC) and Size-Exclusion Chromatography (SEC). In HIC, a more hydrophilic conjugate will have a shorter retention time. SEC is used to quantify the percentage of high molecular weight aggregates, with a lower percentage indicating better stability.

Table 2: Expected Impact on ADC and PROTAC Properties
ParameterGeneral Trend with Increasing PEG Length (Short Linkers)m-PEG4-acid vs. This compoundSupporting Evidence/Rationale
Hydrophilicity IncreasesThis compound conjugate will be more hydrophilic.Longer PEG chains increase the hydrodynamic radius and shield hydrophobic moieties.
Aggregation DecreasesThis compound conjugate is expected to show slightly less aggregation.Increased hydrophilicity mitigates the propensity for aggregation of hydrophobic payloads.
Pharmacokinetics (Half-life) IncreasesThis compound conjugate may have a slightly longer half-life.Increased hydrodynamic volume reduces renal clearance.
In Vitro Cytotoxicity (ADCs) Can decreaseThis compound conjugate might show slightly lower potency.Longer linkers can sometimes create steric hindrance at the target site.
Cell Permeability (PROTACs) Tends to decreaseThis compound PROTAC may have slightly lower permeability.Increased molecular weight and polarity can reduce passive diffusion across cell membranes.

Experimental Protocols

To empirically determine the optimal linker for a specific application, a series of standardized experiments should be conducted. Below are detailed methodologies for key comparative assays.

Determination of Hydrophilicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To compare the relative hydrophobicity of bioconjugates synthesized with m-PEG4-acid and this compound linkers.

Methodology:

  • Sample Preparation: Prepare the ADC or PROTAC conjugates with both m-PEG4-acid and this compound linkers. Purify the conjugates to ensure high homogeneity.

  • Chromatography System: Utilize a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase:

    • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The retention time of the main peak is recorded. A shorter retention time indicates a more hydrophilic species.

Assessment of Conjugate Stability by Size-Exclusion Chromatography (SEC)

Objective: To quantify and compare the extent of aggregation of bioconjugates.

Methodology:

  • Sample Preparation: Incubate the purified conjugates under thermal stress conditions (e.g., 40°C for 7 days) to induce potential aggregation.

  • Chromatography System: Use an HPLC system with a size-exclusion column (e.g., TSKgel G3000SWxl).

  • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), pH 7.4.

  • Detection: Monitor the eluate at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomeric conjugate and any high molecular weight species (aggregates). The percentage of aggregation is calculated as the ratio of the aggregate peak area to the total peak area.

Evaluation of Cell Permeability using Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.

  • Sample Addition: The PROTACs are added to the wells of the filter plate (donor plate).

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 5 hours) to allow for passive diffusion of the compounds from the donor to the acceptor plate.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (V_A * C_A(t)) / (Area * t * (C_D(t) - C_A(t))) where V_A is the volume of the acceptor well, C_A(t) is the concentration in the acceptor well at time t, Area is the area of the membrane, and C_D(t) is the concentration in the donor well at time t.

Visualizing the Impact: Workflows and Relationships

To better conceptualize the role of these linkers and the experimental processes for their evaluation, the following diagrams are provided.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment s1 Biomolecule (Antibody/Protein) s4 Conjugation Reaction (e.g., EDC/NHS chemistry) s1->s4 s2 m-PEGn-acid Linker (n=4 or 5) s2->s4 s3 Payload (Drug/Ligand) s3->s4 s5 Purification (SEC/HIC) s4->s5 c1 Hydrophilicity (HIC) s5->c1 c2 Stability/Aggregation (SEC) s5->c2 c3 Drug-to-Antibody Ratio (DAR) s5->c3 f1 In Vitro Cytotoxicity (ADCs) s5->f1 f2 Cell Permeability (PROTACs) s5->f2 f3 Pharmacokinetics (In Vivo) s5->f3

Figure 1. Experimental workflow for comparing bioconjugates with different PEG linkers.

linker_properties_impact cluster_physicochemical Physicochemical Properties cluster_pharmacological Pharmacological Properties linker Linker Properties (this compound vs m-PEG4-acid) hydro Hydrophilicity linker->hydro Length (n=5 > n=4) pk Pharmacokinetics (Half-life) linker->pk perm Cell Permeability linker->perm pot In Vitro Potency linker->pot sol Solubility hydro->sol agg Aggregation hydro->agg

Figure 2. Relationship between linker properties and conjugate performance.

Conclusion

The choice between this compound and m-PEG4-acid represents a fine-tuning step in the optimization of a bioconjugate. While the difference of a single ethylene glycol unit may seem minor, it can have a cascading effect on the overall properties of the therapeutic.

  • This compound is expected to provide a slight advantage in terms of increased hydrophilicity and reduced aggregation , which could be beneficial for highly hydrophobic payloads or for achieving higher drug loading. This may also translate to a marginally longer pharmacokinetic half-life.

  • m-PEG4-acid , being slightly more compact and less hydrophilic, might be preferred in scenarios where maximizing cell permeability for PROTACs is a primary concern, or to potentially mitigate any linker-associated reduction in in vitro potency of an ADC.

Ultimately, the optimal linker choice is context-dependent and must be determined empirically. The decision should be based on a comprehensive evaluation of the specific antibody, payload, and target, utilizing the experimental protocols outlined in this guide. By systematically assessing the impact of these short PEG linkers, researchers can rationally design more effective and safer targeted therapies.

References

A Comparative Analysis of m-PEG5-acid and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker

In the realm of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in bioconjugation strategies due to their ability to enhance the solubility, stability, and pharmacokinetic profiles of complex biomolecules. This guide provides an objective comparison of m-PEG5-acid with other discrete PEG linkers of varying lengths, supported by representative experimental data and detailed protocols to inform rational linker selection.

The Impact of PEG Linker Length: A Balancing Act

The length of the PEG chain in a linker profoundly influences the physicochemical and biological properties of the resulting bioconjugate. While longer PEG chains can significantly increase hydrophilicity and circulation half-life, they may also introduce steric hindrance, potentially reducing binding affinity or in vitro potency. Conversely, shorter PEG linkers minimize steric concerns but may be less effective at solubilizing hydrophobic payloads or extending in vivo residence time. Therefore, the selection of an optimal PEG linker length is a crucial optimization step in the design of novel therapeutics.[][2]

This guide focuses on a comparative analysis of short-chain methoxy-PEG-acid linkers, specifically comparing this compound to its shorter (m-PEG3-acid) and longer (m-PEG8-acid) counterparts.

Quantitative Performance Comparison

The following table summarizes the expected performance of ADCs constructed with m-PEG3-acid, this compound, and m-PEG8-acid linkers based on established trends in the scientific literature. The data is presented to illustrate the relative differences in key performance metrics.

Performance Metricm-PEG3-acidThis compoundm-PEG8-acidRationale
Hydrophilicity (HIC Retention Time) LongerIntermediateShorterHydrophobicity decreases with increasing PEG length, leading to shorter retention times on a Hydrophobic Interaction Chromatography (HIC) column.[3]
Achievable Drug-to-Antibody Ratio (DAR) LowerIntermediateHigherIncreased hydrophilicity from longer PEG chains can mitigate aggregation of hydrophobic drug-linker complexes, allowing for higher drug loading.[4]
In Vitro Cytotoxicity (IC50) Lower (Higher Potency)IntermediateHigher (Lower Potency)Shorter linkers may lead to more efficient payload release or reduced steric hindrance at the target site, resulting in higher potency in cell-based assays.[5]
Plasma Half-life (t1/2) ShorterIntermediateLongerLonger PEG chains increase the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time.
In Vivo Tumor Growth Inhibition ModerateHighHighThe extended half-life and improved pharmacokinetics of longer PEG linkers often translate to enhanced tumor accumulation and superior in vivo efficacy, despite potentially lower in vitro potency.

Experimental Workflows and Signaling Pathways

A systematic comparison of different PEG linkers is essential for selecting the optimal candidate for a specific bioconjugate. The following diagram illustrates a typical experimental workflow for the synthesis, characterization, and evaluation of ADCs with varying PEG linker lengths.

ADC_Comparison_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Performance Evaluation Antibody Monoclonal Antibody Conjugation EDC/NHS Coupling Antibody->Conjugation Linker_Payload m-PEGn-acid-Payload (n=3, 5, 8) Linker_Payload->Conjugation Purification Purification (SEC) Conjugation->Purification ADC_n3 ADC (PEG3) Purification->ADC_n3 ADC_n5 ADC (PEG5) Purification->ADC_n5 ADC_n8 ADC (PEG8) Purification->ADC_n8 DAR_Analysis DAR Analysis (UV-Vis, HIC) ADC_n3->DAR_Analysis ADC_n5->DAR_Analysis ADC_n8->DAR_Analysis In_Vitro In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->In_Vitro Pharmacokinetics Pharmacokinetics (Rodent Model) DAR_Analysis->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) DAR_Analysis->In_Vivo_Efficacy ADC_Mechanism_of_Action cluster_cell Cellular Environment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., HER2) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Cell_Surface Cancer Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Proteolytic Degradation Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

A Comparative Guide to the Characterization of m-PEG5-acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to characterize m-PEG5-acid, a common hydrophilic linker used in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The structural integrity and purity of these linkers are critical for the efficacy and safety of the final drug product. This document outlines the expected results from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound and compares them with closely related alternatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common alternatives, m-PEG4-acid and m-PEG6-acid, is presented below.

PropertyThis compoundm-PEG4-acidm-PEG6-acid
Molecular Formula C12H24O7C10H20O6C14H28O8
Molecular Weight 280.31 g/mol [1][2]236.26 g/mol 324.37 g/mol
CAS Number 81836-43-3[1][2]67319-28-21347750-72-4
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

Expected ¹H NMR Spectral Data (300 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methoxy group, the ethylene glycol repeating units, and the propionic acid moiety.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.64s16H-O-CH₂ -CH₂ -O- (PEG backbone)
~3.54t2H-CH₂ -CH₂-COOH
~3.38s3HCH₃ -O-
~2.62t2H-CH₂-CH₂ -COOH
10-12 (broad)s1H-COOH

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data (75 MHz, CDCl₃)

The ¹³C NMR spectrum provides confirmation of the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
~176C =O (Carboxylic Acid)
~71.9C H₃-O-
~70.5-O-C H₂-C H₂-O- (PEG backbone)
~69.0-C H₂-CH₂-COOH
~59.0CH₃-O-C H₂-
~35.0-CH₂-C H₂-COOH

Comparison with Alternatives: The NMR spectra of m-PEG4-acid and m-PEG6-acid will be very similar to that of this compound. The primary difference will be the integration of the main PEG backbone proton signal (~3.64 ppm), which will correspond to 12H for m-PEG4-acid and 20H for m-PEG6-acid, respectively. The chemical shifts of the terminal groups should remain largely unchanged.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to assess the purity of the sample. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.

Expected Mass Spectrometry Data

For this compound, the following ions are expected to be observed in the mass spectrum:

m/zIon
281.16[M+H]⁺
303.14[M+Na]⁺
319.11[M+K]⁺

Comparison with Alternatives:

  • m-PEG4-acid: Expected [M+H]⁺ at m/z 237.13, [M+Na]⁺ at m/z 259.11, and [M+K]⁺ at m/z 275.08.

  • m-PEG6-acid: Expected [M+H]⁺ at m/z 325.18, [M+Na]⁺ at m/z 347.16, and [M+K]⁺ at m/z 363.14.

The presence of sodiated and potassiated adducts is very common for PEG compounds due to their ability to chelate alkali metal ions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the m-PEG-acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a stock solution of the m-PEG-acid in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrument: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Infusion or LC-MS: The sample can be introduced into the mass spectrometer by direct infusion or via liquid chromatography (LC). For LC-MS, a C18 column is typically used with a water/acetonitrile gradient containing a small amount of formic acid or ammonium acetate to promote ionization.

  • MS Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to scan from m/z 100 to 500 or higher to ensure detection of all expected ions.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity.

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, [M+K]⁺) and compare the observed m/z values with the calculated theoretical values to confirm the molecular weight of the compound. Assess the purity by looking for any unexpected peaks in the spectrum.

Visualizations

Characterization Workflow Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_results Data Interpretation Synthesis This compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Verification MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Purity_Confirmed Purity Confirmed NMR->Purity_Confirmed Identity_Confirmed Identity Confirmed MS->Identity_Confirmed

Caption: Experimental workflow for the synthesis and characterization of this compound.

AnalyticalTechniques Relationship between Analytical Techniques and Structural Information cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_info Derived Information mPEG5_acid This compound Structure H_NMR ¹H NMR mPEG5_acid->H_NMR Proton Environment & Connectivity C_NMR ¹³C NMR mPEG5_acid->C_NMR Carbon Skeleton ESI_MS ESI-MS mPEG5_acid->ESI_MS Molecular Weight & Elemental Composition Structure Overall Structure H_NMR->Structure Purity Purity Assessment H_NMR->Purity C_NMR->Structure ESI_MS->Purity Identity Confirmation of Identity ESI_MS->Identity

Caption: Logical relationship between analytical techniques and the structural information obtained for this compound.

References

A Comparative Guide to Determining the Purity of m-PEG5-acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the analytical methodologies for ensuring the quality and purity of m-PEG5-acid, a critical component in advanced drug delivery systems and proteomics.

In the landscape of pharmaceutical research and development, the purity of reagents is paramount. For scientists and professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the integrity of linker molecules such as this compound is a critical determinant of the final product's efficacy and safety. This guide provides a comprehensive comparison of the primary analytical techniques used to determine the purity of this compound, offering detailed experimental protocols and supporting data to aid in the selection of the most appropriate method for your research needs.

The Critical Role of Purity in this compound

This compound, a hydrophilic linker, plays a crucial role in improving the solubility and pharmacokinetic properties of bioconjugates. Impurities, which can arise from the synthesis process or degradation, may lead to undesirable side reactions, reduced efficacy, and potential immunogenicity of the final therapeutic agent. Therefore, rigorous analytical characterization is not just a quality control measure but a fundamental aspect of reliable and reproducible research. Potential impurities in polyethylene glycol (PEG) derivatives can include residual reactants, byproducts from side reactions, and degradation products like formaldehyde and formic acid, which can be formed through autooxidation.

Comparison of Analytical Methodologies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Workflow for Purity Determination

The general workflow for determining the purity of this compound involves a multi-step process from sample preparation to data analysis and reporting.

Purity Determination Workflow General Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis cluster_report Reporting prep Weigh and dissolve this compound in a suitable solvent (e.g., Water, Acetonitrile, DMSO) hplc HPLC-UV prep->hplc lcms LC-MS prep->lcms qnmr qNMR prep->qnmr acquire Acquire chromatogram, spectrum, or FID hplc->acquire lcms->acquire qnmr->acquire integrate Integrate peak areas or signals acquire->integrate calculate Calculate purity based on relative peak area or against an internal standard integrate->calculate report Generate Certificate of Analysis (CoA) or internal report calculate->report

The Impact of m-PEG5-acid Conjugation on Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic molecules with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. Among the various PEG linkers available, m-PEG5-acid, a monofunctional PEG linker with five ethylene glycol units and a terminal carboxylic acid, has garnered significant attention, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the biological activity of this compound conjugates with alternatives, supported by experimental data, to inform rational drug design.

The Critical Role of Linker Length in PROTAC Efficacy

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The length and composition of the linker influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.

PEG linkers are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a key parameter that requires optimization for each specific target and E3 ligase pair.

Comparative Biological Activity of PEG-Linked PROTACs

The following table summarizes the biological activity of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase and are connected by PEG linkers of varying lengths. The data highlights the impact of linker length on the half-maximal degradation concentration (DC50), a measure of the PROTAC's potency.

Linker CompositionDC50 (µM) in H661 cancer cellsReference
0 PEG units< 0.5[1]
1 PEG unit> 5[1]
2 PEG units> 5[1]
4 PEG units< 0.5[1]
5 PEG units (this compound derivative) < 0.5 [1]

Table 1: Comparison of DC50 values for BRD4-targeting PROTACs with varying PEG linker lengths. A lower DC50 value indicates higher potency.

The data indicates that for this specific BRD4-targeting PROTAC scaffold, linkers with 0, 4, and 5 PEG units result in potent degradation of the target protein, with DC50 values below 0.5 µM. In contrast, PROTACs with intermediate linker lengths of 1 and 2 PEG units show significantly reduced potency. This non-linear relationship underscores the importance of empirical testing to determine the optimal linker length for a given PROTAC system.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the this compound linker in facilitating the formation of the ternary complex.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Target Ligand Target Ligand This compound Linker This compound Linker Target Ligand->this compound Linker E3 Ligase Ligand E3 Ligase Ligand This compound Linker->E3 Ligase Ligand Target Protein (e.g., BRD4) Target Protein (e.g., BRD4) Proteasome Proteasome Target Protein (e.g., BRD4)->Proteasome Recognized by Target Protein (e.g., BRD4)->PROTAC Molecule Binds E3 Ubiquitin Ligase (e.g., VHL) E3 Ubiquitin Ligase (e.g., VHL) Ubiquitin Ub E3 Ubiquitin Ligase (e.g., VHL)->Ubiquitin Recruits E3 Ubiquitin Ligase (e.g., VHL)->PROTAC Molecule Binds Ubiquitin->Target Protein (e.g., BRD4) Transfers (Ubiquitination) Degraded Protein Degraded Protein Proteasome->Degraded Protein Degrades Experimental_Workflow Workflow for this compound Conjugate Evaluation Start Start Synthesis Synthesis of This compound Conjugate Start->Synthesis Purification Purification by HPLC Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation In_Vitro_Assay In Vitro Degradation Assay (e.g., Western Blot) Biological_Evaluation->In_Vitro_Assay Data_Analysis Data Analysis (DC50 and Dmax Determination) In_Vitro_Assay->Data_Analysis End End Data_Analysis->End

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A pivotal element in the design and function of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker architectures, polyethylene glycol (PEG) linkers are frequently utilized owing to their favorable physicochemical properties. This guide offers an objective comparison of how PEG linker length influences PROTAC performance, supported by experimental data.

The linker is not merely a passive spacer; its length, composition, and rigidity are critical determinants of a PROTAC's efficacy.[1] These characteristics directly influence the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase.[2][3] The stability of this complex is, in turn, directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2][3]

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Length

Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency for a given target protein and E3 ligase pair. The optimal length is highly system-dependent; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and the potential for non-productive binding.

Below is a summary of quantitative data from studies investigating the effect of linker length on the efficacy of PROTACs targeting various proteins.

Target ProteinE3 LigaseLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1Not Specified< 12No Degradation-
12-29Submicromolar-
21396
2929276
ERαVHL12Less Potent-
16More Potent-
BTKCRBNShort (< 4 PEG units)Impaired Binding-
Long (≥ 4 PEG units)1-40-
BRD4VHL (MZ1)Not specifiedComparable to macrocyclic version-

Key Signaling Pathways in PROTAC-Mediated Degradation

To understand the downstream consequences of degrading a target protein, it is essential to consider its role in cellular signaling. The following diagrams illustrate the signaling pathways of three common PROTAC targets.

PROTAC_Mechanism cluster_cell Cellular Environment Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Bridges E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Caption: Generalized mechanism of PROTAC-mediated protein degradation.

ER_alpha_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binds ER_alpha_dimer ERα Dimer ER_alpha_dimer_nuc ERα Dimer ER_alpha_dimer->ER_alpha_dimer_nuc Translocates ER_alpha->ER_alpha_dimer Dimerizes ERE Estrogen Response Element (ERE) Transcription Gene Transcription ERE->Transcription Initiates ER_alpha_dimer_nuc->ERE Binds

Caption: Simplified Estrogen Receptor α (ERα) signaling pathway.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activates BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (e.g., NF-κB) PLCg2->Downstream Leads to

Caption: Key components of the Bruton's Tyrosine Kinase (BTK) signaling pathway.

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits & Activates RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates Gene_Expression Oncogene Expression (e.g., c-Myc) RNA_Pol_II->Gene_Expression Promotes

Caption: Role of BRD4 in transcriptional regulation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is paramount. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, MCF-7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the level of the target protein to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add 100 µL of the medium containing the various concentrations of the PROTAC to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the microplate for 4 hours in a humidified atmosphere.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution into each well.

    • Allow the plate to stand overnight in the incubator.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Ternary Complex Formation Assays

Assessing the formation of the ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical techniques can be employed.

  • Surface Plasmon Resonance (SPR):

    • Immobilization: Immobilize the E3 ligase onto a sensor chip.

    • Binary Interaction Analysis: Inject a dilution series of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Ternary Complex Analysis: Prepare a constant concentration of the target protein in the running buffer. Mix a dilution series of the PROTAC with the target protein and inject these mixtures over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation of the ternary complex, allowing for the determination of its binding affinity and kinetics.

  • Isothermal Titration Calorimetry (ITC):

    • Binary Titrations: Perform separate titrations of the PROTAC into the target protein and the PROTAC into the E3 ligase to determine the individual binding affinities (KD), enthalpy (ΔH), and stoichiometry (n).

    • Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Titrate the PROTAC solution into the cell. The resulting thermogram will represent the formation of the ternary complex and can be analyzed to determine the apparent binding affinity and cooperativity.

  • NanoBRET™ Ternary Complex Assay: This is a cell-based assay that measures the proximity of the target protein and E3 ligase within living cells.

    • Cell Line and Plasmids: Use a suitable human cell line (e.g., HEK293T) and create expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component fused to HaloTag®.

    • Transfection and Labeling: Co-transfect the cells with the plasmids and label the HaloTag® fusion protein with a fluorescent ligand.

    • PROTAC Treatment and BRET Measurement: Treat the cells with the PROTAC and measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the formation of the ternary complex.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly impacts degradation efficacy. The provided data and protocols serve as a guide for the rational design and optimization of PROTACs. A systematic evaluation of a range of linker lengths is essential for each new target protein and E3 ligase combination to identify the optimal configuration that balances ternary complex formation, degradation potency, and desirable physicochemical properties. By employing rigorous experimental methodologies, researchers can effectively navigate the complexities of PROTAC development and unlock the full therapeutic potential of targeted protein degradation.

References

A Head-to-Head Comparison: m-PEG5-acid Versus Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison between m-PEG5-acid, a monofunctional polyethylene glycol (PEG) linker, and traditional heterobifunctional linkers, offering a clear perspective on their respective advantages and disadvantages in various bioconjugation applications.

At the forefront of bioconjugate development, including the design of antibody-drug conjugates (ADCs) and PROTACs, is the strategic selection of a linker to connect a biomolecule to a payload, such as a drug or a fluorescent dye. This decision impacts everything from the solubility of the final product to its in-vivo stability and immunogenicity. Here, we delve into a detailed comparison of this compound, which requires activation to become reactive, and a classic heterobifunctional linker, using Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) as a representative example.

This compound is a hydrophilic linker featuring a terminal carboxylic acid and a methoxy-capped polyethylene glycol chain of five units.[1] The carboxylic acid can be activated, typically with EDC and NHS, to react with primary amines on a biomolecule, forming a stable amide bond.[1] The key feature of this linker is the PEG chain, which can enhance the solubility and stability of the resulting conjugate and reduce its immunogenicity.[2][3]

In contrast, heterobifunctional linkers possess two different reactive moieties, allowing for a sequential and controlled conjugation of two different molecules.[4] SMCC, for instance, has an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl groups, forming a stable thioether bond. This two-step process minimizes undesirable self-conjugation and polymerization.

Performance Comparison: this compound vs. Heterobifunctional Linkers

To facilitate a direct comparison, the following table summarizes the key performance characteristics of this compound and a typical heterobifunctional linker like SMCC.

FeatureThis compound (post-activation)Heterobifunctional Linker (e.g., SMCC)Supporting Data Insights
Primary Reactive Groups Activated Carboxylic Acid (forms Amide bond)NHS Ester (Amine-reactive), Maleimide (Thiol-reactive)This compound requires activation (e.g., with EDC/NHS) to react with amines. SMCC has two distinct reactive ends for sequential conjugation.
Solubility of Conjugate Significantly EnhancedGenerally Lower (can be improved with PEGylated versions)The hydrophilic PEG spacer in this compound increases solubility in aqueous media. Hydrophobic payloads can lead to ADC aggregation, which PEG linkers can mitigate.
Stability of Formed Bond Amide bond: Highly stableThioether bond: Generally stable, but can be susceptible to retro-Michael addition.Amide bonds are among the most stable covalent linkages in bioconjugation. Thioether bonds formed from maleimide-thiol reactions can undergo exchange with other thiols, though this is often context-dependent.
Immunogenicity ReducedCan be immunogenicPEGylation is a well-established strategy to reduce the immunogenicity of proteins and nanoparticles. However, anti-PEG antibodies can lead to accelerated clearance in some cases.
Pharmacokinetics (PK) Prolonged half-lifeShorter half-life (can be improved with PEGylation)The inclusion of a PEG spacer can slow the clearance of an ADC and increase its exposure (AUC). PEGylation generally increases the retention time of conjugates in the blood.
Reaction Control One-step post-activationTwo-step sequential reactionHeterobifunctional linkers allow for a more controlled conjugation process, minimizing side reactions.
Steric Hindrance Can be a factor with longer PEG chainsGenerally lowerLonger PEG chains can sometimes slightly reduce the immediate in vitro cytotoxicity due to steric hindrance, but this is often compensated for by the improved half-life.

Experimental Methodologies

Detailed protocols for the conjugation of proteins using this compound and a heterobifunctional linker (SMCC) are provided below. These protocols are representative and may require optimization for specific applications.

Protocol 1: Two-Step Protein Conjugation using a Heterobifunctional Linker (SMCC)

This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a protein or peptide with a free sulfhydryl group (Molecule-SH) using SMCC.

Materials:

  • Protein-NH2 (e.g., an antibody)

  • Molecule-SH (e.g., a cysteine-containing peptide or a reduced antibody fragment)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer A: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Conjugation Buffer B: Phosphate buffer, pH 6.5-7.0, containing 1-5 mM EDTA

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reduction of disulfides)

  • Desalting columns

Procedure:

Step 1: Activation of Protein-NH2 with SMCC

  • Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer A.

  • Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.

  • Add a 5- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution. The optimal molar excess depends on the protein concentration and should be determined empirically.

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.

  • Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer B.

Step 2: Conjugation of SMCC-activated Protein to Molecule-SH

  • If the Molecule-SH has disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Combine the desalted SMCC-activated Protein-NH2 with the Molecule-SH in Conjugation Buffer B. A slight molar excess of the Molecule-SH may be used.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • (Optional) Quench the reaction by adding a thiol-containing reagent like cysteine or 2-mercaptoethanol to a final concentration of ~10 mM.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted molecules.

Protocol 2: One-Step Protein Conjugation using this compound

This protocol describes the conjugation of a protein with primary amines (Protein-NH2) using this compound following its activation.

Materials:

  • Protein-NH2

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns

Procedure:

  • Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer.

  • In a separate tube, dissolve this compound, EDC, and NHS (or Sulfo-NHS) in Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over this compound, and a 20- to 50-fold molar excess of the activated PEG linker over the protein.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Immediately add the activated this compound solution to the Protein-NH2 solution.

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.

  • Purify the PEGylated protein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and byproducts.

Visualizing the Workflow

To better illustrate the experimental processes and the fundamental differences in their chemical logic, the following diagrams have been generated.

G cluster_0 This compound Conjugation Workflow A This compound B EDC + NHS (Activation) A->B Add C Activated m-PEG5-NHS Ester B->C Forms E Conjugation Reaction C->E Add D Protein-NH2 D->E F Quenching E->F G Purification F->G H PEGylated Protein G->H

A simplified workflow for protein conjugation using this compound.

G cluster_1 Heterobifunctional (SMCC) Conjugation Workflow P1 Protein-NH2 Act Activation Step P1->Act SMCC SMCC Linker SMCC->Act P1_act SMCC-Activated Protein Act->P1_act Desalt1 Desalting P1_act->Desalt1 Conj Conjugation Step Desalt1->Conj P2 Molecule-SH P2->Conj Purify Purification Conj->Purify Final Final Conjugate Purify->Final

A two-step workflow for heterobifunctional conjugation using SMCC.

Conclusion

The choice between this compound and a heterobifunctional linker like SMCC is highly dependent on the specific goals of the bioconjugation.

This compound is the preferred choice when:

  • Enhanced solubility and stability of the final conjugate are paramount.

  • A reduction in immunogenicity is a key objective.

  • A longer in-vivo half-life is desired for the bioconjugate.

Heterobifunctional linkers like SMCC are advantageous when:

  • A highly controlled, sequential conjugation is necessary to link two different molecules with high precision.

  • Minimizing self-conjugation and polymerization is critical.

  • The inherent properties of a non-PEGylated linker are sufficient or desired for the application.

Ultimately, a thorough understanding of the properties of each linker class, supported by empirical testing and optimization of conjugation protocols, will enable researchers to select the most appropriate tool to achieve their desired bioconjugate with optimal performance characteristics.

References

A Researcher's Guide to Validating m-PEG5-acid Conjugation Success

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of m-PEG5-acid to proteins, peptides, or small molecules is a critical step in the development of novel therapeutics. This modification can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Rigorous analytical validation is paramount to ensure the quality, consistency, and efficacy of the resulting conjugate. This guide provides an objective comparison of key analytical methods for validating this compound conjugation, complete with experimental data, detailed protocols, and workflow visualizations.

Comparison of Analytical Techniques for Conjugation Validation

The choice of analytical technique for validating this compound conjugation depends on the specific information required, the characteristics of the conjugated molecule, and the available instrumentation. A multi-faceted approach, employing orthogonal techniques, is often the most robust strategy for comprehensive characterization.

Analytical TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
MALDI-TOF Mass Spectrometry Measures the mass-to-charge ratio of an ionized molecule after desorption from a matrix.Provides the molecular weight of the conjugate, allowing for the determination of the degree of PEGylation (number of PEG units attached). Can also show the distribution of different PEGylated species.[1][2]High sensitivity, rapid analysis, and provides direct information on molecular weight.[1]May not be suitable for highly heterogeneous samples; quantification can be challenging.[3]
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume in solution.Determines the purity of the conjugate by separating it from unreacted protein/peptide and free this compound. Can also detect aggregation.[4]Robust and reliable for purity assessment and detection of aggregates.Does not directly provide molecular weight information unless coupled with a detector like Multi-Angle Light Scattering (MALS). Resolution may be limited for species with similar sizes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Can separate different PEGylated species, including positional isomers, and quantify the amount of unreacted starting material.High resolution for separating closely related species.The use of organic solvents may cause denaturation of some proteins.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Confirms the covalent attachment of the PEG linker and can be used to determine the degree of PEGylation by comparing the integrals of PEG and molecule-specific signals.Provides detailed structural information and is a quantitative technique.Lower sensitivity compared to mass spectrometry; spectra can be complex for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about its chemical bonds.Confirms the formation of the amide bond between the this compound and the amine group on the target molecule by identifying characteristic vibrational frequencies.Relatively simple and fast technique for confirming the presence of specific functional groups.Provides qualitative rather than quantitative information about the extent of conjugation.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by a sample.Can be used to monitor the conjugation reaction by observing changes in the absorbance spectrum, particularly if the PEG reagent or the target molecule has a chromophore.Simple, non-destructive, and widely available.Indirect method for confirming conjugation and may not be applicable if there are no significant spectral changes upon conjugation.

Alternatives to this compound for PEGylation

While this compound is a versatile reagent for targeting primary amines, several alternatives with different reactive groups are available to accommodate various conjugation strategies.

PEGylation Reagent ClassReactive GroupTargetsReaction ChemistryKey Advantages
NHS-ester PEGs N-hydroxysuccinimide esterPrimary amines (e.g., lysine residues, N-terminus)Nucleophilic acyl substitution to form a stable amide bond.High reactivity and specificity for primary amines.
Maleimide-activated PEGs MaleimideThiol groups (e.g., cysteine residues)Michael addition to form a stable thioether bond.Highly specific for thiol groups, allowing for site-specific conjugation.
Alkyne-PEGs AlkyneAzide-modified moleculesCopper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).High efficiency, specificity, and biocompatibility of the click reaction.

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol
  • Sample Preparation: Mix the PEGylated protein sample (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid for larger proteins or alpha-cyano-4-hydroxycinnamic acid for peptides) at a 1:1 ratio.

  • Target Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the sample and matrix.

  • Data Acquisition: Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.

  • Data Analysis: Determine the average molecular weight of the PEGylated species and calculate the degree of PEGylation by subtracting the molecular weight of the unconjugated molecule and dividing by the molecular weight of the m-PEG5 unit.

SEC-HPLC Protocol
  • System Preparation: Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Injection: Inject the PEGylated sample onto the SEC column.

  • Chromatographic Separation: The components of the sample will separate based on their size, with larger molecules (aggregates, highly PEGylated species) eluting first, followed by the desired conjugate, and finally the smaller, unreacted molecules.

  • Detection: Monitor the elution profile using a UV detector at 280 nm for proteins or 220 nm for peptides.

  • Data Analysis: Integrate the peak areas to determine the purity of the conjugate and the percentage of aggregates and other impurities.

¹H NMR Spectroscopy Protocol for Degree of PEGylation
  • Sample Preparation: Dissolve a known amount of the lyophilized PEGylated sample in a deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the characteristic signal of the PEG methylene protons (around 3.6 ppm) and a well-resolved signal from the unconjugated molecule. The degree of PEGylation can be calculated from the ratio of these integrals, taking into account the number of protons each signal represents.

Visualizing Workflows and Pathways

To further clarify the processes involved in validating this compound conjugation, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway in drug development.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation Molecule Protein/Peptide Reaction Conjugation Molecule->Reaction PEG This compound PEG->Reaction Purification SEC or IEX Chromatography Reaction->Purification Crude Product MALDI MALDI-TOF MS Purification->MALDI Purified Conjugate SEC_HPLC SEC-HPLC Purification->SEC_HPLC RP_HPLC RP-HPLC Purification->RP_HPLC NMR NMR Purification->NMR Result1 Result1 MALDI->Result1 MW & Degree of PEGylation Result2 Result2 SEC_HPLC->Result2 Purity & Aggregation Result3 Result3 RP_HPLC->Result3 Isomer Separation Result4 Result4 NMR->Result4 Structural Confirmation

Caption: Experimental workflow for this compound conjugation and validation.

signaling_pathway cluster_drug_action PEGylated Drug Action cluster_cellular_response Cellular Response Drug PEGylated Drug (e.g., this compound conjugate) Receptor Cell Surface Receptor Drug->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Signal Transduction Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis, Growth Inhibition) Gene_Expression->Therapeutic_Effect

Caption: A generalized signaling pathway for a targeted PEGylated therapeutic.

References

comparative study of PEG linkers in drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparative Guide to PEG Linkers in Drug Delivery Systems

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical determinant of the therapeutic efficacy and safety of a drug delivery system. Poly(ethylene glycol) (PEG) linkers have become indispensable in this field, offering the ability to improve the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2] This guide provides an objective comparison of different types of PEG linkers—cleavable versus non-cleavable, linear versus branched, and varying molecular weights—supported by experimental data to inform the rational design of advanced drug delivery systems.

Section 1: Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable PEG linker is fundamentally dependent on the desired mechanism of drug release.[3] Cleavable linkers are designed to release the payload in response to specific triggers within the target microenvironment, such as enzymes, pH, or redox potential.[4] In contrast, non-cleavable linkers remain intact, and drug release relies on the degradation of the entire conjugate, typically within the lysosome.[5]

Data Presentation: Performance Comparison of Cleavable and Non-Cleavable Linkers

The following table summarizes the quantitative performance data of drug delivery systems employing cleavable and non-cleavable PEG linkers.

ParameterCleavable LinkerNon-Cleavable LinkerReference
In Vitro Cytotoxicity (IC50)
Anti-HER2 ADC (MMAE payload)Potent (specific values vary with payload and cell line)~1 x 10⁻¹¹ M (BT-474 cells)
Anti-HER2 ADC (MMAE payload)Effective on bystander cells~1 x 10⁻⁹ M (MCF-7, HER2-negative bystander cells)
Galactosidase-linked ADC (SKBR3 cells)Superior IC50 compared to non-cleavable(Control)
In Vivo Efficacy (Tumor Growth Inhibition)
Anti-HER2 ADC (NCI-N87 Gastric Cancer Model)Complete tumor regression in a portion of animalsSignificant tumor growth inhibition
General TrendCan be more effective in heterogeneous tumors due to bystander effectCan exhibit better overall in vivo performance in some models due to higher stability
Plasma Stability Variable, dependent on cleavage siteGenerally higher
Adverse Events (Grade ≥ 3) 47% of patients34% of patients
Experimental Protocol: In Vitro Drug Release Assay (Dialysis Method)

This protocol is a widely used method to evaluate the in vitro release of a drug from a nanoparticle formulation.

Objective: To determine the rate and extent of drug release from a PEGylated drug delivery system over time in a simulated physiological environment.

Materials:

  • Drug-loaded nanoparticle formulation

  • Dialysis membrane tubing (e.g., regenerated cellulose, appropriate molecular weight cut-off (MWCO))

  • Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with or without a surfactant to maintain sink conditions)

  • Stirring plate and magnetic stir bars

  • Constant temperature water bath or incubator (37°C)

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare the dialysis bags by cutting the tubing to the desired length and hydrating them in the release medium as per the manufacturer's instructions.

  • Accurately weigh or measure a specific amount of the drug-loaded nanoparticle formulation and place it inside the dialysis bag.

  • Securely close both ends of the dialysis bag, ensuring no leakage.

  • Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium.

  • Place the vessel on a stirring plate within a 37°C incubator or water bath and begin gentle stirring.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the vessel.

  • Immediately replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Visualization: Drug Release Mechanisms

G cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_C Antibody-Drug Conjugate (Cleavable Linker) Internalization_C Internalization into Target Cell ADC_C->Internalization_C Lysosome_C Lysosome (Enzymatic Cleavage, Low pH, or High Glutathione) Internalization_C->Lysosome_C Release_C Payload Release Lysosome_C->Release_C Bystander Bystander Effect (Payload diffuses to neighboring cells) Release_C->Bystander ADC_NC Antibody-Drug Conjugate (Non-Cleavable Linker) Internalization_NC Internalization into Target Cell ADC_NC->Internalization_NC Lysosome_NC Lysosomal Degradation of Antibody Internalization_NC->Lysosome_NC Release_NC Payload-Linker-Amino Acid Complex Release Lysosome_NC->Release_NC No_Bystander No Bystander Effect Release_NC->No_Bystander

Caption: Mechanisms of drug release for cleavable and non-cleavable linkers.

Section 2: Linear vs. Branched PEG Linkers

The architecture of the PEG linker—linear or branched—can significantly influence the physicochemical properties and in vivo performance of a drug conjugate. Linear PEGs are single chains, while branched PEGs consist of multiple PEG chains extending from a central core.

Data Presentation: Performance Comparison of Linear and Branched Linkers
ParameterLinear LinkerBranched LinkerReference
Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (20 kDa PEG) 6.1 nm6.4 nm
Hydrodynamic Radius (Rh) of Polymeric Nanocarriers (20 kDa Polymer) 7.36 ± 0.20 nm6.83 ± 0.09 nm (Four-Arm)
In Vitro Cytotoxicity (IC50) of Trastuzumab-based ADCs ~0.5 nM (Homogeneous DAR 2)0.074 nM ("Long" Branched Linker, Homogeneous DAR 6)
In Vivo Efficacy EffectiveCan show enhanced anti-tumor activity, especially at higher drug-to-antibody ratios
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the concentration of a PEGylated drug that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PEGylated drug conjugate and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the PEGylated drug conjugate and control compounds in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test compounds to the wells. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value.

Visualization: Structural Comparison of Linker Architectures

Caption: Structural comparison of linear and branched PEG linkers.

Section 3: Impact of PEG Linker Length (Molecular Weight)

The molecular weight, or length, of the PEG linker is a critical parameter that can be modulated to fine-tune the pharmacokinetic properties of a drug delivery system. Longer PEG chains generally lead to a larger hydrodynamic radius, which can reduce renal clearance and prolong circulation half-life.

Data Presentation: Effect of PEG Linker Length on In Vivo Performance
ParameterNo PEG Linker4 kDa PEG Linker10 kDa PEG LinkerReference
Half-life of Affibody-Drug Conjugate 19.6 minutes2.5-fold increase11.2-fold increase
In Vitro Cytotoxicity of Affibody-Drug Conjugate High4.5-fold reduction22-fold reduction
In Vivo Antitumor Efficacy of Affibody-Drug Conjugate Less effectiveMore effectiveMost effective
Experimental Protocol: Stability Study of PEGylated Liposomes

Objective: To assess the physical stability of PEGylated liposomes with different PEG linker lengths over time under various storage conditions.

Materials:

  • Liposome formulations with different PEG linker lengths

  • Storage containers (e.g., glass vials)

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at 25°C)

  • Dynamic light scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

Procedure:

  • Prepare liposome formulations with varying PEG linker lengths (e.g., PEG 2000, PEG 5000).

  • Characterize the initial particle size, PDI, and zeta potential of each formulation.

  • Aliquot the formulations into separate storage containers for each time point and storage condition.

  • Store the samples at the selected temperatures (e.g., 4°C and 25°C).

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks), remove a sample from each storage condition.

  • Allow the sample to equilibrate to room temperature.

  • Measure the particle size, PDI, and zeta potential.

  • Analyze the data to determine the change in these parameters over time for each formulation and storage condition. A stable formulation will show minimal changes in particle size and PDI.

Visualization: Experimental Workflow for In Vivo Efficacy Study

G Start Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Start->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Administration of PEGylated Drug Conjugates Grouping->Treatment Monitoring Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint (Tumor size limit or predefined time) Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for an in vivo antitumor efficacy study.

Section 4: Signaling Pathways in Targeted Drug Delivery

Many drug delivery systems utilizing PEG linkers, particularly antibody-drug conjugates (ADCs), are designed to target specific signaling pathways that are dysregulated in cancer. Two commonly targeted pathways are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.

Visualization: EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization and Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, and Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway.

Visualization: VEGF Signaling Pathway

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Dimerization_V Dimerization and Autophosphorylation VEGFR->Dimerization_V PLCg PLCγ Dimerization_V->PLCg PI3K_V PI3K Dimerization_V->PI3K_V PKC PKC PLCg->PKC AKT_V AKT PI3K_V->AKT_V Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis AKT_V->Angiogenesis

References

A Researcher's Guide to Protein Modification: Assessing the Impact of m-PEG5-acid and Alternatives on Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. Chemical modification, particularly with polyethylene glycol (PEG), has emerged as a leading strategy to improve a protein's pharmacokinetic profile, stability, and immunogenicity. This guide provides an objective comparison of protein modification using m-PEG5-acid and other common alternatives, supported by experimental data and detailed methodologies for key assessment assays.

The Landscape of Protein Modification: PEGylation and Beyond

PEGylation, the covalent attachment of PEG to a protein, can significantly enhance its therapeutic value. This is primarily achieved by increasing the hydrodynamic size of the protein, which reduces renal clearance and shields it from proteolytic enzymes and the immune system. The choice of PEG reagent is critical and depends on the available functional groups on the protein and the desired properties of the final conjugate.

This compound is a monofunctional PEG reagent with a terminal carboxylic acid group. This group can be activated to react with primary amines (lysine residues and the N-terminus) on a protein, forming a stable amide bond. While this compound is a versatile tool, its impact on protein function must be carefully assessed and compared with other available PEGylation chemistries and alternative modification strategies.

Comparative Analysis of Protein Modification Strategies

The functional consequences of protein modification are dependent on several factors, including the chemistry of the linker, the size of the attached moiety, and the site of attachment. Below is a summary of quantitative data from studies on various proteins, comparing the effects of different modification strategies on key performance parameters.

Impact on Bioactivity

A common trade-off with PEGylation is a potential decrease in the protein's specific activity due to steric hindrance at the active or binding site. The choice of linking chemistry and PEG size can modulate this effect.

ProteinModificationPEG Molecular Weight (kDa)Bioactivity (% of Unmodified)Reference
α-Chymotrypsin m-PEG-NHS5~50%[1]
m-PEG-NHS2~60%[1]
m-PEG-NHS0.7~60%[1]
Trypsin m-PEG-Succinimidyl Succinate5Vmax decreased[2][3]
m-PEG-Cyanuric Chloride5Vmax decreased
m-PEG-Tosyl Chloride5Vmax decreased
Interferon-α2b Site-specific PEG (Aldehyde)20~70% (in vitro)
Site-specific Polysarcosine20~85% (in vitro)
Impact on Thermal Stability

PEGylation generally enhances the thermal stability of proteins by preventing aggregation and maintaining the native conformation at higher temperatures.

ProteinModificationPEG Molecular Weight (kDa)Melting Temperature (Tm) Change (°C)Reference
Lysozyme m-PEG-NHS20+20
Trypsin m-PEG-Cyanuric Chloride5Increased stability at 40°C
α-1 Antitrypsin N-terminal m-PEG-Aldehyde30No significant change
N-terminal m-PEG-Aldehyde40 (linear)No significant change
N-terminal m-PEG-Aldehyde40 (2-armed)No significant change
Green Fluorescent Protein Non-covalent with PEG0.6 and 4Stabilized at 75°C
Impact on Pharmacokinetics

A primary driver for PEGylation is the extension of a protein's circulating half-life. The molecular weight of the PEG chain is a key determinant of this effect.

MoleculeModificationPEG Molecular Weight (kDa)Plasma Half-lifeReference
Poly-L-lysine Dendrimers PEGylated< 201-10 hours
PEGylated> 301-3 days
Chitosan Nanoparticles m-PEG-grafted0.75, 2, 5Increased with MW
Interferon-α2b Site-specific PEG20Significantly prolonged
Site-specific Polysarcosine20Significantly prolonged (similar to PEG)

Experimental Protocols

Detailed and reproducible protocols are essential for the successful modification and characterization of proteins. Below are methodologies for common PEGylation procedures and key analytical assays.

Protocol 1: Protein PEGylation using m-PEG-acid (via EDC/NHS activation)

This protocol describes the conjugation of an m-PEG-acid, such as this compound, to primary amines on a protein.

Materials:

  • Protein of interest in a suitable amine-free buffer (e.g., 100 mM MES, pH 6.0)

  • m-PEG-acid

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • In a separate tube, dissolve a 1.5-fold molar excess of NHS over m-PEG-acid in the reaction buffer.

  • Add the desired molar excess of m-PEG-acid to the NHS solution.

  • Initiate the activation by adding a 1.5-fold molar excess of EDC over m-PEG-acid to the m-PEG-acid/NHS mixture.

  • Allow the activation reaction to proceed for 15 minutes at room temperature.

  • Add the activated PEG solution to the protein solution and react for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein by monitoring its unfolding temperature (Tm).

Materials:

  • Purified protein (unmodified and modified)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plate

  • Real-time PCR instrument with melt curve capability

Procedure:

  • Prepare a master mix containing the protein at a final concentration of 0.1-0.2 mg/mL and SYPRO Orange dye at a final concentration of 5x in a suitable buffer.

  • Aliquot the master mix into the wells of the 96-well PCR plate.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange as a function of temperature.

  • The melting temperature (Tm) is determined as the midpoint of the unfolding transition from the resulting melt curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure the binding kinetics and affinity of a protein to its ligand.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Ligand for immobilization

  • Analyte (unmodified and modified protein)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Amine coupling kit (EDC, NHS, and ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface by injecting a mixture of EDC and NHS.

  • Inject the ligand in a suitable immobilization buffer to achieve the desired immobilization level.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Inject a series of concentrations of the analyte (modified and unmodified protein) over the ligand-immobilized surface and a reference surface.

  • Record the sensorgrams, which show the binding response over time.

  • Regenerate the sensor surface between analyte injections if necessary.

  • Analyze the data by fitting to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing the Processes

To better understand the workflows and concepts discussed, the following diagrams have been generated using Graphviz.

PEGylation_Workflow cluster_activation PEG Activation cluster_conjugation Protein Conjugation cluster_purification Purification mPEG_acid m-PEG-acid EDC_NHS EDC / NHS mPEG_acid->EDC_NHS Activation Activated_PEG Activated m-PEG-NHS ester EDC_NHS->Activated_PEG Reaction Conjugation Reaction Activated_PEG->Reaction Protein Protein (-NH2) Protein->Reaction Quenching Quenching (e.g., Tris) Reaction->Quenching PEG_Protein_mix Mixture of PEG-Protein, unreacted Protein, and free PEG Quenching->PEG_Protein_mix Purification Purification (SEC/Dialysis) PEG_Protein_mix->Purification Purified_Product Purified PEG-Protein Purification->Purified_Product Thermal_Shift_Assay Protein_Dye Mix Protein + SYPRO Orange Dye Heat Apply Thermal Ramp (25-95°C) Protein_Dye->Heat Unfolding Protein Unfolds, Exposing Hydrophobic Core Heat->Unfolding Fluorescence Dye Binds, Fluorescence Increases Unfolding->Fluorescence Melt_Curve Generate Melt Curve Fluorescence->Melt_Curve Tm Determine Melting Temperature (Tm) Melt_Curve->Tm

References

Safety Operating Guide

Navigating the Disposal of m-PEG5-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling m-PEG5-acid are tasked with not only its effective application in their experiments but also its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Core Disposal Principles

This compound, a polyethylene glycol (PEG) derivative, is generally considered biodegradable and not classified as hazardous waste.[1] However, proper disposal protocols are crucial to prevent environmental contamination and interference with wastewater treatment systems.[1] It is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and disposal instructions, as manufacturer guidelines may vary.

Step-by-Step Disposal Protocol

For the disposal of this compound, the following steps should be taken:

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal procedure, thoroughly review the SDS provided by the manufacturer. This document contains critical information regarding the material's hazards, handling, storage, and disposal.

  • Assess for Contamination: Determine if the this compound waste is contaminated with any hazardous substances. If the waste is mixed with or has come into contact with hazardous materials, it must be treated as hazardous waste.[2]

  • Uncontaminated this compound Disposal:

    • Small Quantities: For small, uncontaminated quantities, the recommended method is to mix the this compound with an inert, non-combustible absorbent material.

    • Containment: Place the mixture in a clearly labeled, sealed container.

    • Disposal: Dispose of the sealed container in the regular solid waste stream. Do not flush down the drain , as this can negatively impact aquatic life and wastewater treatment processes.[1][3]

  • Contaminated this compound Disposal:

    • Hazardous Waste: If the this compound is contaminated with hazardous materials, it must be disposed of as hazardous waste.

    • Professional Disposal: Engage a licensed hazardous waste disposal contractor to handle the collection, transportation, and disposal of the contaminated material. This ensures compliance with all local, state, and federal regulations.

  • Empty Container Disposal:

    • Decontamination: Thoroughly rinse empty containers with an appropriate solvent.

    • Label Removal: Deface or remove all labels from the container to prevent misuse.

    • Disposal: Dispose of the cleaned and unlabeled containers in accordance with institutional and local regulations, which may include recycling or disposal as regular solid waste.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not broadly established and can depend on local regulations, the following table summarizes key characteristics of a related compound, polyethylene glycol, which informs its disposal procedures.

ParameterValue/InformationSource
BiodegradabilityReadily biodegradable
BioaccumulationDoes not bioaccumulate
Aquatic ToxicityNot considered toxic to aquatic organisms
Disposal of Unused Medication (PEG 3350)Mix with an unappealing substance (e.g., coffee grounds, cat litter), seal in a plastic bag, and dispose of in household trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_contaminated Is the waste contaminated with hazardous materials? consult_sds->is_contaminated non_hazardous Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Hazardous Waste is_contaminated->hazardous Yes mix_absorbent Mix with inert absorbent non_hazardous->mix_absorbent seal_container Seal in a labeled container mix_absorbent->seal_container dispose_solid Dispose as solid waste seal_container->dispose_solid end End dispose_solid->end contact_contractor Contact licensed hazardous waste contractor hazardous->contact_contractor contact_contractor->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling m-PEG5-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG5-acid, including personal protective equipment (PPE), operational plans for handling and storage, and detailed disposal procedures. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling m--PEG5-acid, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.

Body PartRequired PPEMaterial/Standard
Eyes/Face Safety goggles with side shields or a face shieldANSI Z87.1 certified
Hands Chemical-resistant glovesNitrile or neoprene
Body Laboratory coatStandard laboratory coat
Respiratory Use in a well-ventilated area. Respirator may be required for large quantities or in case of aerosolization.NIOSH-approved respirator with appropriate cartridges if needed

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling Protocol:
  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any potential aerosols.

  • Safe Handling Practices:

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust or aerosols.

    • Ensure all containers are securely sealed when not in use.

    • Wash hands thoroughly after handling.

  • Solution Preparation: When preparing solutions, it is recommended to do so on the day of use.[1] If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C for up to one month.[1][2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Storage Protocol:

For long-term stability, this compound should be stored under the following conditions:

FormStorage TemperatureDurationAdditional Notes
Powder-20°CUp to 3 yearsStore under nitrogen and away from moisture.[3]
In Solvent-20°CUp to 1 monthStore in tightly sealed vials.
In Solvent-80°CUp to 1 year

Disposal Plan

While polyethylene glycol (PEG) and its derivatives are generally considered to have low toxicity, proper disposal is essential to prevent environmental contamination.

  • Waste Identification: Unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, containers) should be considered chemical waste.

  • Collection:

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.

    • Do not mix with other incompatible waste streams.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for chemical waste disposal.

    • Do not pour this compound or its solutions down the drain.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Clean Work Area Clean Work Area Collect Waste->Clean Work Area Dispose of Waste Dispose of Waste Collect Waste->Dispose of Waste Doff PPE Doff PPE Clean Work Area->Doff PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-PEG5-acid
Reactant of Route 2
Reactant of Route 2
m-PEG5-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.